4-Vinylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXSAXOLABXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-42-4 | |
| Record name | Poly(4-aminostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061751 | |
| Record name | 4-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-21-4, 25086-42-4 | |
| Record name | 4-Aminostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminostyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, polymers | |
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| Record name | Benzenamine, 4-ethenyl- | |
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| Record name | 4-Vinylaniline | |
| Source | EPA DSSTox | |
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| Record name | 4-vinylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 4-Vinylaniline (4-Aminostyrene)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of considerable interest in polymer chemistry, materials science, and as a synthetic intermediate.[1] Its structure, which incorporates a polymerizable vinyl group and a versatile primary amine on an aromatic ring, makes it a valuable monomer for producing functional polymers and a key building block for advanced materials and pharmaceuticals.[1][2] The primary amine serves as a nucleophile or can be diazotized for further chemical transformations, while the vinyl group readily participates in free-radical polymerization.[1] This guide provides an in-depth overview of this compound's core properties, synthesis, reactivity, and applications, with a focus on delivering actionable, field-proven insights for research and development professionals.
Compound Identification and Core Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is most commonly identified by its CAS number.
| Identifier | Value | Source(s) |
| CAS Number | 1520-21-4 | [3][4] |
| IUPAC Name | 4-ethenylaniline | [1][4] |
| Synonyms | 4-Aminostyrene, p-Vinylaniline, 4-Ethenylaniline | [2][3][4] |
| Molecular Formula | C₈H₉N | [3][4] |
| Molecular Weight | 119.16 g/mol | [3][4] |
| EC Number | 216-185-8 | [5] |
| InChI Key | LBSXSAXOLABXMF-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. It exists as a yellow to red liquid or a low-melting solid.[3][6] Its bifunctional nature influences its solubility and reactivity.
| Property | Value | Conditions | Source(s) |
| Appearance | Yellow to red liquid or low-melting solid | Ambient | [6][7] |
| Melting Point | 23-24 °C | [8][9] | |
| Boiling Point | 213-214 °C | 760 mmHg (lit.) | [3][6][10] |
| 98-100 °C | 4 mmHg | [7][8] | |
| Density | 1.017 g/mL | at 25 °C (lit.) | [3][10] |
| Refractive Index (n²⁰/D) | 1.626 | (lit.) | [3][10] |
| Flash Point | 98.9 °C (210 °F) | Closed cup | [3][10] |
| Solubility | Soluble in benzene, acetone, and methanol. Limited solubility in water. | [2][3][6] | |
| pKa | 4.73 ± 0.10 | Predicted | [3][6] |
Causality Insight: The low melting point means that the material can exist as either a liquid or solid at typical laboratory temperatures, requiring careful handling. Its high boiling point necessitates vacuum distillation for purification to avoid thermal polymerization or degradation.
Synthesis and Purification
The synthesis of this compound requires methods that preserve the reactive vinyl group. A common laboratory-scale method is the dehydration of 4-(1-hydroxyethyl)aniline. An alternative and effective route involves the dehydration of p-aminophenylethanol using a strong base like potassium hydroxide.[11]
Example Protocol: Dehydration of p-Aminophenylethanol[13]
This protocol describes a robust method for producing this compound. The causality behind this choice is the direct conversion under heat and vacuum, which efficiently removes the water byproduct and drives the reaction to completion.
Step-by-Step Methodology:
-
Preparation: Combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide (KOH) in a round-bottom flask suitable for distillation under reduced pressure.
-
Reaction: Gently heat the mixture under a nitrogen atmosphere at approximately 6 mm Hg pressure using the flame of a Bunsen burner. The direct, high heat facilitates the E2 elimination mechanism, where the hydroxide acts as a base to abstract a proton and eliminate water.
-
Collection: The product, this compound, will distill over. Collect the distillate in a receiving flask cooled with a dry ice-acetone bath (-78 °C) to ensure efficient condensation of the volatile product.
-
Work-up: Extract the collected distillate with diethyl ether. The use of ether allows for efficient separation of the organic product from any residual aqueous or inorganic impurities.
-
Drying: Dry the ether solution over solid KOH pellets. KOH is a suitable drying agent here as it is a base and will not react with the aniline product.
-
Isolation: Filter the solution to remove the drying agent. Evaporate the ether under reduced pressure to yield the final product, p-aminostyrene (this compound).
-
Validation: Characterize the product using IR and NMR spectroscopy to confirm its identity and purity. The expected yield is approximately 6.4 g.[11]
Chemical Reactivity and Polymerization
The dual functionality of this compound is the cornerstone of its utility. The vinyl group enables polymerization, while the aniline group provides a site for a wide range of organic transformations.[1][2]
Polymerization
This compound is a valuable monomer for creating functional polymers like poly(this compound) (PVAn). It can be polymerized via radical, cationic, or oxidative methods. The resulting polymer contains pendant aniline groups that can be used for further modifications, such as grafting other polymers or immobilizing biomolecules.[1]
A primary application is in the synthesis of conductive polymers. For instance, PVAn can be used as a foundation upon which polyaniline (PANI), a well-known conductive polymer, is grafted, creating bilayer systems for applications in biosensors and anti-corrosion coatings.[12]
Free-Radical Polymerization Workflow
The diagram below illustrates the fundamental steps of free-radical polymerization, a common method for synthesizing PVAn.
Caption: Workflow for the free-radical polymerization of this compound.
Spectroscopic Profile
Structural elucidation and quality control rely on spectroscopic analysis. Key spectral features are summarized below.
| Technique | Key Features and Expected Signals |
| ¹H NMR | Vinyl Protons: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting characteristic doublet of doublets (dd) splitting patterns. Aromatic Protons: Two doublets in the δ 6.5-7.5 ppm range, typical for a 1,4-disubstituted (para) benzene ring. Amine Protons: A broad singlet (NH₂) whose chemical shift is solvent and concentration-dependent, typically around δ 3.5-4.5 ppm. |
| IR Spectroscopy | N-H Stretch: A pair of bands around 3350-3450 cm⁻¹ characteristic of a primary amine. C=C Stretch (Vinyl): A peak around 1630 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. =C-H Bend (Vinyl): Out-of-plane bending vibrations around 910 and 990 cm⁻¹.[4] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 119, corresponding to the molecular weight of the compound.[4] |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a versatile tool for materials scientists and drug development professionals.
-
Conductive Polymers and Biosensors: It is used to create functionalized surfaces and polymers. For example, it can be grafted onto surfaces like silicon or polytetrafluoroethylene (PTFE) to render them conductive after subsequent polymerization with aniline.[3] This is highly valuable for developing novel biosensors and electronic materials.
-
Functional Hydrogels: The monomer is a precursor for preparing conductive and biocompatible hydrogels, which have shown significant potential in advanced wound healing applications.[1]
-
Drug Development Intermediate: The aniline moiety serves as a well-established scaffold in medicinal chemistry. The ability to polymerize or surface-graft this structure opens avenues for creating drug-delivery systems and functionalized biomaterials.[1]
-
Cross-linking Agent: It is widely employed as a cross-linking agent in the manufacturing of resins, adhesives, and coatings, which significantly enhances their mechanical strength and chemical resistance.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
| Hazard Type | GHS Classification and Statement | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [3][10][13] |
| Skin/Eye Irritation | Category 2 (Skin Irritation), Category 2 (Serious Eye Irritation). H315: Causes skin irritation. H319: Causes serious eye irritation. | [10][13][14] |
| Sensitization | Category 1 (Respiratory Sensitization). H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [10][13][14] |
| Carcinogenicity | Category 2. H351: Suspected of causing cancer. | [3][10][13][14] |
| Target Organ Toxicity | STOT SE 3 (Respiratory irritation), STOT RE 2 (May cause damage to organs through prolonged or repeated exposure). | [10][13][14] |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[10][13]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][10] It should be stored under an inert atmosphere (e.g., argon) and protected from light.[13]
-
Stability and Polymerization Inhibition: The compound is prone to polymerization. Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol.[15] For long-term storage, the addition of a small amount of an inhibitor like 0.1% sodium hydroxide may be necessary to prevent spontaneous polymerization.[3][6][7]
References
-
This compound . ChemBK. [Link]
-
4-Aminostyrene . NIST WebBook. [Link]
-
4-aminostyrene | CAS#:1520-21-4 . Chemsrc. [Link]
-
4-Aminostyrene | C8H9N | CID 73700 . PubChem - NIH. [Link]
-
SAFETY DATA SHEET - this compound, stabilized . Fisher Scientific. [Link]
-
Synthesis of p-aminostyrene . PrepChem.com. [Link]
-
Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity . Springer. [Link]
-
This compound - 1520-21-4, C8H9N, properties, synthesis . ChemSynthesis. [Link]
-
Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion . ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 4. 4-Aminostyrene [webbook.nist.gov]
- 5. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. 1520-21-4 CAS MSDS (4-Vinylanilin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comprehensive Technical Guide to the Spectroscopic Data of 4-Vinylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of significant interest in polymer chemistry, materials science, and as a versatile building block for novel pharmaceutical scaffolds.[1] Its structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, makes comprehensive characterization essential for its application. This guide provides an in-depth analysis of the core spectroscopic data of this compound—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering field-proven insights into data acquisition, interpretation, and the causality behind experimental choices.
Introduction: The Versatility of a Bifunctional Monomer
This compound (CAS 1520-21-4) is a unique molecule that bridges the worlds of polymer science and synthetic organic chemistry.[2] The vinyl group (–CH=CH₂) is susceptible to polymerization, while the amino group (-NH₂) on the aromatic ring provides a site for a wide array of chemical modifications.[3][4] This dual functionality allows for the creation of advanced materials such as conductive polymers, functionalized surfaces for biosensors, and unique drug delivery systems.[3]
Accurate and unambiguous characterization is the bedrock of reproducible science. For a molecule like this compound, where both functional groups can be reactive, confirming its structural integrity and purity is paramount. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule, ensuring its identity before it is employed in complex synthetic or polymerization workflows.
Molecular Structure and Spectroscopic Overview
The key to interpreting spectroscopic data is a fundamental understanding of the molecule's structure. This compound consists of a benzene ring para-substituted with a vinyl group and an amino group. This arrangement leads to a conjugated π-system, which heavily influences its spectroscopic properties.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is highly characteristic. The key is to understand the distinct regions: the aromatic protons, the vinyl protons, and the amine protons.
-
Causality in Signal Patterns:
-
Aromatic Region (~6.6-7.3 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amino group (H2, H6) are shielded and appear upfield, while the protons ortho to the vinyl group (H3, H5) are deshielded and appear downfield.
-
Vinyl Region (~5.1-6.7 ppm): The three vinyl protons form a complex splitting pattern (often described as an AMX or ABX system) due to their distinct chemical environments and couplings.
-
Hα (geminal to the ring): This proton is coupled to both trans (Hβ-trans) and cis (Hβ-cis) protons, appearing as a doublet of doublets.
-
Hβ-cis and Hβ-trans: These two protons are diastereotopic. They are coupled to each other (geminal coupling, typically small) and to Hα (vicinal coupling). The trans coupling constant (J) is significantly larger (~17 Hz) than the cis coupling constant (~11 Hz), a key diagnostic feature.
-
-
Amine Region (~3.7 ppm): The two -NH₂ protons typically appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Table 1: Summary of Typical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (H-2, H-6) | ~7.25 ppm | d (doublet) | ~8.5 Hz |
| Aromatic (H-3, H-5) | ~6.65 ppm | d (doublet) | ~8.5 Hz |
| Vinylic (Hα) | ~6.62 ppm | dd (doublet of doublets) | J_trans_ ≈ 17.6 Hz, J_cis_ ≈ 10.9 Hz |
| Vinylic (Hβ-trans) | ~5.59 ppm | d (doublet) | J_trans_ ≈ 17.6 Hz |
| Vinylic (Hβ-cis) | ~5.09 ppm | d (doublet) | J_cis_ ≈ 10.9 Hz |
| Amine (-NH₂) | ~3.70 ppm | br s (broad singlet) | N/A |
(Data synthesized from representative literature values.[5])
Caption: A generalized workflow for FTIR data acquisition and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzene ring, the vinyl group, and the lone pair on the nitrogen atom, results in characteristic UV absorbance.
-
Trustworthiness of Data: The λmax (wavelength of maximum absorbance) is sensitive to the solvent. Polar solvents can interact with the molecule, particularly the amino group, through hydrogen bonding, which can shift the absorbance maxima (solvatochromism). Therefore, reporting the solvent is critical for reproducible data.
The electronic system of this compound is a combination of the aniline and styrene chromophores.
-
Aniline Chromophore: Aniline in a non-acidic solvent like ethanol typically shows a strong absorption (π → π) around 230 nm and a weaker, broader band around 280 nm. [5] Styrene Chromophore: Styrene exhibits strong absorption with a peak around 245 nm, arising from the conjugated system between the ring and the vinyl group. [6][7] For this compound, the amino group acts as a powerful auxochrome, an electron-donating group that shifts the absorption to longer wavelengths (a bathochromic or "red" shift) and increases the absorption intensity. One would expect a primary absorption band (π → π*) for this compound to be significantly red-shifted compared to both benzene and styrene, likely appearing in the 250-300 nm range.
Table 4: Expected UV-Vis Absorption for this compound and Related Chromophores
| Compound | Typical λmax (in Ethanol/Hexane) | Electronic Transition |
|---|---|---|
| Benzene | ~255 nm | π → π* |
| Styrene | ~245 nm [6][7] | π → π* (extended conjugation) |
| Aniline | ~230 nm, ~280 nm [5] | π → π* (modified by -NH₂) |
| This compound | ~260 - 290 nm (Predicted) | π → π (extended conjugation with auxochrome)* |
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is contingent upon rigorous experimental protocol.
Protocol 1: NMR Sample Preparation and Acquisition (¹H & ¹³C)
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities. The choice of CDCl₃ is common as it is a relatively non-polar solvent that dissolves many organic compounds. [5]2. Sample Preparation: Accurately weigh ~5-10 mg of this compound for ¹H NMR (or ~20-30 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise referencing of the chemical shift scale to 0.00 ppm. Most commercial deuterated solvents already contain TMS.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape. This step is crucial for resolving fine splitting patterns.
-
Acquisition Parameters:
-
¹H NMR: Use a standard single-pulse experiment. A spectral width of ~12-15 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (~220-240 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (several hundred to thousands) and a relaxation delay of 2-5 seconds are necessary.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals (for ¹H NMR) and calibrate the chemical shift axis using the TMS or residual solvent peak.
Protocol 2: FTIR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Collection: Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal immediately after the measurement to prevent cross-contamination.
Protocol 3: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, hexane, or acetonitrile). The solvent must be transparent above ~220 nm.
-
Sample Preparation: Prepare a dilute stock solution of this compound with a known concentration. Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). This ensures adherence to the Beer-Lambert Law.
-
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent or cuvettes.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared dilute solution of this compound. Scan the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (extinction coefficient, ε) can be calculated.
Conclusion
The spectroscopic profile of this compound is a rich tapestry of information that confirms its unique bifunctional structure. The characteristic AA'BB' and AMX patterns in the ¹H NMR, the six distinct signals in the ¹³C NMR, the key N-H and vinyl vibrations in the FTIR, and the conjugated system's absorption in the UV-Vis spectrum all serve as reliable fingerprints for this versatile monomer. The protocols and interpretive guidance provided herein are designed to empower researchers to confidently verify the identity and purity of this compound, ensuring the integrity and success of their downstream applications in materials science and drug development.
References
-
Gutow, J. (2012). Styrene. University of Wisconsin-Oshkosh. Available at: [Link]
-
Supporting Information for a relevant chemical synthesis publication. (Source containing NMR spectra for this compound). Available at: [Link]
-
ChemSynthesis. This compound. Available at: [Link]
-
PrepChem.com. Synthesis of p-aminostyrene. Available at: [Link]
-
PubChem - National Institutes of Health. Styrene. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 4-Aminostyrene. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. Aniline (data page). Available at: [Link]
-
PubChem - National Institutes of Health. 4-Aminostyrene. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
- 1. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 2. 4-Aminostyrene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 6. Styrene [cms.gutow.uwosh.edu]
- 7. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Vinylaniline reactivity of the vinyl and amine groups
An In-Depth Technical Guide to the Core Reactivity of 4-Vinylaniline's Vinyl and Amine Groups
Introduction: The Duality of a Versatile Monomer
This compound, also known as 4-aminostyrene, is a bifunctional organic molecule of significant interest across materials science, polymer chemistry, and synthetic organic chemistry.[1][2] Its structure, featuring a polymerizable vinyl group and a nucleophilic primary amine on a benzene ring, makes it a uniquely versatile building block.[1] This duality allows for the synthesis of functional polymers with pendant amine groups that can be tailored for a vast array of applications, including conductive polymers, biosensors, drug delivery systems, and specialized coatings.[1]
This guide provides an in-depth exploration of the distinct and combined reactivity of the vinyl and amine functional groups. We will delve into the mechanistic principles that govern their transformations, provide field-proven experimental protocols, and discuss strategies for achieving chemoselectivity—selectively reacting one group while preserving the other. Understanding this chemical behavior is paramount for researchers and developers aiming to harness the full potential of this powerful monomer.
Physicochemical Properties of this compound
A clear understanding of a reagent's physical properties is the foundation of its effective use in any experimental setting. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1520-21-4 | [3] |
| Molecular Formula | C₈H₉N | [3][4] |
| Molecular Weight | 119.16 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid/powder | [3][6] |
| Boiling Point | 213-214 °C (lit.) | [7] |
| Density | 1.017 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.626 (lit.) | [7] |
| Solubility | Soluble in benzene, acetone, methanol | [4][7] |
Part 1: The Reactivity of the Vinyl Group
The vinyl group (–CH=CH₂) is an electron-rich π-system, making it a primary site for addition reactions and, most notably, polymerization.
Polymerization: Building Functional Macromolecules
The single most significant reaction of the vinyl group in this compound is polymerization, which forms poly(this compound) or P4VA. This process links monomer units together to create a long polymer chain with pendant aniline functionalities. These amine groups can then be used for post-polymerization modification, altering the material's properties or immobilizing other molecules like biomolecules.[1]
Various polymerization techniques can be employed, including free-radical, cationic, and oxidative polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern, controlled radical polymerization technique that allows for the synthesis of well-defined block copolymers.[8]
Caption: General workflow for the polymerization of this compound.
Experimental Protocol: Soap-Free Emulsion Polymerization of this compound
This protocol is adapted from methodologies used to generate poly(this compound) colloids.[9]
-
Reagent Preparation : Prepare an aqueous solution of a cationic initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50).
-
Reaction Setup : In a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add deionized water and the initiator.
-
Inert Atmosphere : Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation : Heat the solution to 70°C with stirring to allow for the thermal decomposition of the initiator, generating radicals.
-
Monomer Addition : Add this compound monomer to the heated solution. The reaction mixture will typically turn milky as polymer colloids begin to form.
-
Polymerization : Allow the reaction to proceed at 70°C under a nitrogen atmosphere for a designated period (e.g., 24 hours).
-
Work-up : Cool the reaction to room temperature. The resulting polymer dispersion can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Electrophilic Addition: Saturating the Double Bond
The π-bond of the vinyl group can act as a nucleophile, attacking electrophilic species in an electrophilic addition reaction.[10][11] This reaction breaks the double bond and forms two new single (sigma) bonds.[10]
The mechanism proceeds in two steps:
-
The electrophile (E⁺) is attacked by the electron-rich C=C double bond, forming a carbocation intermediate.
-
A nucleophile (Nu⁻) then attacks the positively charged carbon, forming the final product.
For an unsymmetrical reagent like HBr, the addition follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms.[11] This occurs because the alternative, a benzylic carbocation adjacent to the electron-donating amine group, is more stable.
Caption: Mechanism of electrophilic addition of HBr to this compound.
Part 2: The Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic and basic properties, opening a different set of chemical transformations. The amino group is also strongly activating for electrophilic aromatic substitution, but direct reactions on the ring are often complicated by this high reactivity.[3][12]
Acylation: Protection and Reactivity Modulation
The amine group readily reacts with acylating agents like acetic anhydride or acetyl chloride to form an amide.[13][14] This reaction is fundamentally important for two reasons:
-
Protection : It converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents polysubstitution during subsequent electrophilic aromatic substitution reactions and protects the amine from oxidation.[12]
-
Functionalization : It provides a stable amide linkage, which can be a key structural component in pharmaceuticals or advanced materials.
The resulting acetyl group can typically be removed by acid or base hydrolysis to restore the primary amine if needed.
Experimental Protocol: Acetylation of this compound
-
Dissolution : Dissolve this compound in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.[13]
-
Acylating Agent Addition : Slowly add acetic anhydride to the solution with stirring. The reaction is often exothermic. A base like pyridine can be used to scavenge the acid byproduct if using an acyl chloride.[12]
-
Reaction : Stir the mixture at room temperature or with gentle heating for 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation : Pour the reaction mixture into ice-cold water to precipitate the N-(4-vinylphenyl)acetamide product.[13]
-
Purification : Collect the solid product by filtration, wash with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
As a nucleophile, the amine can attack alkyl halides (e.g., methyl iodide, hexyl bromide) in an Sₙ2 reaction to form secondary and, subsequently, tertiary amines.[15] This is a standard method for preparing N-substituted anilines, which can be crucial for tuning the electronic and physical properties of the resulting monomers and polymers.[16][17]
Diazotization: A Gateway to Diverse Functionalities
Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5°C).[18] This reaction converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻).
Aromatic diazonium salts are exceptionally useful synthetic intermediates.[18] The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, including halides (Sandmeyer reaction), -OH, -CN, and -H.[18] Furthermore, diazonium salts can act as electrophiles and react with activated aromatic rings (like phenols or other anilines) in azo coupling reactions to form brightly colored azo compounds, which are the basis of many dyes.
Caption: Synthetic pathway from this compound to an azo dye via diazotization.
Experimental Protocol: Diazotization and Azo Coupling
This protocol is based on general procedures for preparing azo dyes from aniline derivatives.
-
Amine Solution : Dissolve this compound in an aqueous solution of hydrochloric acid (e.g., 2.5 equivalents) and cool the mixture to 0-5°C in an ice bath.
-
Nitrite Addition : Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold aniline solution with vigorous stirring, keeping the temperature below 5°C at all times. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
Coupling Solution : In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.
-
Azo Coupling : Slowly add the cold diazonium salt solution to the cold coupling agent solution with continuous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Isolation : After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Collect the dye by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.
Part 3: Chemoselectivity and Orthogonal Synthesis
The presence of two distinct reactive centers in this compound presents both a challenge and a significant synthetic opportunity. The key to harnessing its full potential lies in chemoselectivity—the ability to target one functional group while leaving the other untouched.
-
Amine Protection Strategy : The most common approach is to protect the amine via acylation. With the amine converted to a less reactive amide, the vinyl group can be selectively polymerized or functionalized. Subsequent hydrolysis can then liberate the amine groups on the polymer backbone for further reactions.[1] This "post-polymerization functionalization" is a powerful tool for creating complex materials.[1]
-
Reaction Condition Control : Selectivity can also be achieved by carefully choosing reagents and conditions. For example, the synthesis of this compound itself often involves the chemoselective reduction of 4-nitrostyrene. Catalytic systems must be chosen that reduce the nitro group to an amine without simultaneously reducing the vinyl double bond.[1]
-
Orthogonal Reactions : One can perform reactions that are inherently specific to one group. For instance, diazotization is exclusive to the primary aromatic amine, while catalytic hydrogenation under mild conditions might selectively reduce the vinyl group without affecting the amine.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][6][7] It is also suspected of causing genetic defects.[1]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation : All work should be conducted in a well-ventilated chemical fume hood.[1]
-
Storage : Store in a cool, dark place (2-8°C is recommended) under an inert atmosphere. The monomer can polymerize upon standing; inhibitors like hydroquinone (HQ) or KOH are often added.[3][4]
Conclusion
This compound is a cornerstone monomer whose value is derived directly from the distinct and controllable reactivity of its vinyl and amine functional groups. The vinyl group provides a pathway to polymerization and addition chemistry, forming the backbone of advanced materials. The amine group serves as a versatile chemical handle for nucleophilic reactions, protection/deprotection strategies, and conversion into highly reactive diazonium intermediates. By understanding the underlying mechanisms and employing chemoselective strategies, researchers can precisely manipulate this molecule to construct functional polymers and complex organic structures tailored for high-value applications in medicine, electronics, and materials science.
References
- Nishida, K., et al. (2022). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science.
- CymitQuimica. (n.d.). CAS 1520-21-4: this compound. CymitQuimica.
- Benchchem. (n.d.). This compound | High Purity Reagent | RUO. Benchchem.
- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.
- Kang, E. T., et al. (2001). Reactive Coupling of this compound with Hydrogen-Terminated Si(100) Surfaces for Electroless Metal and “Synthetic Metal” Deposition. Langmuir.
- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.
- ChemicalBook. (2025). 4-Vinylanilin | 1520-21-4. ChemicalBook.
- Yuan, S., et al. (2013). Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research.
- Noroozi-Pesyan, N., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.
- CymitQuimica. (n.d.). CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. CymitQuimica.
- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.
- Apollo Scientific. (n.d.). 1520-21-4 Cas No. | 4-Aminostyrene. Apollo Scientific.
- Wikipedia. (2023). Electrophilic addition. Wikipedia.
- Wang, C., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange.
- National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem.
- ChemScene. (n.d.). 1520-21-4 | this compound,98%(stabilized with HQ). ChemScene.
- ChemSynthesis. (2025). This compound. ChemSynthesis.
- ChemBK. (2024). This compound. ChemBK.
- Pearson. (n.d.). Acylation of Aniline Explained. Pearson.
- Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.
- Save My Exams. (2025). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Save My Exams.
- Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
- GraB, S., et al. (2022). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Chemistry university. (2021). Electrophilic Addition Mechanism. YouTube.
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Variable regioselectivity in reactions of N-lithio-N-vinylaniline with arenedicarboxylates and α,β-unsaturated esters. RSC Publishing.
- Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.
- Truong, N. P., et al. (2024). Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. Polymer Chemistry.
- YouTube. (2020). Acetylation of aniline. YouTube.
- Chemical Communications. (2018). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. RSC Publishing.
- BLD Pharm. (n.d.). 1520-21-4|this compound. BLD Pharm.
- TCI AMERICA. (n.d.). 4-Aminostyrene | 1520-21-4. TCI AMERICA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]
- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Aminostyrene | 1520-21-4 | TCI AMERICA [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. youtube.com [youtube.com]
- 15. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine [cymitquimica.com]
- 18. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to 4-Ethenylaniline
This guide provides a comprehensive technical overview of 4-ethenylaniline, a versatile bifunctional molecule of significant interest in polymer chemistry, materials science, and drug development. Intended for researchers, scientists, and professionals in these fields, this document delves into the compound's nomenclature, properties, synthesis, and key applications, grounding all information in established scientific literature.
Chemical Identity and Nomenclature
4-Ethenylaniline, a substituted aniline, is a molecule that incorporates both a reactive vinyl group and a nucleophilic amino group. This unique combination makes it a valuable monomer and a versatile building block in organic synthesis.[1]
The nomenclature for this compound can vary across different contexts. Adherence to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions is crucial for unambiguous scientific communication.
A variety of synonyms are also commonly used in literature and commercial listings:
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-ethenylaniline is fundamental for its effective use in experimental design, process scale-up, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| Appearance | Yellow to red liquid or low melting solid | [7][8] |
| Melting Point | ~23 °C | [9][10] |
| Boiling Point | 213-214 °C at atmospheric pressure; 98-100 °C at 4 mmHg | [9][10] |
| Density | ~1.017 g/mL at 25 °C | [9][10] |
| Refractive Index | n20/D 1.626 | [9][10] |
| Solubility | Soluble in benzene, acetone, and methanol | [7][9][10] |
It is important to note that 4-ethenylaniline can be unstable and may polymerize, especially when exposed to light and air.[9] For this reason, it is often supplied with a stabilizer, such as potassium hydroxide (KOH) or hydroquinone (HQ).[3][9] Proper storage at refrigerated temperatures (0-6 °C) is recommended to maintain its chemical integrity.[8][9]
Chemical Structure
Caption: 2D structure of 4-ethenylaniline.
Synthesis and Experimental Protocols
The synthesis of 4-ethenylaniline often involves the selective reduction of a precursor, 4-nitrostyrene. The primary challenge in this synthesis is the chemoselective reduction of the nitro group to an amine while preserving the reactive vinyl group.[1]
Synthesis of 4-Ethenylaniline from 4-Nitrostyrene
This protocol outlines a common laboratory-scale synthesis. The rationale behind the choice of reagents is to achieve high selectivity for the nitro group reduction.
Materials:
-
4-Nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol
-
Water
-
Sodium hydroxide (NaOH) solution
Protocol:
-
In a reaction vessel, suspend sodium borohydride in a mixture of isopropanol and water.
-
To this stirred suspension, add 4-nitrostyrene in portions. The portion-wise addition helps to control the exothermic nature of the reaction.
-
Add a solution of copper(II) chloride dropwise. The copper salt acts as a catalyst to facilitate the selective reduction of the nitro group.
-
Heat the reaction mixture to reflux (approximately 80°C) for a short duration (e.g., 30 minutes). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a sodium hydroxide solution to quench the reaction and neutralize the acidic byproducts.
-
Extract the product with a suitable organic solvent, such as isopropanol.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or by precipitation as a hydrochloride salt.[1]
Caption: General workflow for the synthesis of 4-ethenylaniline.
Key Applications in Research and Development
The dual functionality of 4-ethenylaniline makes it a highly valuable monomer and intermediate in various applications, from advanced materials to biomedical technologies.[1]
Polymer Chemistry
The primary application of 4-ethenylaniline is as a monomer for the synthesis of functional polymers.[1] The resulting poly(4-aminostyrene) and its copolymers have properties that are advantageous in several areas:
-
Conductive Polymers: Poly(4-aminostyrene) can be oxidized to form conductive polymers, which are of interest for applications in electronics, sensors, and antistatic coatings.[1]
-
Surface Modification: It is used to modify surfaces, such as poly(tetrafluoroethylene) (PTFE) and silicon, to render them conductive.[10] This is achieved through graft copolymerization followed by oxidative copolymerization with aniline.[10]
-
Adhesion Promotion: The amine groups in poly(4-aminostyrene) enhance adhesion, making it a useful component in coatings and adhesives.[4]
Biomedical Applications
The reactive amino groups on the polymer backbone are particularly useful for biomedical applications:
-
Biosensors: These amino groups can be used to immobilize biomolecules like enzymes and antibodies, forming the basis of biosensors.[1]
-
Drug Delivery: The stimuli-responsive nature of polymers derived from 4-ethenylaniline makes them candidates for smart hydrogels in drug delivery systems.[1]
Organic Synthesis
Beyond polymerization, the vinyl and amino groups can be selectively reacted, making 4-ethenylaniline a versatile intermediate in organic synthesis for the creation of pharmaceuticals and other complex molecules.[1]
Caption: Key application areas of 4-ethenylaniline.
Safety and Handling
4-Ethenylaniline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Ethenylaniline is a chemical compound with significant potential in both academic research and industrial applications. Its unique bifunctional nature allows for a wide range of chemical modifications and polymerizations, leading to materials with tailored properties. As research in conductive polymers, biosensors, and advanced materials continues to grow, the importance of versatile building blocks like 4-ethenylaniline is set to increase.
References
-
PubChem. (n.d.). 4-Ethynylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Aminostyrene (CAS 1520-21-4). Retrieved from [Link]
-
PubChem. (n.d.). N-ethynyl-4-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
CUSABIO. (n.d.). 4-ethynylaniline suppliers USA. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Ethynylaniline, 10g. Retrieved from [Link]
- Zhang, Y., Tan, K. L., Liaw, B. Y., Liaw, D. J., Kang, E. T., & Neoh, K. G. (2001). Reactive Coupling of this compound with Hydrogen-Terminated Si(100) Surfaces for Electroless Metal and “Synthetic Metal” Deposition. Langmuir, 17(7), 2265–2273.
-
Molecularinfo.com. (n.d.). This compound molecular information. Retrieved from [Link]
-
Apollo Scientific. (n.d.). 4-Aminostyrene. Retrieved from [Link]
-
PubChem. (n.d.). 4-((Trimethylsilyl)ethynyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminostyrene. NIST WebBook. Retrieved from [Link]
-
CAS Scifinder. (n.d.). 4-Aminostyrene. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Ethynylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9N). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. polysciences.com [polysciences.com]
- 5. 4-Aminostyrene (CAS 1520-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Aminostyrene [webbook.nist.gov]
- 7. guidechem.com [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 4-Vinylaniline from 4-Aminophenylethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional monomer of significant interest in materials science and polymer chemistry due to its polymerizable vinyl group and a versatile amino group.[1] Its derivatives are integral to the development of advanced materials, including conductive polymers for biosensors and biocompatible hydrogels for medical applications.[1][2] This guide provides an in-depth, scientifically grounded overview of a primary synthesis route: the base-catalyzed dehydration of 4-aminophenylethanol. We will explore the reaction mechanism, present a detailed experimental protocol derived from established literature, discuss methods for product characterization and purification, and address critical safety considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and materials development.
Introduction: The Significance of this compound
This compound (CAS RN: 1520-21-4) is an organic compound featuring both a reactive vinyl group and a nucleophilic aniline moiety.[1][3] This unique bifunctional nature makes it a valuable building block for creating functionalized polymers. The vinyl group allows for polymerization via methods such as radical or cationic polymerization, while the aniline group provides a site for further chemical modifications or imparts specific electronic properties to the resulting polymer.[1][2]
The applications of poly(this compound) and its copolymers are expanding, particularly in the biomedical and electronics fields. Researchers utilize this monomer to:
-
Develop Conductive Polymers: As a derivative of aniline, it can be polymerized to form materials with useful electronic properties.[1]
-
Create Functional Surfaces: It is used to graft onto surfaces like silicon or polytetrafluoroethylene (PTFE) to render them conductive.[4]
-
Synthesize Biocompatible Materials: It serves as a precursor for conductive hydrogels with potential applications in wound healing and regenerative medicine.[2]
Given its utility, reliable and well-characterized synthesis methods are essential. While several routes to this compound exist, such as the reduction of 4-nitrostyrene, the dehydration of 2-(4-aminophenyl)ethanol offers a direct conversion of a readily available precursor.[1][5] This guide focuses exclusively on this dehydration pathway.
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound from 4-aminophenylethanol is a dehydration reaction, specifically an elimination reaction where a molecule of water is removed from the substrate.
Reaction: C₈H₁₁NO (4-Aminophenylethanol) → C₈H₉N (this compound) + H₂O
This transformation is typically performed via base-catalysis at elevated temperatures. While acid-catalyzed dehydration is a common method for converting alcohols to alkenes, it is less suitable for primary alcohols like 4-aminophenylethanol. Acid-catalyzed dehydration often proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.[6] A primary carbocation is highly unstable, leading to a high activation energy for the reaction.[6][7]
Instead, heating with a strong base like potassium hydroxide (KOH) facilitates the reaction, likely through an E2 (bimolecular elimination) mechanism . Research has shown that while strong bases like KOH are effective, other agents such as NaOH, K₂CO₃, and BaO do not effectively catalyze the dehydration under similar conditions.[8]
The proposed E2 mechanism involves a single, concerted step:
-
The strong base (hydroxide ion, OH⁻) abstracts a proton from the carbon atom beta to the hydroxyl group (the benzylic carbon).
-
Simultaneously, the electrons from the C-H bond shift to form a pi bond between the alpha and beta carbons.
-
The hydroxyl group (–OH) is expelled as a leaving group. For –OH to be a good leaving group, it typically requires protonation (as in acid catalysis), but under the harsh, high-temperature, and strongly basic conditions used in this synthesis, the elimination proceeds directly.
// Reactants
sub [label=<
4-Aminophenylethanol
base [label="KOH (catalyst)\nHigh Temperature"];
// Products
prod [label=<
this compound
water [label="+ H₂O"];
// Arrows sub -> base [arrowhead=none]; base -> prod; prod -> water [arrowhead=none]; } /dot Caption: Base-catalyzed dehydration of 4-aminophenylethanol.
Detailed Experimental Protocol
The following protocol is adapted from established literature and provides a method for the synthesis and isolation of this compound.[5]
Materials and Equipment
| Reagent/Material | CAS Number | Formula | Notes |
| 2-(4-Aminophenyl)ethanol | 104-10-9 | C₈H₁₁NO | Starting material.[9] |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | Dehydrating agent/catalyst. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Extraction solvent. Anhydrous grade. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 | N₂ | Inert gas for atmosphere control. |
| Dry Ice / Acetone | - | - | For cold trap. |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump capable of reaching <10 mmHg
-
Dry Ice/acetone cold trap
-
Separatory funnel
-
Standard laboratory glassware (beakers, flasks)
-
Rotary evaporator
Experimental Workflow Diagram
// Nodes A [label="1. Charge Flask\n- 4-Aminophenylethanol\n- KOH pellets"]; B [label="2. Assemble Apparatus\n- Short-path distillation\n- Cold trap"]; C [label="3. Reaction\n- Apply vacuum (~6 mmHg)\n- Heat with stirring"]; D [label="4. Product Collection\n- Distillate collected in\n Dry Ice/acetone-cooled flask"]; E [label="5. Work-up\n- Dissolve distillate in Ether\n- Dry over solid KOH"]; F [label="6. Isolation & Purification\n- Filter\n- Evaporate solvent"]; G [label="7. Characterization\n- NMR, IR Spectroscopy"]; H [label="8. Stabilize & Store\n- Add inhibitor\n- Refrigerate under Argon"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: To a 50 mL round-bottom flask, add 9.2 g of 4-aminophenylethanol and 8.8 g of potassium hydroxide pellets.[5]
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place the round-bottom flask in a heating mantle on a magnetic stir plate. Connect the distillation head to a receiving flask that is immersed in a Dry Ice/acetone bath to effectively trap the volatile product. Connect the system to a vacuum pump via a cold trap to protect the pump.
-
Reaction Conditions: Begin stirring and slowly evacuate the system to a pressure of approximately 6 mmHg. It is crucial to conduct the reaction under a low-pressure, inert nitrogen atmosphere to prevent oxidation and facilitate the removal of the product as it forms.[5]
-
Heating and Distillation: Gently heat the reaction mixture. The original literature suggests direct heating with a Bunsen burner flame, but for better control, a heating mantle is recommended.[5] As the temperature rises (typically >200 °C), the dehydration will commence, and the this compound product will distill over and collect in the cooled receiving flask.
-
Work-Up: Once the reaction is complete (no more product distills), carefully release the vacuum and allow the apparatus to cool. Dissolve the collected distillate in diethyl ether.
-
Purification and Isolation: Transfer the ether solution to a separatory funnel. To remove any residual water or acidic impurities, the solution can be washed with a dilute brine solution and then dried over anhydrous potassium hydroxide pellets.[5] Filter the solution to remove the drying agent.
-
Final Product: Remove the diethyl ether using a rotary evaporator. The remaining liquid is this compound. The reported yield for this procedure is approximately 6.4 g.[5]
-
Stabilization and Storage: this compound is prone to polymerization. For storage, add a stabilizer such as 0.1% hydroquinone or potassium hydroxide.[4] Store the product in a tightly sealed container under an inert atmosphere (argon is preferred) and refrigerate at 2-8°C, protected from light.[2][10][11]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow/brown liquid | [3] |
| Molecular Weight | 119.16 g/mol | [2][12] |
| Boiling Point | 213-214 °C (at 760 mmHg); 98-100 °C (at 4 mmHg) | [13][14] |
| Density | ~1.017 g/mL at 25 °C | [13] |
| Refractive Index (n20/D) | ~1.626 | [13] |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[15]
-
¹H NMR (Proton NMR): The spectrum of this compound will show distinct signals for the vinyl and aromatic protons.
-
Aromatic Protons: Two doublets in the range of δ 6.6-7.3 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Vinyl Protons: Three signals corresponding to the -CH=CH₂ group, typically between δ 5.0-6.8 ppm. This will appear as a characteristic AMX spin system (three distinct multiplets).
-
Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm, whose position can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct signals for the eight carbons due to the molecule's symmetry.
-
Aromatic Carbons: Four signals in the aromatic region (~115-146 ppm).
-
Vinyl Carbons: Two signals in the alkene region (~110-137 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.
-
C=C Stretch (Vinyl): A peak around 1630 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
=C-H Bending (Vinyl): Strong peaks around 910 and 990 cm⁻¹ corresponding to out-of-plane bending (wagging) of the vinyl group.
Safety and Hazard Management
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
| Substance | GHS Pictograms | Hazard Statements | Key Precautionary Statements |
| This compound | GHS07, GHS08 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged exposure. | P201, P260, P280, P302+P352, P305+P351+P338, P308+P313.[16][17] |
| Potassium Hydroxide | GHS05, GHS07 | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338. |
| 4-Aminophenylethanol | N/A | Not classified as hazardous under GHS, but good laboratory practice is required. | Handle with care, avoid ingestion and skin/eye contact. |
Essential Safety Measures:
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[10][11]
-
Handling: Avoid creating dust with solid KOH. Avoid inhalation of vapors from this compound. Wash hands thoroughly after handling.[16]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The base-catalyzed dehydration of 4-aminophenylethanol is an effective method for the laboratory-scale synthesis of this compound. The procedure leverages a strong base like potassium hydroxide and high temperatures under vacuum to drive the elimination reaction, likely via an E2 mechanism. Careful control of the reaction conditions and product collection in a cold trap are critical for achieving a good yield. Due to the compound's reactivity and toxicity, strict adherence to proper purification, stabilization, storage, and safety protocols is paramount. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and handle this important monomer for advanced materials development.
References
-
PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]
- Shul'tsev, A. L. (2011). Thermal Dehydration of 2-(4-Aminophenyl)ethanol. Russian Journal of General Chemistry, 81(11), 2325–2326. (Note: A direct link to the full text may require a subscription. The abstract is widely available).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73700, 4-Aminostyrene. Retrieved from [Link]
-
Yuan, S., et al. (2012). Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research, 51(45), 14777-14786. Retrieved from [Link]
-
Yamamoto, T., et al. (2020). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science, 298, 783–790. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry, 40A, 229-234. (While not on this compound, this provides context for NMR characterization of similar vinyl copolymers). Retrieved from [Link]
-
Clark, J. (2015). The Dehydration of Ethanol. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. Retrieved from [Link]
-
Quora. (2018). What is the mechanism involved in the acid catalyzed dehydration of ethanol to ethene?. (A public discussion providing context on alcohol dehydration mechanisms). Retrieved from [Link]
-
Asakura, T., et al. (2009). NMR Spectra of Polymers and Polymer Additives. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. pleiades.online [pleiades.online]
- 9. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 4-Aminostyrene [sigmaaldrich.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.ca [fishersci.ca]
- 17. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to p-Aminostyrene: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of para-aminostyrene (p-aminostyrene), also known as 4-aminostyrene or 4-vinylaniline. It is intended for researchers, scientists, and professionals in drug development who utilize functional monomers in the synthesis of advanced materials. This document delves into the core physical and chemical properties, reactivity, synthesis protocols, and key applications of this versatile bifunctional molecule.
Introduction: The Versatility of a Bifunctional Monomer
p-Aminostyrene (CAS No. 1520-21-4) is an organic compound featuring both a primary amine (-NH₂) and a vinyl (-CH=CH₂) group attached to a benzene ring at the para position.[1][2][3] This unique structure imparts dual reactivity, allowing it to serve as a critical building block for a wide array of functional polymers and materials. The primary amine group offers a site for various chemical modifications, enhancing properties like adhesion, biocompatibility, and chemical reactivity, while the vinyl group enables polymerization.[4][5] Consequently, p-aminostyrene is a monomer of significant interest in fields ranging from materials science to drug delivery and biosensor development.[4][6]
Core Physicochemical Properties
The physical state of p-aminostyrene can be a yellow to red liquid or a low-melting solid, contingent on ambient temperature and purity.[7] Its properties are fundamental to its handling, storage, and application in various reaction media.[8]
Table 1: Key Identifiers and Physical Properties of p-Aminostyrene
| Property | Value | Source(s) |
| IUPAC Name | 4-ethenylaniline | [1][9] |
| Synonyms | p-Aminostyrene, this compound, p-Vinylaniline | [1][2][10] |
| CAS Number | 1520-21-4 | [1][2][9] |
| Molecular Formula | C₈H₉N | [1][9] |
| Molecular Weight | 119.16 g/mol | [9][10] |
| Appearance | Yellow to red liquid or low-melting solid | [7][11] |
| Melting Point | ~23 °C (296 K) | [7][8][12] |
| Boiling Point | 213-214 °C (at 760 Torr); 98-100 °C (at 4 Torr) | [7][8][10] |
| Density | ~1.017 g/mL at 25 °C | [10][13] |
| Refractive Index (n²⁰/D) | ~1.626 | [7][10] |
| Solubility | Soluble in benzene, acetone, and methanol. | [3][7][8][14] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of p-aminostyrene. The key spectral features correspond directly to its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the vinyl and aromatic protons.[15]
-
Aromatic Protons: Two sets of doublets are typically observed in the aromatic region (approx. δ 6.6-7.3 ppm), corresponding to the protons on the benzene ring.[15]
-
Vinyl Protons: A characteristic set of three signals (a multiplet and two doublets) appears in the vinyl region (approx. δ 5.0-6.7 ppm), representing the -CH=CH₂ group.[15]
¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of eight distinct carbon environments. Key resonances include those for the vinyl carbons (approx. 110-140 ppm) and the aromatic carbons, with the carbon attached to the amino group appearing further upfield.[16]
Infrared (IR) Spectroscopy:
-
N-H Stretch: The primary amine group is identified by characteristic stretches in the 3300-3500 cm⁻¹ region.
-
C=C Stretch: The vinyl group and aromatic ring C=C bonds show absorptions around 1600-1630 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
-
C-H Bending: Out-of-plane C-H bending of the vinyl group gives rise to strong bands in the 900-1000 cm⁻¹ region.[1]
Chemical Properties and Reactivity
The dual functionality of p-aminostyrene is the cornerstone of its utility. The amino and vinyl groups can react independently, allowing for a wide range of synthetic transformations.
Caption: Chemical structure and primary reactive sites of p-aminostyrene.
Reactions of the Amino Group
The primary amine is nucleophilic and readily undergoes reactions typical of anilines. These include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to protect the amine group before vinyl polymerization.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.
The amine functionality makes poly(4-aminostyrene) reactive towards acids, aldehydes, and other electrophiles, which is useful for surface modification and creating functional coatings.[5]
Reactions of the Vinyl Group: Polymerization
The vinyl group is susceptible to polymerization through various mechanisms, including free-radical, cationic, and oxidative polymerization.[6] This reactivity is the basis for its most common application: the production of poly(4-aminostyrene) (PAS) and its copolymers.
-
Homopolymerization: The polymerization of p-aminostyrene yields poly(4-aminostyrene), a functional polymer with pendant amine groups.[5] These amine groups can be used to alter solubility, promote adhesion, or serve as sites for further functionalization.[4][5] For instance, PAS is known to be pH-responsive, being hydrophobic at neutral pH and soluble in acidic conditions, a property leveraged in drug delivery systems.[4]
-
Copolymerization: p-Aminostyrene can be copolymerized with other monomers, such as styrene, to introduce amino functionality into the resulting polymer backbone.[17][18][19] This allows for precise tuning of the final material's properties.
It is important to note that direct polymerization of aminostyrene can sometimes yield low molecular weight polymers.[20][21] Alternative routes, such as the chemical modification of pre-formed polystyrene, are sometimes employed to achieve high molecular weight poly(aminostyrene).[18][20][21]
Experimental Protocol: Synthesis of p-Aminostyrene
A common laboratory-scale synthesis involves the dehydration of p-aminophenylethanol.[22] This method is effective for producing the monomer for research purposes.
Causality Behind Experimental Choices:
-
Dehydrating Agent (KOH): Potassium hydroxide is a strong base and an effective dehydrating agent at high temperatures, facilitating the elimination of water to form the vinyl group.
-
Inert Atmosphere (Nitrogen): p-Aminostyrene, like many anilines, is sensitive to oxidation by air, which can lead to discoloration and polymerization. A nitrogen atmosphere prevents this degradation.
-
Reduced Pressure: Performing the distillation under reduced pressure lowers the boiling point of the product, allowing it to be distilled at a temperature that minimizes thermal decomposition and unwanted polymerization.
-
Dry Ice-Acetone Bath: This cold trap is essential for efficiently collecting the volatile product as it distills over.
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of p-aminostyrene via dehydration.
Detailed Protocol:
-
Setup: Assemble a distillation apparatus suitable for heating under vacuum. Ensure all glassware is thoroughly dried. The receiving flask should be placed in a Dry Ice-acetone bath.
-
Charging the Flask: In the distillation flask, combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide (KOH) pellets.[22]
-
Dehydration and Distillation: Introduce a nitrogen atmosphere and reduce the pressure to approximately 6 mm Hg. Begin heating the flask gently with the flame of a Bunsen burner.[22] The product will dehydrate and distill over.
-
Collection: Collect the p-aminostyrene in the cooled receiving flask.[22]
-
Workup: Once the distillation is complete, allow the apparatus to cool. The collected product is then extracted with diethyl ether.[22]
-
Drying: The ether solution is dried over solid KOH to remove any residual water.[22]
-
Isolation: The solution is filtered, and the ether is removed by evaporation under reduced pressure to yield the final p-aminostyrene product.[22] The product should be characterized by IR and NMR to confirm its structure.
Stability, Storage, and Safe Handling
Proper handling and storage are critical to maintain the integrity of p-aminostyrene and ensure laboratory safety.
Stability:
-
p-Aminostyrene is sensitive to light, air, and heat, which can promote oxidation and spontaneous polymerization.[8]
-
To inhibit polymerization during storage, stabilizers such as sodium hydroxide (NaOH) or hydroquinone (HQ) may be added.[7][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[23][24]
-
Refrigerated storage (0-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][10][24][25]
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | Warning/Danger | [26] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms. H351: Suspected of causing cancer. | [10][14][24][26] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [14][26] |
| Personal Protective Equipment (PPE) | Splash goggles or face shield, full suit, gloves, dust respirator or certified respirator for vapors. | [10][23][25] |
Applications in Research and Drug Development
The unique properties of p-aminostyrene and its polymer derivatives make them valuable in several advanced applications:
-
Drug Delivery: Poly(4-aminostyrene) can be used for thin-film encapsulation of pharmaceuticals.[4] Its pH-responsive nature allows for targeted or accelerated drug release in acidic environments, such as tumor tissues.[4]
-
Biosensors: The primary amine group allows for the immobilization of biomolecules like antibodies or enzymes, making PAS a candidate for functional coatings on sensor surfaces.[4][6] Conductive polymers derived from p-aminostyrene can be used in electrochemical biosensors.[6]
-
Functional Coatings and Adhesives: The amine groups enhance adhesion and compatibility with polar systems, making PAS derivatives ideal for use in specialized coatings and adhesives.[5][6]
-
Crosslinking Agent: It is widely used as a crosslinking agent in the production of resins and coatings to improve their mechanical strength and chemical resistance.[3][6]
Conclusion
p-Aminostyrene is a highly versatile monomer whose value is derived from its dual amino and vinyl reactivity. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is essential for its effective use. For researchers in materials science and drug development, p-aminostyrene offers a powerful tool for creating functional polymers with tailored properties for a wide range of innovative applications. Adherence to strict synthesis, handling, and storage protocols is paramount to achieving reliable experimental outcomes and ensuring safety.
References
-
PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]
-
Synthesis of Poly(para-aminostyrene) from 4-Chloromethyl Styrene Homopolymer and Its Styrene Copolymer. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CH405716A - Process for the preparation of poly (aminostyrene).
- Google Patents. (n.d.). US3242138A - Process for preparing poly.
-
National Institute of Standards and Technology. (n.d.). 4-Aminostyrene - the NIST WebBook. Retrieved from [Link]
-
Frontiers. (n.d.). Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminostyrene | C8H9N | CID 73700 - PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminostyrene - the NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel route to styrene/p-aminostyrene copolymers | Request PDF. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Aminostyrene (CAS 1520-21-4). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. Retrieved from [Link]
-
4-Aminostyrene - SAFETY DATA SHEET. (2018). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Panyam Pharmaceuticals. (n.d.). Buy 4-Amino Styrene (Or) this compound Industrial Grade. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminostyrene | C8H9N | CID 4260041 - PubChem. Retrieved from [Link]
-
ChemBK. (2024). 4-Aminostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminostyrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
Sources
- 1. 4-Aminostyrene [webbook.nist.gov]
- 2. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Frontiers | Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene) [frontiersin.org]
- 5. polysciences.com [polysciences.com]
- 6. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS RN 1520-21-4 | Fisher Scientific [fishersci.com]
- 10. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Aminostyrene, 97%, stab. | CymitQuimica [cymitquimica.com]
- 12. 4-Aminostyrene (CAS 1520-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chembk.com [chembk.com]
- 14. 4-Aminostyrene | 1520-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CH405716A - Process for the preparation of poly (aminostyrene) - Google Patents [patents.google.com]
- 21. US3242138A - Process for preparing poly - Google Patents [patents.google.com]
- 22. prepchem.com [prepchem.com]
- 23. peptide.com [peptide.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. fishersci.com [fishersci.com]
- 26. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Safe Handling of 4-Vinylaniline for Research and Development
Introduction
4-Vinylaniline (also known as 4-aminostyrene, CAS 1520-21-4) is a bifunctional organic compound of significant interest in polymer chemistry, materials science, and drug development.[1] Its unique structure, which incorporates both a polymerizable vinyl group and a reactive aniline moiety, makes it a versatile building block for creating functional polymers, conductive materials, and specialized resins.[1][2][3] However, the same reactivity that makes this compound a valuable precursor also contributes to its significant health hazards. As an aromatic amine, it belongs to a class of compounds known for their potential toxicity and carcinogenicity.[4][5]
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded understanding of the risks involved and the rationale behind the necessary safety protocols. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and preventing environmental contamination.
Core Hazard Profile and Toxicological Assessment
This compound is a hazardous substance that presents multiple routes of potential exposure and a range of health effects. Its risk profile is dominated by its acute toxicity, potential for sensitization, suspected carcinogenicity, and specific target organ effects.[6] The signal word for this chemical is Danger .
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the dangers associated with this compound.
| Hazard Class | Hazard Statement | GHS Category |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Category 4 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Category 4 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Category 1 |
| Carcinogenicity | H351: Suspected of causing cancer | Category 2 |
| STOT, Single Exposure | H335: May cause respiratory irritation | Category 3 |
| STOT, Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure | Category 2 |
(STOT = Specific Target Organ Toxicity) Source: [6][7][8]
Analysis of Key Toxicological Endpoints
-
Acute Toxicity (Oral, Dermal, Inhalation): this compound is classified as harmful through all primary routes of exposure.[6] The aniline substructure is well-known for being readily absorbed through the skin.[4] This property means that even incidental skin contact can lead to systemic exposure and toxicity.
-
Carcinogenicity: The classification as a suspected carcinogen (Category 2) is a point of major concern.[6] This is based on evidence from animal studies or limited evidence in humans and warrants the highest level of precaution to minimize any long-term exposure. Aromatic amines as a class are associated with an increased risk of cancer.[4]
-
Respiratory Sensitization: This is a critical hazard. Initial exposure may only cause minor respiratory irritation, but subsequent exposures, even at very low levels, can trigger a severe allergic reaction, including asthma-like symptoms.[6][7] Once an individual is sensitized, they may be unable to work with this or related chemicals in the future.
-
Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to the blood and hematopoietic system.[6] This is a known effect of aniline and related compounds, which can interfere with the oxygen-carrying capacity of blood.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of this compound is essential for designing safe handling and storage procedures.
| Property | Value | Implication for Safe Handling |
| Appearance | Colorless to brown liquid or low melting solid[3] | Color change may indicate degradation or polymerization. |
| Boiling Point | 213-214 °C[3][9] | Low volatility at room temperature, but distillation requires vacuum and careful temperature control. |
| Density | ~1.017 g/mL at 25 °C[3][9] | Heavier than water. |
| Flash Point | ~98.9 °C (210 °F)[3] | Classified as a combustible liquid. Keep away from ignition sources, especially during heating. |
| Stability | Can undergo polymerization. Often shipped with inhibitors (e.g., HQ, KOH).[2][3] | Polymerization can be exothermic and uncontrolled. Store refrigerated and under an inert atmosphere to maximize shelf life and prevent polymerization.[6] |
| Incompatibilities | Strong oxidizing agents[3] | Mixing with strong oxidizers can lead to a violent reaction. |
Hierarchy of Controls: Engineering, Administrative, and Personal Protection
The most effective way to manage the risks of this compound is to apply the hierarchy of controls.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable due to its inhalation toxicity, respiratory sensitization potential, and status as a suspected carcinogen.[6][10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation where the chemical is handled.[6]
Personal Protective Equipment (PPE): The Last Barrier
PPE is required for all tasks involving this compound, even when using engineering controls.
| Protection Type | Specification | Rationale |
| Eye/Face | Safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield is also required when there is a splash hazard.[6] | Protects against splashes that can cause serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for defects before each use.[11][12] | Prevents skin contact, a primary route of exposure leading to systemic toxicity.[6] |
| Body | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing. |
| Respiratory | Required if working outside of a fume hood or if ventilation is inadequate. Use a NIOSH/MSHA-approved respirator with a suitable organic vapor cartridge (e.g., type ABEK).[6] | Prevents inhalation of harmful vapors, which can cause acute toxicity, respiratory irritation, and sensitization. |
Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines the minimum required steps for safely handling this compound in a laboratory setting.
Pre-Handling Safety Workflow
The following diagram illustrates the mandatory safety checks that must be completed before any work with this compound begins.
Caption: Pre-operational safety checklist for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood sash is at the appropriate working height and the work area is clean and uncluttered. Don all required PPE.
-
Aliquotting: Retrieve the container from its refrigerated storage.[6] Allow it to warm to room temperature inside the fume hood before opening to prevent moisture condensation. Use a clean syringe or pipette to transfer the required amount into a tared, sealed container. Work with the smallest quantity necessary for the experiment.
-
Reaction Setup: Perform all additions of this compound to reaction vessels within the fume hood. Maintain a clean workspace, wiping up any minor drips immediately with a compatible absorbent material.
-
Post-Handling: Tightly cap the primary container, wipe it down, and return it to refrigerated storage.[6] Decontaminate any surfaces that may have come into contact with the chemical.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[12] Wash hands thoroughly with soap and water.
Storage and Waste Management
Proper storage and disposal are critical for safety and environmental protection.
Storage Protocol
-
Location: Store in a refrigerator (2-8°C) in a designated area for toxic and carcinogenic chemicals.[3]
-
Atmosphere: Store the container tightly closed, preferably under an inert atmosphere like argon or nitrogen to prevent degradation and polymerization.[6]
-
Security: The storage location should be locked or otherwise secured to restrict access.[6]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Waste Disposal Protocol
-
Waste Collection: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads, rinsate) must be collected as hazardous waste.[13] Never dispose of them in regular trash or down the sink.[13]
-
Containers: Use a designated, properly labeled, and leak-proof container for liquid waste. The container must be compatible with the chemical. Do not overfill liquid waste containers; leave at least 25% headspace.[14]
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Carcinogen).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.[6][14]
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Decision Workflow
Caption: Decision workflow for responding to a this compound incident.
First-Aid Measures for Exposure
Immediate action is required following any exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If they are experiencing breathing difficulties or are not breathing, call for emergency medical help.[6][15] |
| Skin Contact | Immediately begin flushing the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[6][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately.[6][16] |
Spill Response
-
Minor Spill (inside a fume hood): If you are trained and it is safe to do so, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed container and label it as hazardous waste.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean it up yourself.
Conclusion
This compound is an indispensable reagent for innovation in materials science and polymer chemistry. However, its significant toxicological profile demands a commensurate level of respect and caution. By understanding the specific hazards it presents and rigorously applying the engineering controls, work practices, and PPE outlined in this guide, researchers can mitigate the risks and handle this chemical with the confidence that comes from a deep-seated commitment to safety. Always prioritize safety: your health and the integrity of your research depend on it.
References
-
Fisher Scientific. (2009). Safety Data Sheet: this compound, stabilized. Link (Note: A direct deep link to SDS is often unavailable; search for CAS 1520-21-4 on the manufacturer's site).
-
CymitQuimica. (n.d.). CAS 1520-21-4: this compound. Link
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
-
Fisher Scientific. (n.d.). This compound, 90%, technical, stabilized. Link
-
Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Link
-
TCI AMERICA. (n.d.). 4-Aminostyrene. Link
-
Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Link
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Link
-
Chemical Label. (n.d.). This compound. Link
-
PubChem - NIH. (n.d.). 4-Aminostyrene. Link
-
ChemicalBook. (2025). 4-Vinylanilin | 1520-21-4. Link
-
BLD Pharm. (n.d.). 1520-21-4|this compound. Link
-
ChemBK. (2024). This compound. Link
-
Benchchem. (n.d.). This compound | High Purity Reagent | RUO. Link
-
ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem. Link
-
SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Link
-
ChemScene. (n.d.). This compound,98%(stabilized with HQ). Link
-
NIOSH - CDC. (n.d.). amines, aromatic 2002. Link
-
Yorlab. (n.d.). 25Gr this compound, 90%, Technical, Stabilized. Link
-
Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Link (This is a general product page, stability information is often found in the COA or specific documentation).
-
Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene Application. Link
-
Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene Peer Reviewed Papers. Link
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Link
-
ChemicalBook. (2025). 3-Vinylaniline - Safety Data Sheet. Link (Note: This is for an isomer, but spill procedures are analogous).
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Link
-
Hesperian Health Guides. (2024). First aid for chemicals. Link
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. cdc.gov [cdc.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. skcinc.com [skcinc.com]
- 13. nswai.org [nswai.org]
- 14. nipissingu.ca [nipissingu.ca]
- 15. en.hesperian.org [en.hesperian.org]
- 16. schc.org [schc.org]
The Researcher's Guide to 4-Vinylaniline: Commercial Availability, Purity Assessment, and Purification Strategies
Abstract
4-Vinylaniline (4-VA), also known as 4-aminostyrene, is a bifunctional monomer of significant interest in the development of advanced polymers and functional materials for the pharmaceutical and biotechnology sectors. Its unique molecular architecture, featuring a polymerizable vinyl group and a reactive aniline moiety, enables its use in a wide array of applications, including the synthesis of conductive polymers, biocompatible hydrogels for drug delivery and wound healing, and functionalized surfaces for biosensors.[1] The successful implementation of this compound in these sensitive applications is critically dependent on its purity and the absence of deleterious impurities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound, detailed protocols for assessing its purity, and robust strategies for its purification.
Commercial Landscape: Availability and Purity Grades
This compound is commercially available from a range of chemical suppliers in various purity grades, typically categorized as technical grade, high purity, and ultra-pure. The selection of an appropriate grade is a critical first step in any research or development endeavor, balancing cost considerations with the stringent purity requirements of the intended application.
A summary of representative commercial offerings is presented in Table 1. It is imperative for the end-user to consult the supplier's specific Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.
| Supplier | Product Number | Stated Purity | Notes |
| Sigma-Aldrich | 536180 | 97% | - |
| TCI Chemical | A1019 | >98.0% | - |
| BLD Pharm | - | - | - |
| Amitychem | - | 99.90% | Bulk supplier |
| Thermo Scientific Chemicals | AC220532500 | 90% (technical) | Stabilized with ~100 ppm 4-tert-Butylcatechol |
| Apollo Scientific | - | - | - |
| ChemScene | CS-0106396 | 98% (stabilized with HQ) | - |
Table 1: Commercial Availability and Purity of this compound
The stated purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). However, the presence of non-volatile or polymeric impurities may not be accurately reflected in these analyses, necessitating a more comprehensive analytical approach for critical applications.
The Crucial Role of Purity: Understanding Common Impurities
The synthetic routes to this compound and its inherent reactivity can lead to the presence of several types of impurities that can significantly impact its performance in polymerization and functionalization reactions.
-
Starting Material and By-product Impurities: A common synthetic precursor to this compound is 4-acetylaniline. Incomplete conversion or side reactions can result in the presence of residual 4-acetylaniline in the final product. This impurity lacks the polymerizable vinyl group and can act as a chain terminator or alter the stoichiometry of subsequent reactions.
-
Polymeric Impurities: The vinyl group of this compound is susceptible to spontaneous polymerization, particularly when exposed to heat, light, or oxygen. This can lead to the formation of oligomers and polymers, which can be difficult to remove and can adversely affect the properties of the desired polymer product. Commercial preparations are often stabilized with inhibitors such as 4-tert-butylcatechol or hydroquinone (HQ) to mitigate this issue.[2]
-
Oxidation Products: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities and byproducts. This is often observed as a yellowing or darkening of the material upon storage.
The relationship between the desired product, its potential impurities, and the analytical techniques for their detection is illustrated in the following diagram:
Sources
Methodological & Application
Oxidative polymerization of 4-vinylaniline for conductive polymers
An Application Guide to the Synthesis and Characterization of Conductive Poly(4-vinylaniline) via Oxidative Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of conductive poly(this compound) (P4VA) through chemical oxidative polymerization. This compound, also known as 4-aminostyrene, is a unique monomer featuring both a polymerizable vinyl group and an electronically active aniline moiety.[1] This dual functionality allows for the creation of conductive polymers with significant potential in diverse fields such as electrochemical biosensors, conductive coatings, and biocompatible hydrogels for applications like wound healing.[1] This guide details the underlying polymerization mechanism, offers a robust step-by-step experimental protocol, and outlines key characterization techniques to validate the synthesis of the target polymer.
Introduction: The Significance of Poly(this compound)
Conducting polymers have emerged as a pivotal class of materials, bridging the gap between traditional polymers and metals.[2] Among these, polyaniline (PANI) is highly regarded for its straightforward synthesis, environmental stability, and tunable conductivity.[3][4] this compound serves as a functional analog to aniline, allowing for the synthesis of a structurally similar polymer, P4VA, via oxidative polymerization. The key advantage of P4VA lies in the pendant vinyl groups, which can serve as sites for cross-linking or further functionalization, enhancing mechanical properties and enabling the development of advanced materials like conductive hydrogels and functionalized nanodots.
This guide focuses on the chemical oxidative polymerization method, which offers a scalable and accessible route to P4VA synthesis without the need for specialized electrochemical equipment. The process relies on a chemical oxidant in an acidic medium to facilitate the formation of a conjugated polymer backbone, which is essential for electrical conductivity.
Mechanism of Oxidative Polymerization
The oxidative polymerization of this compound is analogous to that of aniline, a process extensively studied in the literature.[5][6] The reaction proceeds through a multi-step mechanism involving the formation of radical cations, which then couple to form the polymer chain.[7]
Key Mechanistic Steps:
-
Initiation: The process begins with the oxidation of the this compound monomer by an oxidizing agent (e.g., ammonium persulfate) in an acidic medium. This removes an electron from the nitrogen atom of the aniline group, forming a radical cation. The acidic environment is crucial as it protonates the monomer, facilitating the formation of the desired conductive emeraldine salt form of the polymer.[3]
-
Propagation: The highly reactive radical cations couple, primarily at the para-position relative to the amine group, to form dimers.[7] This coupling is a "head-to-tail" addition. The resulting dimer is then re-oxidized, allowing it to react with another monomer radical cation. This process repeats, propagating the polymer chain and forming oligomers and eventually the high-molecular-weight polymer.
-
Termination: The chain growth ceases through various pathways, including coupling between two polymer chains or reaction with impurities.
The resulting polymer backbone consists of alternating benzenoid and quinoid rings, a structure that, when protonated (doped), allows for the delocalization of electrons and thus imparts electrical conductivity.[8]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes a standard laboratory procedure for the chemical oxidative polymerization of this compound.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| This compound (4-Aminostyrene) | ≥97% | May contain inhibitors that need to be removed.[1] |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Used to create the acidic reaction medium. |
| Ammonium Persulfate (APS) | ACS Reagent Grade, ≥98% | The oxidizing agent/initiator. |
| Basic Alumina | Chromatographic Grade | For monomer purification. |
| Methanol (MeOH) | ACS Reagent Grade | Used for precipitation and washing. |
| Acetone | ACS Reagent Grade | Used for washing. |
| Deionized (DI) Water | Type I or II | Used as the solvent for the reaction and for preparing solutions. |
Equipment
-
Round-bottom flask (250 mL) with a side arm
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Schlenk line or source of inert gas (Nitrogen or Argon)
-
Vacuum oven
Step-by-Step Synthesis Procedure
1. Monomer Purification:
-
Rationale: Commercial this compound often contains inhibitors to prevent self-polymerization during storage. These must be removed to ensure the reaction proceeds as intended.
-
Procedure: Prepare a short column packed with basic alumina. Pass the liquid this compound monomer through the column immediately before use.[1]
2. Reaction Setup:
-
Rationale: An acidic medium is required for the synthesis of the conductive emeraldine salt form. An inert atmosphere prevents side reactions with atmospheric oxygen.
-
Procedure: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 2.0 g, ~16.8 mmol) in 100 mL of 1 M HCl. Seal the flask and purge with an inert gas (N₂ or Ar) for 15-20 minutes.
3. Polymerization:
-
Rationale: The reaction is exothermic, and low temperatures (0-5 °C) are maintained to control the polymerization rate and promote the formation of a more regular polymer structure, which is crucial for higher conductivity.
-
Procedure:
-
Cool the monomer solution in an ice bath with continuous stirring.
-
In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate (APS) (e.g., 4.2 g, ~18.4 mmol, ~1.1:1 molar ratio to monomer) in 50 mL of 1 M HCl.
-
Transfer the APS solution to a dropping funnel. Add the APS solution dropwise to the stirring monomer solution over 30 minutes.
-
A color change from colorless to dark green or black should be observed, indicating polymerization.
-
Allow the reaction to proceed for 4-6 hours in the ice bath with continuous stirring under an inert atmosphere.
-
4. Work-up and Purification:
-
Rationale: The polymer is insoluble in methanol, allowing it to be separated from unreacted monomer, oligomers, and the oxidant by precipitation. Washing removes residual acid and salts.
-
Procedure:
-
Pour the reaction mixture into a beaker containing 500 mL of methanol to precipitate the polymer.
-
Stir for 30 minutes, then collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake on the filter sequentially with copious amounts of DI water (until the filtrate is colorless and pH is neutral), followed by methanol, and finally a small amount of acetone to aid in drying.
-
Dry the resulting dark powder in a vacuum oven at 60 °C for 24 hours.
-
Characterization of Poly(this compound)
Proper characterization is essential to confirm the chemical structure and properties of the synthesized polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups and confirm the polymer structure. The spectrum of P4VA is expected to be very similar to that of polyaniline.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1580-1595 | C=C stretching of Quinoid ring | Confirms the oxidized state of the polymer backbone, essential for conductivity.[8][9] |
| ~1490-1500 | C=C stretching of Benzenoid ring | Confirms the presence of the aromatic backbone. The ratio of quinoid to benzenoid peak intensity indicates the oxidation state.[9] |
| ~1300 | C-N stretching of quinoid-benzenoid-quinoid units | Characteristic of the polymer chain structure.[8] |
| ~1100-1140 | C-H in-plane bending / -NH⁺= vibration | This prominent band is a signature of the protonated (doped) and conductive form of the polymer.[8][10] |
| ~830 | C-H out-of-plane bending (para-disubstituted ring) | Confirms the "head-to-tail" coupling of the monomer units.[10] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation and oxidation state. The sample is typically dissolved in a solvent like DMSO.
| Wavelength (nm) | Assignment | Significance |
| ~280-320 | π-π* transition of the benzenoid rings | Related to the extent of conjugation along the polymer backbone.[8][11] |
| ~400-440 | Polaron-π* transition | Indicates the presence of charge carriers (polarons) in the doped, conductive state. |
| >600 | π-polaron transition | A broad absorption band characteristic of the conductive, protonated emeraldine salt form.[11] |
Electrical Conductivity
The primary application of P4VA is as a conductive material. Conductivity is typically measured on a pressed pellet of the polymer powder using a four-point probe method. The expected conductivity for doped P4VA can range from 10⁻³ to 1 S/cm, depending on the synthesis conditions, doping level, and polymer morphology.
Conclusion
The oxidative polymerization of this compound is a versatile and accessible method for producing a functional conductive polymer. This guide provides a foundational protocol that can be optimized to tailor the polymer's properties for specific applications. By carefully controlling reaction parameters such as temperature, monomer-to-oxidant ratio, and purification methods, researchers can reproducibly synthesize P4VA. The characterization techniques outlined are crucial for validating the polymer's structure and function, ensuring its suitability for advanced applications in materials science and drug development.
References
-
Conductive Hollow Nanospheres of Polyaniline via Surface-Initiated Atom Transfer Radical Polymerization of this compound and Oxidative Graft Copolymerization of Aniline | Macromolecules - ACS Publications. [Link]
-
A) XRD, B) FTIR, and C) UV–vis characterization polyaniline. - ResearchGate. [Link]
-
Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. [Link]
-
(PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures - ResearchGate. [Link]
-
(PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures - ResearchGate. [Link]
-
Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
(PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. [Link]
-
Characterization of Polyaniline for Optical and Electrical Properties - IOSR Journal. [Link]
-
A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC - NIH. [Link]
-
Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry. [Link]
-
On the mechanism of oxidative polymerization of aniline - Кафедра ХПСМ (Хімічного, полімерного та силікатного машинобудування). [Link]
-
Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties | Request PDF - ResearchGate. [Link]
-
(PDF) Synthesis of polyaniline by chemical oxidative polymerization and characteristic of conductivity and reflection for various strong acid dopants - ResearchGate. [Link]
-
The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy - ResearchGate. [Link]
-
Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow - Semantic Scholar. [Link]
-
Synthesis of Polypyrrole and Their Application - IOSR Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Electropolymerization of 4-vinylaniline on ITO Electrodes for Advanced Biosensing Platforms
Introduction: A Versatile Platform for Bio-Interfacial Science
The modification of electrode surfaces with functional polymers is a cornerstone of modern electrochemical sensor development. Among the array of conductive polymers, poly(4-vinylaniline) (P4VA) has emerged as a particularly promising material for researchers, scientists, and drug development professionals. Its unique structure, featuring both a conductive polyaniline backbone and reactive vinyl groups, offers a versatile platform for the covalent immobilization of biomolecules. This dual functionality makes P4VA-modified indium tin oxide (ITO) electrodes an excellent candidate for the fabrication of highly sensitive and stable biosensors, with significant applications in drug discovery and diagnostics.
This guide provides a comprehensive overview of the electropolymerization of this compound on ITO electrodes. We will delve into the underlying electrochemical principles, provide a detailed, field-proven protocol for the synthesis and characterization of P4VA films, and explore their application in the development of advanced biosensing platforms.
The Science Behind the Method: Mechanism of Electropolymerization
The electropolymerization of this compound, an analogue of aniline, proceeds via an oxidative coupling mechanism. The process is initiated by the application of an anodic potential, which leads to the formation of radical cations of the this compound monomer at the electrode surface.[1] These highly reactive species then couple to form dimers, which are subsequently re-oxidized to continue the polymerization chain reaction. The presence of an acidic medium is crucial, as it protonates the nitrogen atoms, enhancing the solubility of the monomer and the conductivity of the resulting polymer film.[2]
The vinyl group of the this compound monomer adds another dimension to the polymerization process. While the primary polymerization is expected to occur through the aniline moiety, the potential for cross-linking or secondary polymerization through the vinyl groups exists, which can enhance the mechanical stability and surface morphology of the polymer film.
Experimental Protocol: From pristine ITO to a Functionalized P4VA Surface
This protocol details the step-by-step procedure for the successful electropolymerization of this compound on ITO electrodes.
Materials and Reagents
-
Indium tin oxide (ITO) coated glass slides
-
This compound (4-aminostyrene)
-
Sulfuric acid (H₂SO₄)
-
Sodium sulfate (Na₂SO₄)
-
Deionized (DI) water
-
Acetone
-
Isopropanol
-
Detergent solution
-
Nitrogen gas
Step 1: Rigorous Cleaning of ITO Electrodes
The cleanliness of the ITO substrate is paramount for the uniform deposition of a well-adhered polymer film.
-
Sequentially sonicate the ITO slides in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Thoroughly rinse the slides with deionized water between each sonication step.
-
Dry the cleaned ITO slides under a stream of nitrogen gas.
-
For enhanced cleaning, an oxygen plasma treatment can be employed.
Step 2: Preparation of the Electropolymerization Solution
-
Prepare a 0.5 M sulfuric acid solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.
-
Dissolve this compound in the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M.
-
Add sodium sulfate (Na₂SO₄) to the solution to a final concentration of 0.1 M to act as a supporting electrolyte.[3]
-
Stir the solution until the monomer is completely dissolved.
Step 3: The Electropolymerization Process
Electropolymerization is performed using a standard three-electrode electrochemical cell, with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the freshly prepared electropolymerization solution.
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential from -0.2 V to +1.0 V (vs. SCE/Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
An increase in the peak currents with each successive cycle indicates the growth of the conductive P4VA film on the ITO surface.[4]
-
After the desired number of cycles, remove the P4VA-modified ITO electrode from the solution.
-
Gently rinse the electrode with deionized water to remove any unreacted monomer and loosely bound oligomers.
-
Dry the electrode under a stream of nitrogen.
Visualizing the Workflow
Caption: A streamlined workflow for the electropolymerization of this compound on ITO electrodes.
Characterization of the P4VA Film: A Multi-faceted Approach
A thorough characterization of the deposited P4VA film is essential to ensure its quality and suitability for biosensor applications.
Electrochemical Characterization: Cyclic Voltammetry (CV)
CV is a powerful technique to confirm the successful deposition of an electroactive polymer film.
-
Procedure: Record the cyclic voltammogram of the P4VA-modified ITO electrode in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄).
-
Expected Outcome: The CV should exhibit characteristic redox peaks corresponding to the oxidation and reduction of the polyaniline backbone. The peak currents should be proportional to the scan rate, indicating a surface-confined electrochemical process.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer film.
-
Expected Peaks: Look for characteristic peaks corresponding to the N-H stretching of the amine groups, C=C stretching of the quinoid and benzenoid rings in the polyaniline backbone, and the C-H out-of-plane bending of the vinyl groups.
-
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the polymer.
-
Expected Absorption Bands: The UV-Vis spectrum of the P4VA film should show absorption bands characteristic of the π-π* transitions in the benzenoid rings and the exciton absorption of the quinoid rings.
-
Morphological Characterization
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the P4VA film.
-
Expected Morphology: A uniform, granular, and porous morphology is often desirable for biosensor applications as it provides a high surface area for biomolecule immobilization.
-
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and roughness of the polymer film at the nanoscale.
| Parameter | Typical Value/Observation | Significance |
| Film Thickness | 50 - 200 nm (tunable by number of CV cycles) | Affects conductivity and mass transport |
| Redox Potentials (vs. SCE) | Anodic Peak: ~0.2 V, ~0.8 V; Cathodic Peak: ~0.0 V, ~0.6 V | Confirms the presence of electroactive polyaniline |
| Surface Roughness (RMS) | 10 - 50 nm | A higher roughness can increase the surface area for biomolecule loading |
The Reaction Unveiled: A Mechanistic Diagram
Caption: Proposed mechanism for the anodic electropolymerization of this compound.
Applications in Biosensing and Drug Development
The P4VA-modified ITO electrode serves as a robust platform for the development of a wide range of biosensors. The primary amino groups on the polymer backbone can be readily functionalized for the covalent attachment of biomolecules such as enzymes, antibodies, and DNA probes.[5]
-
Enzyme-Based Biosensors: Enzymes can be immobilized on the P4VA surface for the detection of their specific substrates (e.g., glucose oxidase for glucose sensing). The conductive nature of the polymer facilitates efficient electron transfer between the enzyme's active site and the electrode.
-
Immunosensors: Antibodies can be attached to the P4VA film to create highly specific sensors for the detection of antigens, which is crucial in disease diagnostics and drug screening.
-
DNA Biosensors: Single-stranded DNA probes can be immobilized on the electrode for the detection of complementary DNA sequences, enabling applications in genetic analysis and pathogen detection.
The ability to create stable and reproducible P4VA films on transparent ITO electrodes also opens up possibilities for spectroelectrochemical sensing, where changes in the optical properties of the film upon biomolecule binding can be monitored in real-time.
Conclusion: A Gateway to Innovative Biosensor Design
The electropolymerization of this compound on ITO electrodes offers a straightforward and effective method for creating functionalized surfaces for advanced biosensor development. The unique combination of electrical conductivity and chemical reactivity of P4VA provides a versatile platform for the immobilization of a wide array of biomolecules. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can leverage this technology to create novel and highly sensitive analytical devices to accelerate their research and development efforts.
References
- Gvozdenović, M. M., Jugović, B. Z., Stevanović, J. S., Trišović, T. L., & Grgur, B. N. (2011). Electrochemical Polymerization of Aniline.
-
Malit, R. B., et al. (2019). Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir, 35(32), 10354–10366. [Link]
- Taleb, A., et al. (2022). Electropolymerization investigation of polyaniline films on ITO substrate. Journal of Materials Science: Materials in Electronics, 33(27), 21389-21401.
- Ciobanu, M., et al. (2006). Voltammetry of Aniline with Different Electrodes and Electrolytes. REVUE ROUMAINE DE CHIMIE, 51(8), 751–756.
- Fomo, G., Waryo, T. T., & Iwuoha, E. I. (2020). Electrochemical Polymerization. In Encyclopedia of Analytical Science (Third Edition) (pp. 303-313).
- MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019). International Journal of Research in Engineering, IT and Social Sciences, 9(5), 222-227.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Poly(4-vinylaniline) for Advanced Biosensor Development
Introduction: The Role of Poly(4-vinylaniline) in Next-Generation Biosensing
Poly(this compound) (P4VA), also known as poly(4-aminostyrene), is a highly versatile functional polymer that is garnering significant interest in the field of biosensor technology. Its unique structure, which combines a polystyrene backbone with reactive aniline functional groups, imparts a suite of desirable properties.[1] The primary amino groups on the aromatic rings serve as ideal sites for the covalent immobilization of biomolecules such as enzymes, antibodies, and nucleic acids, ensuring their stable and oriented attachment to the sensor surface.[2] Furthermore, the inherent redox activity of the aniline moiety allows P4VA to act as an effective electron transfer mediator, facilitating the development of sensitive amperometric biosensors.
These attributes, coupled with its environmental stability and processability, make P4VA an excellent material for creating conductive and biocompatible interfaces. This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of P4VA in the fabrication of high-performance biosensors, tailored for researchers, scientists, and professionals in drug development and diagnostics.
Part 1: Synthesis of Poly(this compound)
The synthesis of P4VA can be achieved through two primary routes: chemical oxidative polymerization and electrochemical polymerization. The choice of method depends on the desired form of the polymer (e.g., powder vs. thin film) and the specific application requirements.
Chemical Oxidative Polymerization
This method is suitable for producing P4VA in bulk powder form, which can then be dissolved or dispersed for subsequent use. The polymerization proceeds via the oxidation of the this compound monomer, leading to the formation of polymer chains.
Causality of Experimental Choices:
-
Acidic Medium (e.g., HCl): The polymerization is conducted in an acidic medium to protonate the aniline monomers, increasing their solubility and promoting an ordered "head-to-tail" coupling, which is crucial for achieving a conductive polymer structure.[3][4]
-
Oxidizing Agent (Ammonium Persulfate, APS): APS is a strong oxidizing agent that initiates the polymerization by generating radical cations from the aniline monomers.[3][4]
-
Low Temperature (0-5 °C): Maintaining a low temperature is critical to control the reaction rate, prevent over-oxidation, and minimize the formation of undesirable side products, thereby ensuring a more regular polymer structure.[3]
Protocol 1: Chemical Oxidative Polymerization of this compound
-
Monomer Preparation: Purify this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 g of purified this compound in 100 mL of 1 M HCl.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Initiator Preparation: Separately, dissolve 4.8 g of ammonium persulfate (APS) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.
-
Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the emeraldine salt form of the polymer.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4 hours to ensure complete polymerization.
-
Polymer Collection: Collect the precipitated dark green polymer by vacuum filtration.
-
Washing: Wash the polymer precipitate thoroughly with 1 M HCl, followed by deionized water, and finally with methanol to remove unreacted monomer, oligomers, and initiator.
-
Drying: Dry the P4VA powder in a vacuum oven at 60 °C overnight. Store the dried polymer in a desiccator.
Electrochemical Polymerization
Electrochemical polymerization is an ideal method for fabricating thin, uniform films of P4VA directly onto an electrode surface. This in-situ deposition provides excellent adhesion and direct electrical contact between the polymer and the electrode, which is highly advantageous for biosensor applications. Cyclic voltammetry is a commonly employed technique for this purpose.
Causality of Experimental Choices:
-
Three-Electrode System: A standard three-electrode setup (working, reference, and counter electrodes) is used to precisely control the potential at the working electrode surface where polymerization occurs.
-
Potential Cycling: Cycling the potential between defined limits allows for the oxidative polymerization of the monomer on the anodic scan and provides in-situ characterization of the growing polymer film. The increasing current in successive cycles indicates the deposition of a conductive polymer film.
-
Supporting Electrolyte: An acidic electrolyte is used for the same reasons as in chemical polymerization: to ensure monomer solubility and promote the formation of the conductive emeraldine salt form of the polymer.
Protocol 2: Electrochemical Polymerization of this compound on a Glassy Carbon Electrode (GCE)
-
Electrode Preparation: Polish a glassy carbon electrode (GCE, 3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and water for 5 minutes each to remove any residual alumina particles.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference.
-
Polymerization Solution: Prepare the electropolymerization solution consisting of 0.1 M this compound in 0.5 M H₂SO₄. Deoxygenate the solution by purging with high-purity nitrogen gas for 15 minutes.
-
Electropolymerization: Immerse the electrodes in the solution and perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.
-
Post-Polymerization Treatment: After polymerization, rinse the P4VA-modified GCE (P4VA/GCE) with 0.5 M H₂SO₄ and then with deionized water to remove any non-adherent oligomers and monomer.
-
Activation: The modified electrode is often activated in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄) by cycling the potential in the same range for several scans until a stable voltammogram is obtained.
Caption: Amperometric Glucose Detection Mechanism.
Immobilization of Glucose Oxidase (GOx)
Covalent immobilization using a cross-linking agent like glutaraldehyde is a robust method that prevents enzyme leaching and enhances sensor stability.
Protocol 5: GOx Immobilization on P4VA/GCE
-
Activation Step: Immerse the P4VA/GCE in a 2.5% (v/v) aqueous solution of glutaraldehyde for 1 hour at room temperature. This step activates the amine groups on the P4VA surface.
-
Rinsing: Gently rinse the electrode with phosphate buffer solution (PBS, 0.1 M, pH 7.4) to remove excess glutaraldehyde.
-
Enzyme Immobilization: Drop-cast 10 µL of a GOx solution (10 mg/mL in 0.1 M PBS) onto the activated P4VA/GCE surface.
-
Incubation: Allow the enzyme to immobilize by keeping the electrode in a humid chamber at 4 °C for 12-24 hours.
-
Final Rinse: Gently rinse the resulting GOx/P4VA/GCE biosensor with PBS to remove any unbound enzyme.
-
Storage: When not in use, store the biosensor in 0.1 M PBS at 4 °C. Biosensors based on similar polyaniline systems have shown good stability, retaining over 80% of their initial activity after 40 days of storage. [5][6]
Amperometric Measurement of Glucose
Protocol 6: Glucose Detection
-
Cell Setup: Place the GOx/P4VA/GCE biosensor, Pt wire counter electrode, and Ag/AgCl reference electrode in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Amperometric Detection: Apply a constant potential of +0.4 V (vs. Ag/AgCl) and stir the solution gently. [6][7]Wait until a stable background current is obtained.
-
Calibration: Successively add known concentrations of glucose standard solution into the cell and record the steady-state current response after each addition.
-
Data Analysis: Plot the calibration curve of the current response versus glucose concentration. The sensor's performance characteristics, such as linear range, sensitivity, and limit of detection, can be determined from this curve.
Table 2: Typical Performance Characteristics of Polyaniline-Based Glucose Biosensors
| Parameter | Typical Value | Reference |
| Operating Potential | +0.4 V vs. Ag/AgCl | [6] |
| Optimal pH | 7.4 - 7.5 | [5] |
| Linear Range | Up to ~6.0 mM | [2](non-enzymatic analogue) |
| Sensitivity | Varies (e.g., 375 µA cm⁻² mM⁻¹) | [2](non-enzymatic analogue) |
| Response Time | < 10 seconds | - |
| Stability | Retains >80% activity after 40 days at 4°C | [5][6] |
Note: Performance will vary based on specific fabrication parameters. The values provided are representative based on analogous systems and serve as a benchmark.
Conclusion and Future Outlook
Poly(this compound) provides a robust and versatile platform for biosensor development. The protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and application of P4VA in creating sensitive and stable biosensors. The ease of functionalization of the aniline groups opens up possibilities for developing a wide array of biosensors for various targets beyond glucose, including other metabolites, proteins, and pathogens. Future research may focus on creating P4VA-based nanocomposites to further enhance sensitivity and on developing multiplexed sensor arrays for high-throughput screening and diagnostics.
References
-
Yasar, A., & Colak, O. (2011). An Amperometric Biosensor for Glucose Determination Prepared from Glucose Oxidase Immobilized in Polyaniline-Polyvinylsulfonate Film. Sensors, 11(8), 8152-8164. [Link]
-
Liu, Y., et al. (2019). Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir, 35(32), 10354-10366. [Link]
-
Anonymous. (n.d.). and ( c ) poly(BVPC- co -NVP). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP. ResearchGate. [Link]
-
Yasar, A., & Colak, O. (2011). An Amperometric Biosensor for Glucose Determination Prepared from Glucose Oxidase Immobilized in Polyaniline-Polyvinylsulfonate Film. ResearchGate. [Link]
-
Yasar, A., & Colak, O. (2011). An amperometric biosensor for glucose determination prepared from glucose oxidase immobilized in polyaniline-polyvinylsulfonate film. PubMed. [Link]
-
Anonymous. (n.d.). Fabrication and Applications of Amperometric Glucose Biosensor Based on CuO Nanowires/Graphene Modified Electrode. AJC. [Link]
-
Cete, S., et al. (2024). Development of an amperometric biosensor that can determine the amount of glucose in the blood using the glucose oxidase enzyme: Preparation of polyaniline-polypyrrole-poly(sodium-4-styrenesulfonate) film. Biotechnology and Applied Biochemistry. [Link]
-
Nguyen, D. L., et al. (2013). Characterization of Electrochromic Properties of Polyaniline Thin Films Electropolymerized in H2SO4 Solution. Scirp.org. [Link]
-
Kadhim, G. F., & Al-Amir, S. A. (2024). Polyaniline Nano Films Synthesis in One Step via Chemical Oxidative Polymerization. Baghdad Science Journal. [Link]
-
Perez, A., et al. (2016). Electropolymerization and electrochromic characterization of polyaniline films. ResearchGate. [Link]
-
Rahman, M. A., & Ohsaka, T. (2019). Electrochemical Characterization of poly(N-methylaniline) Films. International Journal of Electrochemical Science. [Link]
-
Hatta, F. F., et al. (2020). Synthesis of polyaniline by chemical oxidative polymerization and characteristic of conductivity and reflection for various strong acid dopants. ResearchGate. [Link]
-
Anonymous. (n.d.). Cyclic voltammetry during the electropolymerization process obtained,... ResearchGate. [Link]
-
Anonymous. (n.d.). Cyclic voltammetry electropolymerisation of 5 in 0.1 M Bu 4 NBF 4 in a 2. ResearchGate. [Link]
-
Hof, M., et al. (2022). Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. MDPI. [Link]
-
Cherkashina, A. A., et al. (2023). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. MDPI. [Link]
-
Stejskal, J., & Sapurina, I. (2005). CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE. PIRG. [Link]
-
Anonymous. (n.d.). The cyclic voltammetry curve of the electropolymerization process [in... ResearchGate. [Link]
-
Al-Baghdadi, S. B. (2023). Electropolymerization of some amino acids on platinum electrode. Revista Bionatura. [Link]
-
Sapurina, I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC. [Link]
-
Sapurina, I., & Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]
-
Anonymous. (n.d.). FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... ResearchGate. [Link]fig1_265383561)
Sources
- 1. This compound 4-Aminostyrene [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An amperometric biosensor for glucose determination prepared from glucose oxidase immobilized in polyaniline-polyvinylsulfonate film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Carbon Nanotubes with 4-Vinylaniline
Abstract
The functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their extraordinary properties for advanced applications. By modifying their surface chemistry, we can enhance their solubility, processability, and introduce new functionalities tailored for specific purposes.[1] This guide provides a detailed exploration of two robust methods for functionalizing single-walled (SWCNTs) and multi-walled (MWCNTs) carbon nanotubes with 4-vinylaniline (4-VAn). This compound is a particularly versatile bifunctional molecule, featuring an amine group for covalent attachment to the CNT scaffold and a vinyl group that serves as a reactive handle for subsequent polymerization or click chemistry reactions.
This document is intended for researchers, materials scientists, and drug development professionals. It offers not just procedural steps, but also the underlying chemical rationale, comprehensive characterization techniques, and a discussion of potential applications. We will cover:
-
Covalent Functionalization via Diazonium Chemistry: A direct method to attach this compound monomers to the CNT sidewall.
-
Surface-Initiated In Situ Polymerization: A "grafting-from" approach to coat CNTs with a shell of poly(this compound).
The Imperative of Functionalization
Pristine carbon nanotubes are notoriously insoluble in most solvents due to strong van der Waals interactions, which cause them to aggregate into bundles.[2] This poor dispersibility severely limits their practical application. Chemical functionalization disrupts the smooth, π-conjugated surface of the nanotubes, weakening these interactions and allowing for better dispersion.[1][3] More importantly, functionalization allows us to transform CNTs from a passive scaffold into an active component of a larger system, enabling applications in drug delivery, biosensing, and the creation of high-performance composite materials.[4][5][6]
Method 1: Covalent Attachment of this compound via Diazonium Reaction
This method leverages one of the most effective strategies for covalently modifying the sidewalls of CNTs: arylation using diazonium salts.[7] The process involves the in situ generation of a highly reactive 4-vinylbenzenediazonium species, which then readily grafts onto the CNT surface. This approach creates a stable, covalent C-C bond between the nanotube and the functional moiety.[8]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Diazotization: The primary amine group of this compound is converted into a diazonium salt (-N₂⁺) in the presence of a diazotizing agent, such as isoamyl nitrite or sodium nitrite with acid.
-
Radical Addition: The diazonium salt can receive an electron from the electron-rich CNT surface. This leads to the release of nitrogen gas (N₂) and the formation of an aryl radical.[9] This highly reactive radical then attacks the CNT sidewall, forming a covalent bond and converting a local sp² carbon to an sp³ carbon.
Caption: Mechanism of covalent functionalization of CNTs with this compound.
Experimental Protocol
Materials and Reagents
-
Pristine SWCNTs or MWCNTs
-
This compound (4-VAn), >97%
-
Isoamyl nitrite, >97%
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, ACS grade
-
Acetone, ACS grade
-
Deionized (DI) water
-
0.22 µm PTFE membrane filters
-
Argon or Nitrogen gas supply
-
Bath sonicator
-
Magnetic stirrer with heating plate
Protocol Steps
-
CNT Dispersion:
-
Accurately weigh 100 mg of pristine CNTs and place them in a 250 mL round-bottom flask.
-
Add 50 mL of anhydrous DMF.
-
Sonicate the mixture in a bath sonicator for 30-60 minutes to achieve a uniform dispersion. Expert Tip: Proper initial dispersion is critical for uniform functionalization. Avoid probe sonicators for extended periods as they can damage the CNT structure.
-
-
Reaction Setup:
-
Place the flask in an oil bath on a magnetic stirrer and equip it with a condenser.
-
Begin stirring and gently purge the system with Argon or Nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the dispersion to 70 °C.
-
-
Addition of Reagents:
-
In a separate vial, dissolve a 10-fold molar excess of this compound (relative to carbon atoms, a common starting point is ~1.0 g) in 10 mL of anhydrous DMF.
-
Add the 4-VAn solution to the stirring CNT dispersion.
-
Slowly add a 5-fold molar excess of isoamyl nitrite (~1.0 mL) to the reaction mixture dropwise over 10 minutes using a syringe.[10] The solution may change color.
-
-
Reaction:
-
Maintain the reaction at 70 °C under an inert atmosphere with continuous stirring for 24-48 hours.[10]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 200 mL of methanol to precipitate the functionalized CNTs (f-CNTs).
-
Collect the f-CNTs by vacuum filtration through a 0.22 µm PTFE membrane.
-
Washing is the most critical purification step. Sequentially wash the solid product on the filter with copious amounts of:
-
DMF (to remove unreacted reagents)
-
Methanol (to remove DMF)
-
Acetone (to remove residual organics)
-
-
Continue washing until the filtrate runs clear and colorless. This ensures the removal of physisorbed molecules and byproducts.
-
Dry the final product (a black powder) in a vacuum oven at 60 °C overnight.
-
Method 2: Surface-Initiated In Situ Polymerization
This "grafting-from" approach coats the CNTs with a layer of poly(this compound) (PVAN).[11] This method can lead to a higher functionalization density and significantly alters the surface properties of the nanotubes, often resulting in excellent solubility. The polymerization is typically a free-radical process initiated in the presence of dispersed CNTs.
General Workflow
The process involves dispersing CNTs in a solution of the this compound monomer, followed by the addition of a radical initiator. Upon heating, the initiator decomposes to form radicals, which initiate the polymerization of the monomer. The growing polymer chains can attach to the CNT surface, resulting in a polymer-grafted hybrid material.[12][13]
Caption: Workflow for surface-initiated polymerization of 4-VAn on CNTs.
Experimental Protocol
Materials and Reagents
-
Pristine or acid-treated CNTs (acid treatment can create initiation sites)
-
This compound (4-VAn) monomer, inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Toluene or DMF, anhydrous
-
Methanol
-
Centrifuge and centrifuge tubes
-
Argon or Nitrogen gas supply
Protocol Steps
-
Monomer Preparation: The 4-VAn monomer is often supplied with a polymerization inhibitor (like hydroquinone). Remove it by passing the monomer through a column of basic alumina immediately before use.
-
CNT Dispersion:
-
Disperse 50 mg of CNTs in 100 mL of anhydrous toluene in a reaction flask.
-
Sonicate for 30-60 minutes for uniform dispersion.
-
-
Reaction Setup:
-
Add the purified 4-VAn monomer (e.g., 2.0 g) and the radical initiator (e.g., 50 mg of AIBN) to the CNT dispersion.
-
Equip the flask for stirring under an inert atmosphere (Argon or Nitrogen).
-
Perform three freeze-pump-thaw cycles to thoroughly de-gas the solution and remove oxygen, which quenches radical polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70 °C for AIBN) and stir vigorously.
-
Allow the polymerization to proceed for 12-24 hours. The solution will likely become more viscous.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a large volume of a non-solvent (e.g., 500 mL of methanol) to precipitate the CNT-polymer composite and any free polymer.
-
Purification is critical to remove unattached polymer. Collect the solid by centrifugation (e.g., 8000 rpm for 20 min).
-
Discard the supernatant. Re-disperse the solid pellet in fresh toluene with the help of sonication, then re-precipitate and centrifuge again.
-
Repeat this dissolution/precipitation cycle at least 3-4 times to ensure all free PVAN is removed.
-
After the final wash, collect the solid product and dry it in a vacuum oven at 60 °C overnight.
-
Essential Characterization
Confirming successful functionalization requires a suite of analytical techniques. Each provides a unique piece of evidence.
| Technique | Pristine CNTs | 4-VAn Functionalized CNTs | Purpose | Reference |
| FTIR Spectroscopy | Largely featureless spectrum. | Appearance of new peaks: ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (aromatic C=C), ~990 & 910 cm⁻¹ (vinyl C-H bends). | Confirms the presence of the 4-VAn functional groups. | [10][14] |
| Raman Spectroscopy | Low D-band to G-band intensity ratio (ID/IG). | Increased ID/IG ratio. | Indicates the introduction of sp³ defects on the CNT sidewall, a hallmark of covalent functionalization. | [15][16] |
| Thermogravimetric Analysis (TGA) | High thermal stability, minimal weight loss below 600°C. | Significant weight loss step between 200-500°C corresponding to the decomposition of the organic moiety. | Quantifies the mass percentage of grafted material. | [10][17] |
| X-ray Photoelectron Spectroscopy (XPS) | Primarily a C1s signal; very low O1s signal. | Appearance of a clear N1s signal, confirming the presence of the aniline group. | Provides elemental surface composition and confirms covalent attachment. | [2][10] |
| Dispersibility Test | Rapidly settles in most organic solvents. | Forms stable, long-lasting dispersions in solvents like DMF, NMP, or chloroform. | Provides qualitative evidence of successful functionalization and de-bundling. | [10] |
| Transmission Electron Microscopy (TEM) | Shows clean, smooth nanotube walls, often in tight bundles. | May show a thin, amorphous layer coating the nanotubes. Bundles appear less tightly packed. | Visualizes morphological changes and the presence of a surface coating. | [16] |
Applications for Researchers and Drug Development
The introduction of the this compound moiety opens up a wide range of possibilities:
-
Platform for Drug Delivery: The functionalized surface improves biocompatibility and allows for the attachment of therapeutic agents, either through the remaining amine group or by further modifying the vinyl group.[4][18] The CNT core can also be used for photothermal therapy, where it absorbs near-infrared light and generates heat to destroy cancer cells.[14]
-
Advanced Biosensors: The f-CNTs can be integrated into electronic devices. The functional groups provide anchor points for immobilizing enzymes, antibodies, or DNA aptamers for the specific detection of biomarkers.[2][4] The excellent conductivity of the CNT core can be used to transduce a binding event into a measurable electrical signal.
-
Reinforced Nanocomposites: The vinyl group is a polymerizable handle. These f-CNTs can be chemically integrated as cross-linkers or co-monomers into polymer matrices (e.g., polystyrene, acrylates), leading to composite materials with dramatically enhanced mechanical strength and electrical conductivity.[6][11]
Safety and Handling
-
Carbon Nanotubes: Dry CNT powders are an inhalation hazard. Always handle them in a fume hood or a ventilated enclosure and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator with a particulate filter.
-
Chemicals: this compound, isoamyl nitrite, and the solvents used are hazardous. Review the Safety Data Sheet (SDS) for each chemical before use. Handle them in a fume hood and wear appropriate chemical-resistant gloves and eye protection.
References
-
ACS Biomaterials Science & Engineering. (2019). Carbon Nanotube-Reinforced Poly(this compound)/Polyaniline Bilayer-Grafted Bacterial Cellulose for Bioelectronic Applications. Available at: [Link]
-
ResearchGate. (2019). Carbon Nanotube-Reinforced Poly(this compound)/Polyaniline Bilayer-Grafted Bacterial Cellulose for Bioelectronic Applications | Request PDF. Available at: [Link]
-
Controllable Synthesis of Nitroaryl Functionalized Carbon Nanotubes under Mild and more Efficient Conditions. (n.d.). Available at: [Link]
-
RSC Publications. (n.d.). Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. Available at: [Link]
-
PMC - NIH. (n.d.). Functionalization of vertically aligned carbon nanotubes. Available at: [Link]
-
Universidade do Porto. (n.d.). New insights into the functionalization of multi-walled carbon nanotubes with aniline derivatives. Available at: [Link]
-
CORE. (n.d.). Functionalization Of carbon nanotubes. Available at: [Link]
-
ResearchGate. (2006). Chemical functionalization of carbon nanotubes with aryl diazonium salts. Available at: [Link]
-
PMC - NIH. (n.d.). Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine. Available at: [Link]
-
PMC - NIH. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review. Available at: [Link]
-
The Royal Society of Chemistry. (2009). Organic functionalisation and characterisation of single-walled carbon nanotubes. Available at: [Link]
-
MDPI. (2023). Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids. Available at: [Link]
-
MDPI. (n.d.). Functionalized Carbon Nanotubes (CNTs) for Water and Wastewater Treatment: Preparation to Application. Available at: [Link]
-
University of Pennsylvania. (2006). Interfacial in situ polymerization of single wall carbon nanotube/nylon 6,6 nanocomposites. Available at: [Link]
-
YouTube. (2012). Functionalization of single-walled carbon nanotubes. Available at: [Link]
-
ResearchGate. (n.d.). Functionalization of Single-Walled Carbon Nanotubes with 1,4-Benzenediamine Using a Diazonium Reaction | Request PDF. Available at: [Link]
-
PMC - NIH. (2022). A Novel Method for Carbon Nanotube Functionalization Using Immobilized Candida antarctica Lipase. Available at: [Link]
-
ResearchGate. (n.d.). Grafting of Poly(4-vinylpyridine) to Single-Walled Carbon Nanotubes and Assembly of Multilayer Films | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Organic functionalization of carbon nanotubes. Pristine CNTs can be a.... Available at: [Link]
-
Semantic Scholar. (n.d.). Functionalization of vertically aligned carbon nanotubes. Available at: [Link]
-
MDPI. (n.d.). Multi-Walled Carbon Nanotubes Functionalized with Hydroxamic Acid Derivatives for the Removal of Lead from Wastewater: Kinetics, Isotherm, and Thermodynamic Studies. Available at: [Link]
-
Beilstein Journals. (n.d.). Functionalization of vertically aligned carbon nanotubes. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis, characterization, and toxicity of multi-walled carbon nanotubes functionalized with 4-hydroxyquinazoline. Available at: [Link]
-
ResearchGate. (n.d.). In-situ polymerization of polyaniline/carbon nanotube composite | Request PDF. Available at: [Link]
-
Atlantic Technological University (ATU). (2009). In situ polymerization of multi-walled carbon nanotube/nylon-6 nanocomposites and their electrospun nanofibers. Available at: [Link]
Sources
- 1. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functionalization of vertically aligned carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.atu.ie [pure.atu.ie]
- 7. Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fc.up.pt [fc.up.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Method for Carbon Nanotube Functionalization Using Immobilized Candida antarctica Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repository.upenn.edu]
- 18. researchgate.net [researchgate.net]
The Strategic Application of 4-Vinylaniline in Molecularly Imprinted Polymers: A Technical Guide for Researchers
Introduction: The Unique Advantage of 4-Vinylaniline in Molecular Recognition
Molecularly Imprinted Polymers (MIPs) represent a class of synthetic receptors engineered with bespoke recognition sites for a target molecule.[1][2][3] This is achieved by polymerizing functional monomers and cross-linkers around a "template" molecule.[4][5] Subsequent removal of the template reveals cavities that are complementary in shape, size, and chemical functionality, enabling the selective rebinding of the target analyte.[1][2] The choice of functional monomer is paramount to the success of the imprinting process, as it dictates the nature and strength of the interactions with the template, ultimately defining the affinity and selectivity of the MIP.[6][7]
This guide focuses on the strategic use of this compound (also known as 4-aminostyrene), a bifunctional monomer of significant interest in the fabrication of high-performance MIPs.[8] Its structure, featuring a polymerizable vinyl group and a versatile aniline moiety, allows for a unique combination of interactions, making it an invaluable tool for researchers in drug development, diagnostics, and separation sciences.[8][9] This document will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the diverse applications of this compound-based MIPs.
The Chemistry of this compound: A Dual-Mode Interaction Monomer
The efficacy of this compound as a functional monomer stems from its distinct chemical functionalities.[8] The vinyl group readily participates in free-radical polymerization, forming the structural backbone of the polymer matrix.[8] The aniline group, on the other hand, provides the crucial interactive capabilities for molecular recognition.
Key Interactions with Template Molecules:
-
Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, forming strong, directional interactions with electronegative atoms (e.g., oxygen, nitrogen) present in the template molecule. This is particularly advantageous for imprinting acidic compounds or molecules with hydroxyl and carboxyl groups.
-
π-π Stacking: The aromatic ring of this compound facilitates π-π stacking interactions with aromatic or unsaturated templates. This non-covalent interaction contributes significantly to the stability of the pre-polymerization complex and the subsequent recognition process.
-
Electrostatic Interactions: Depending on the pH of the pre-polymerization mixture, the aniline group can be protonated, enabling electrostatic interactions with negatively charged templates.
This multi-faceted interaction capability allows for the creation of highly selective binding sites, a critical factor for applications such as the selective extraction of specific metabolites from complex biological fluids.[10][11]
Experimental Protocols: Synthesis and Evaluation of this compound-Based MIPs
The following protocols provide a comprehensive guide to the synthesis and characterization of MIPs using this compound. These are intended as a starting point and may require optimization depending on the specific template and application.
Protocol 1: Bulk Polymerization for Selective Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies for creating MIPs for small organic molecules and is suitable for applications like selective sample clean-up.[10][11][12]
Objective: To synthesize a this compound-based MIP for the selective extraction of a model acidic analyte (e.g., Mandelic Acid).
Materials:
-
Template: Mandelic Acid (MA)
-
Functional Monomer: this compound (4-VA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogenic Solvent: Acetonitrile (ACN)
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve 1 mmol of the template (MA) in 3 mL of porogenic solvent (ACN).
-
Add 4 mmol of the functional monomer (4-VA) to the solution.
-
Sonicate the mixture for 30 minutes at room temperature to facilitate the formation of the template-monomer complex.
-
-
Polymerization:
-
Add 20 mmol of the cross-linker (EGDMA) and 0.1 mmol of the initiator (AIBN) to the pre-polymerization mixture.
-
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath at 60°C for 24 hours.
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer should be crushed and ground into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm).
-
-
Template Removal:
-
Pack the MIP particles into an empty SPE cartridge.
-
Wash the packed cartridge extensively with a mixture of methanol and acetic acid (e.g., 9:1 v/v) to remove the template.
-
Follow with a wash of methanol to remove residual acid.
-
Dry the MIP particles under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
Protocol 2: Electropolymerization for Sensor Applications
Electropolymerization offers a rapid and controlled method for fabricating thin MIP films directly onto electrode surfaces, ideal for sensor development.[1][13][14]
Objective: To fabricate a this compound-based MIP sensor for the electrochemical detection of a target analyte.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)
-
Template Molecule
-
Functional Monomer: this compound
-
Supporting Electrolyte (e.g., 0.1 M LiClO₄ in acetonitrile)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurry and sonicate in deionized water and ethanol to ensure a clean surface.
-
-
Electropolymerization:
-
Prepare a solution containing the template molecule (e.g., 10 mM), this compound (e.g., 50 mM), and the supporting electrolyte in acetonitrile.
-
Immerse the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) within a potential window where the monomer is oxidized (e.g., -0.2 to +1.5 V). This will deposit a thin film of the MIP on the electrode surface.
-
-
Template Removal:
-
After electropolymerization, rinse the electrode with the solvent.
-
Remove the template by immersing the electrode in a suitable washing solution (e.g., methanol/acetic acid) and applying a constant potential or by simple diffusion.
-
-
NIP-Modified Electrode:
-
Prepare a control NIP-modified electrode using the same electropolymerization procedure but without the template molecule in the solution.
-
Characterization and Performance Evaluation
Thorough characterization is essential to validate the successful synthesis and imprinting effect of the MIPs.
| Technique | Purpose | Expected Outcome for MIP vs. NIP |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the incorporation of the functional monomer and cross-linker into the polymer matrix.[4][10] | The spectra of the MIP (after template removal) and NIP should be very similar, indicating a comparable polymer backbone. The spectrum of the unwashed MIP will show characteristic peaks of the template.[10] |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology and particle size of the polymers.[10] | MIPs often exhibit a more porous and rougher surface compared to NIPs due to the cavities left by the template.[10][11] |
| Binding Isotherm Analysis | To determine the maximum binding capacity (Qmax) and the dissociation constant (Kd) of the MIP for the template. | The MIP should exhibit a significantly higher Qmax and lower Kd for the template compared to the NIP. |
| Selectivity Studies | To assess the ability of the MIP to discriminate between the template and structurally similar analogues. | The MIP should show a much higher binding affinity for the template than for the analogues, while the NIP will show little to no preferential binding. |
| Imprinting Factor (IF) | A quantitative measure of the imprinting effect, calculated as IF = Q_MIP / Q_NIP. | An IF value greater than 1 indicates successful imprinting. |
Applications of this compound-Based MIPs
The unique properties of this compound make it a versatile monomer for a wide range of applications.
Selective Solid-Phase Extraction (SPE)
MIPs based on this compound are excellent sorbents for the selective extraction of target analytes from complex matrices such as urine, plasma, and environmental samples.[10][11] The high selectivity afforded by the specific binding sites leads to cleaner extracts and improved analytical sensitivity.[15]
Chemical and Biological Sensors
The ability to electropolymerize this compound allows for the direct fabrication of MIP-based sensors.[1][13] These sensors can be integrated with various transduction methods, including electrochemical, optical, and mass-sensitive techniques, for the rapid and selective detection of a wide array of targets, from small molecules to proteins.[16][17][18]
Drug Delivery Systems
The specific recognition capabilities of MIPs can be harnessed to develop controlled and targeted drug delivery systems.[19][20] this compound-based MIPs can be designed to release a therapeutic agent in response to specific physiological triggers or at a sustained rate, enhancing therapeutic efficacy and minimizing side effects.[19][21]
Visualizing the Process
Workflow for Bulk Polymerization of this compound MIP
Caption: General workflow for the synthesis of MIPs via bulk polymerization.
Interaction Diagram of this compound with a Template
Caption: Key non-covalent interactions between this compound and a template molecule.
Conclusion and Future Outlook
This compound has proven to be a highly effective functional monomer in the field of molecular imprinting. Its ability to engage in multiple types of non-covalent interactions provides a robust platform for the synthesis of MIPs with high affinity and selectivity for a diverse range of target molecules. The protocols and characterization techniques outlined in this guide serve as a foundation for researchers to explore and develop novel applications of this compound-based MIPs. Future research will likely focus on the development of advanced polymerization techniques to create MIPs with even greater uniformity in binding sites and the integration of these materials into sophisticated analytical devices and therapeutic systems.
References
-
Poma, A., et al. Molecularly Imprinted Polymers (MIPs) in Sensors for Environmental and Biomedical Applications: A Review. PMC - NIH. [Link]
-
Al-Qaim, F. F., et al. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. NIH. [Link]
-
ResearchGate. (A) FT-IR spectra of MIPs with different functional monomers: (1) 4-VP... [Link]
-
Khan, S., et al. Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. MDPI. [Link]
-
Awan, A. T., et al. Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis. PubMed. [Link]
-
Prabhakaran, D., et al. Imprinted Polymers as Drug Delivery Vehicles for Metal-Based Anti-Inflammatory Drug. American Chemical Society. [Link]
-
Al-Qaim, F. F., et al. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. PubMed. [Link]
-
Ogunlaja, A. S., et al. Selective removal of pyridine in fuel by imprinted polymer (poly 4-vinyl aniline-co-DVB) as adsorbent. Taylor & Francis Online. [Link]
-
Fu, X., et al. Template-Monomer Interaction in Molecular Imprinting: Is the Strongest the Best?. Scirp.org. [Link]
-
Mafa, P. J., et al. Synthesis and characterization of molecularly imprinted polymers for the remediation of PCBs and dioxins in aqueous environments. PubMed Central. [Link]
-
Liu, H., et al. Cooperation effect of 4-vinylbenzeneboronic acid/methacrylic acid on affinity of capecitabine imprinted polymer for drug carrier. PubMed. [Link]
-
da Silva, A. C. A., et al. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. PubMed. [Link]
-
Schön, M., et al. Electropolymerized Molecularly Imprinted Polypyrrole Film for Sensing of Clofibric Acid. MDPI. [Link]
-
Malit, R. G., et al. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems. PubMed Central. [Link]
-
Zhang, Y., et al. A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate. NIH. [Link]
-
Poma, A., et al. Solid-phase synthesis of molecularly imprinted nanoparticles. PubMed. [Link]
-
MIPS Innovations. APPLICATIONS. [Link]
-
Ciesielski, A., et al. Editorial: Advance in Molecularly Imprinted Polymers. PMC - NIH. [Link]
-
Islam, M. S., et al. Enhancing Selectivity with Molecularly Imprinted Polymers via Non-Thermal Dielectric Barrier Discharge Plasma. NIH. [Link]
-
Santos, W. J. R., et al. The development of an electropolymerized, molecularly imprinted polymer (MIP) sensor for insulin determination using single-drop analysis. Analyst (RSC Publishing). [Link]
-
Johnson, D., et al. Green synthesis as a simple and rapid route to protein modified magnetic nanoparticles for use in the development of a fluorometric molecularly imprinted polymer-based assay for detection of myoglobin. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. 4-Aminostyrene. PubChem. [Link]
-
MIP[22]SPE. Molecularly Imprinted Polymers for Sample Prep or Process Clean-up. [Link]
-
Jenkins, A. L., et al. Molecularly Imprinted Polymers. The University of Southern Mississippi. [Link]
-
ResearchGate. Insight into BPA–4-vinylpyridine interactions in molecularly imprinted polymers using complementary spectroscopy techniques. [Link]
-
Marrazza, G., et al. In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. MDPI. [Link]
-
ResearchGate. Applications of Pyrrole Based Molecularly Imprinted Polymers as Analytical Sensors: a Review. [Link]
-
Fu, X. W., et al. (PDF) Template-Monomer Interaction in Molecular Imprinting: Is the Strongest the Best?. [Link]
-
Zimmer and Peacock. Electropolymerization to form molecular imprinted polymers (MIPS). YouTube. [Link]
-
Szterk, A., et al. Recent Advances in Molecularly Imprinted Polymers and Their Disease-Related Applications. MDPI. [Link]
-
Widayani, N. P. A. S., et al. Factors Affecting Preparation of Molecularly Imprinted Polymer and Methods on Finding Template-Monomer Interaction as the Key of Selective Properties of the Materials. MDPI. [Link]
-
Ghaedi, M., et al. Molecularly Imprinted Polymer (MIP) Electrochemical Sensor based on Graphene Modified Platinum Electrode for Sertraline Determination. Analytical and Bioanalytical Electrochemistry. [Link]
-
ResearchGate. Chemical interactions between monomer and template in molecularly imprinted polymers, the EGDMA:2-VP (4:1) -lumefantrine MIP case study. [Link]
-
Zhang, Y., et al. Small Toxic Molecule Detection and Elimination Using Molecularly Imprinted Polymers (MIPs). MDPI. [Link]
-
Wang, Y., et al. Recent Advances in Molecularly Imprinted Polymers for Antibiotic Analysis. MDPI. [Link]
Sources
- 1. A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Selectivity with Molecularly Imprinted Polymers via Non-Thermal Dielectric Barrier Discharge Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of molecularly imprinted polymers for the remediation of PCBs and dioxins in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis as a simple and rapid route to protein modified magnetic nanoparticles for use in the development of a fluorometric molecularly imprinted polymer-based assay for detection of myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample | MDPI [mdpi.com]
- 13. The development of an electropolymerized, molecularly imprinted polymer (MIP) sensor for insulin determination using single-drop analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chrysalisscientific.com [chrysalisscientific.com]
- 16. sites.usm.edu [sites.usm.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cooperation effect of 4-vinylbenzeneboronic acid/methacrylic acid on affinity of capecitabine imprinted polymer for drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
4-Vinylaniline in the fabrication of electrochemical sensors
Application Notes & Protocols
Topic: 4-Vinylaniline in the Fabrication of Electrochemical Sensors Audience: Researchers, Scientists, and Drug Development Professionals
Harnessing the Power of this compound for Advanced Electrochemical Sensing Platforms
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of this compound in Sensor Design
The pursuit of highly sensitive and selective electrochemical sensors is a cornerstone of modern analytical science, with profound implications for fields ranging from biomedical diagnostics to environmental monitoring and pharmaceutical quality control. The performance of these sensors is intrinsically linked to the properties of the electrode surface. Consequently, the modification of electrode surfaces with functional materials has emerged as a critical strategy for enhancing analytical performance.
This compound, also known as 4-aminostyrene, is a bifunctional monomer that offers a unique combination of properties, making it an exceptionally valuable building block for the fabrication of advanced electrochemical sensors.[1][2] Its structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, allows for the creation of functional polymer films on electrode surfaces.[1][3] The vinyl group enables straightforward polymerization, particularly through electropolymerization, which offers precise control over film thickness and morphology directly on the electrode surface.[4][5] The aniline group provides a versatile handle for further chemical modification, such as the immobilization of biomolecules, or contributes directly to the material's redox activity and conductivity, which are crucial for electrochemical sensing.[1][6]
This guide provides an in-depth exploration of the application of this compound in electrochemical sensor fabrication. We will delve into the fundamental principles of its electropolymerization, provide detailed, field-proven protocols for the creation of both direct sensing platforms and highly selective molecularly imprinted polymer (MIP) sensors, and discuss the critical characterization techniques required to validate sensor performance.
Core Principles: Electropolymerization of this compound
Electropolymerization is a powerful technique for modifying electrode surfaces, as it allows for the direct, in-situ formation of a polymer film from a monomer solution.[7][8] This process offers several advantages over other polymerization methods, including simplicity, speed, and the ability to precisely control the thickness and properties of the resulting polymer film by manipulating electrochemical parameters like potential, current, and time.[9]
The electropolymerization of this compound, like aniline, proceeds via an oxidative mechanism.[10] When a suitable positive potential is applied to the working electrode in a solution containing the this compound monomer, the aniline moiety is oxidized to form a radical cation.[10] These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately, a long-chain polymer that deposits onto the electrode surface. The vinyl groups can also participate in the polymerization process, contributing to the cross-linking and stability of the polymer matrix.[1] The resulting poly(this compound) (P4VA) film is typically electroactive and conductive, properties that are highly desirable for electrochemical sensing applications.[3]
The primary amine groups on the P4VA backbone are readily available for further functionalization, serving as anchor points for the covalent attachment of enzymes, antibodies, or other recognition elements. This versatility allows for the development of a wide range of biosensors. Furthermore, these amine groups can participate in non-covalent interactions, such as hydrogen bonding, which is a key principle in the fabrication of molecularly imprinted polymers.
Caption: Electropolymerization of this compound on an electrode surface.
Application I: P4VA-Modified Electrodes for Direct Electrochemical Sensing
A straightforward application of this compound is the creation of a conductive, functional polymer film on an electrode to enhance its sensitivity towards a target analyte. The P4VA film can increase the effective surface area of the electrode and provide a favorable microenvironment for the electrochemical reaction of the analyte.[11]
Protocol: Fabrication of a P4VA-Modified Glassy Carbon Electrode (GCE)
This protocol describes the modification of a glassy carbon electrode (GCE) with a P4VA film using cyclic voltammetry.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., alumina slurry, diamond paste)
-
This compound monomer[12]
-
Supporting electrolyte (e.g., 0.1 M H₂SO₄ or phosphate buffer solution (PBS), pH 7.0)
-
Electrochemical workstation with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)
Step-by-Step Methodology:
-
Electrode Pre-treatment:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in deionized water, followed by ethanol, for 2-3 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
Activate the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.[13]
-
-
Preparation of Polymerization Solution:
-
Prepare a solution of the desired concentration of this compound (e.g., 5 mM) in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).[11]
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.
-
-
Electropolymerization:
-
Immerse the pre-treated GCE, Ag/AgCl reference electrode, and Pt counter electrode into the polymerization solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15-20 cycles) in a potential window where the monomer oxidation occurs (e.g., -0.2 V to +1.4 V).[13] A typical scan rate is 100 mV/s.[11][13]
-
An increase in the peak currents with successive cycles indicates the deposition and growth of the P4VA film on the electrode surface.[7]
-
-
Post-Polymerization Treatment:
-
After electropolymerization, gently rinse the modified electrode with the supporting electrolyte solution to remove any unreacted monomer.
-
The P4VA-modified GCE is now ready for characterization and use.
-
Application II: Molecularly Imprinted Polymer (MIP) Sensors for High-Selectivity Applications
Molecular imprinting is a technique used to create synthetic receptors with high selectivity for a specific target molecule (the template).[4][14] this compound is an excellent functional monomer for MIPs due to its ability to form non-covalent interactions (e.g., hydrogen bonds) with a wide range of template molecules through its amine group.[1]
Protocol: Fabrication of a this compound-Based MIP Sensor for a Drug Analyte
This protocol outlines the fabrication of an electrochemical MIP sensor for the detection of a model drug molecule.
Materials:
-
Pre-treated working electrode (e.g., GCE, Screen-Printed Carbon Electrode)
-
This compound (functional monomer)
-
Template molecule (e.g., a specific drug)
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)
-
Initiator (e.g., azobisisobutyronitrile - AIBN for thermal/photopolymerization)
-
Solvent (e.g., acetonitrile)
-
Supporting electrolyte for electrochemical measurements
-
Extraction solution (e.g., methanol/acetic acid mixture)
Step-by-Step Methodology:
-
Preparation of the Pre-polymerization Mixture:
-
In a vial, dissolve the template molecule and this compound in the solvent. The molar ratio of template to functional monomer is a critical parameter to optimize (typically 1:4).
-
Allow the mixture to pre-organize for a period (e.g., 30 minutes) to facilitate the formation of a stable complex between the template and the functional monomer.
-
Add the cross-linking agent and the initiator to the mixture.
-
-
Polymerization on the Electrode Surface:
-
This can be achieved via several methods:
-
Electropolymerization (as described in section 3.1): Add the template molecule to the polymerization solution.[13]
-
Spin-coating followed by in-situ polymerization: Drop-cast or spin-coat a small volume of the pre-polymerization mixture onto the electrode surface. Then, initiate polymerization using UV light or heat.[15]
-
-
-
Template Removal (Extraction):
-
After polymerization, the template molecule must be removed to create the specific recognition sites.
-
Immerse the MIP-modified electrode in the extraction solution (e.g., a mixture of methanol and acetic acid) for a specified time (e.g., 60 minutes) to wash out the template molecules.[13]
-
Rinse the electrode thoroughly with deionized water and dry it.
-
-
Analyte Rebinding and Detection:
-
Incubate the MIP-modified electrode in a solution containing the target analyte for a set period.
-
After incubation, rinse the electrode to remove non-specifically bound molecules.
-
Perform electrochemical measurements (e.g., Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)) in a suitable electrolyte. The magnitude of the electrochemical signal will be proportional to the concentration of the bound analyte.[15][16]
-
-
Control Experiment (Non-Imprinted Polymer - NIP):
-
It is crucial to prepare a non-imprinted polymer (NIP) sensor following the exact same procedure but without the addition of the template molecule.[13]
-
Comparing the response of the MIP sensor to the NIP sensor demonstrates the effectiveness of the imprinting process. A significantly higher response from the MIP sensor indicates successful imprinting.[17]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]
- 3. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Advances in Molecularly Imprinted Polymers Based Affinity Sensors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Voltammetric sensor for vanillylmandelic acid based on molecularly imprinted polymer-modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. Molecularly Imprinted Polymer (MIP) Electrochemical Sensor based on Graphene Modified Platinum Electrode for Sertraline Determination [abechem.com]
Application Notes and Protocols for Copolymers of 4-Vinylaniline with Styrene and Acrylates
Introduction: The Versatility of 4-Vinylaniline Copolymers
This compound (4-VAn), also known as 4-aminostyrene, is a bifunctional monomer that offers a unique combination of a polymerizable vinyl group and a reactive aniline moiety.[1][2] This dual functionality makes it a valuable building block for the synthesis of functional polymers. When copolymerized with monomers like styrene or acrylates, the resulting materials synergistically combine the desirable properties of each component.
Styrene imparts excellent mechanical and thermal stability, as well as processability, to the copolymer. Acrylates, with their wide range of available ester functionalities, allow for the fine-tuning of properties such as glass transition temperature, hydrophilicity, and solubility. The incorporation of 4-VAn introduces a reactive handle—the aniline group—which can be further modified post-polymerization.[1] This opens up a vast landscape of potential applications, including the development of conductive polymers, materials for biosensors, and platforms for drug delivery systems.[1][3] The amino groups on the polymer chain can be utilized to immobilize biomolecules like enzymes and antibodies, or they can be chemically altered to introduce other functional moieties.[1][4]
This guide provides a comprehensive overview of the synthesis, characterization, and applications of copolymers of this compound with styrene and acrylates, with a focus on providing robust and reproducible protocols for researchers, scientists, and drug development professionals.
PART 1: Synthesis of this compound Copolymers
The synthesis of well-defined copolymers of this compound requires careful consideration of the polymerization technique. While conventional free radical polymerization can be employed, controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended for achieving precise control over molecular weight, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers.[5]
Monomer Purification
Prior to polymerization, it is crucial to purify the monomers to remove inhibitors and other impurities that can interfere with the reaction.
Protocol 1: Purification of this compound (4-VAn)
-
Dissolve the as-received 4-VAn in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous solution of sodium hydroxide (5% w/v) to remove phenolic inhibitors.
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Store the purified monomer at low temperature in the dark under an inert atmosphere.
Protocol 2: Purification of Styrene and Acrylate Monomers
-
Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Alternatively, wash the monomer with an aqueous solution of sodium hydroxide (5% w/v) followed by deionized water.
-
Dry the monomer over anhydrous calcium chloride.
-
Distill the monomer under reduced pressure.
-
Store the purified monomer at low temperature in the dark.
Controlled Radical Polymerization
ATRP is a versatile CRP technique that allows for the synthesis of well-defined polymers. The polymerization is initiated by an alkyl halide in the presence of a transition metal complex (e.g., copper(I) bromide) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
Protocol 3: ATRP of Poly(4-VAn-co-styrene)
-
To a Schlenk flask, add CuBr (catalyst) and a magnetic stir bar.
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add the purified monomers (4-VAn and styrene) and the ligand (PMDETA) via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction by taking samples periodically for conversion analysis by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, quench the reaction by exposing the mixture to air and cooling to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum at elevated temperature.
Table 1: Example ATRP Conditions for Poly(4-VAn-co-styrene)
| Component | Molar Ratio (vs. Initiator) |
| Ethyl α-bromoisobutyrate | 1 |
| CuBr | 1 |
| PMDETA | 1 |
| 4-VAn | 50 |
| Styrene | 50 |
| Solvent (e.g., Anisole) | 50% v/v |
| Temperature | 90 °C |
| Time | 6-12 hours |
RAFT polymerization is another powerful CRP technique that is tolerant to a wide range of functional groups.[6][7] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Protocol 4: RAFT Polymerization of Poly(4-VAn-co-acrylate)
-
To a Schlenk flask, add the CTA (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), the initiator (e.g., azobisisobutyronitrile, AIBN), the purified monomers (4-VAn and an acrylate, e.g., methyl acrylate), and a solvent (e.g., 1,4-dioxane).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress.
-
After the desired time or conversion, stop the reaction by rapid cooling and exposure to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
Table 2: Example RAFT Conditions for Poly(4-VAn-co-methyl acrylate)
| Component | Molar Ratio (vs. CTA) |
| CTA | 1 |
| AIBN | 0.1 - 0.2 |
| 4-VAn | 100 |
| Methyl Acrylate | 100 |
| Solvent (e.g., 1,4-Dioxane) | 50% v/v |
| Temperature | 70 °C |
| Time | 8-16 hours |
Diagram 1: General Workflow for Controlled Radical Polymerization
Caption: Workflow for copolymer synthesis via CRP.
PART 2: Characterization of this compound Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its properties.
Structural Characterization
¹H NMR is a powerful tool for determining the copolymer composition. The ratio of the integrations of characteristic peaks from each monomer unit provides the relative incorporation of the monomers.
Protocol 5: ¹H NMR Analysis
-
Dissolve a small amount of the dried copolymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the aromatic proton signals of the 4-VAn and styrene units and the characteristic proton signals of the acrylate unit.
-
Calculate the copolymer composition based on the integration ratios. For poly(4-VAn-co-styrene), the aromatic protons of both units will overlap, but the amino protons of 4-VAn can be used for quantification.
Table 3: Characteristic ¹H NMR Chemical Shifts (δ, ppm)
| Monomer Unit | Protons | Approximate Chemical Shift (ppm) |
| This compound | Aromatic C-H | 6.5 - 7.5 |
| Amine N-H₂ | 3.5 - 4.5 (broad) | |
| Polymer Backbone | 1.2 - 2.2 | |
| Styrene | Aromatic C-H | 6.5 - 7.5 |
| Polymer Backbone | 1.2 - 2.2 | |
| Methyl Acrylate | Ester -OCH₃ | 3.6 - 3.7 |
| Polymer Backbone | 1.4 - 2.5 |
FTIR spectroscopy is used to confirm the presence of the functional groups from each monomer in the copolymer.
Protocol 6: FTIR Analysis
-
Prepare a sample of the copolymer, either as a thin film cast from solution or as a KBr pellet.
-
Acquire the FTIR spectrum.
-
Identify the characteristic absorption bands.
Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Monomer Origin | Approximate Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | This compound | 3300 - 3500 (two bands) |
| Aromatic C-H stretch | 4-VAn, Styrene | 3000 - 3100 |
| Aliphatic C-H stretch | All | 2800 - 3000 |
| C=O stretch (ester) | Acrylate | 1720 - 1740 |
| Aromatic C=C stretch | 4-VAn, Styrene | 1500 - 1600 |
| N-H bend | This compound | 1600 - 1650 |
Molecular Weight and Dispersity
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.5) is indicative of a controlled polymerization.
Protocol 7: GPC/SEC Analysis
-
Dissolve the copolymer in a suitable mobile phase (e.g., THF, DMF with LiBr).
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into the GPC/SEC system.
-
Analyze the data using a calibration curve generated from polymer standards (e.g., polystyrene).
PART 3: Applications in Drug Delivery and Sensor Technology
The presence of the aniline group in these copolymers provides a versatile platform for various applications, particularly in the biomedical field.
Post-Polymerization Functionalization for Drug Conjugation
The primary amine of the aniline group can be readily functionalized to attach drugs, targeting ligands, or imaging agents.
Protocol 8: Amide Coupling of a Carboxylic Acid-Containing Drug
-
Dissolve the poly(4-VAn-co-styrene/acrylate) in a suitable aprotic solvent (e.g., DMF).
-
Add the carboxylic acid-containing drug and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., N-hydroxysuccinimide, NHS).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the functionalized polymer in a non-solvent to remove unreacted reagents.
-
Wash the polymer extensively and dry under vacuum.
-
Confirm the conjugation by NMR and FTIR spectroscopy.
Diagram 2: Post-Polymerization Modification for Drug Delivery
Caption: Amide coupling for drug conjugation.
Fabrication of pH-Responsive Nanoparticles for Drug Delivery
The aniline group is weakly basic, and its protonation state is dependent on the pH. This property can be exploited to create pH-responsive drug delivery systems that release their payload in the acidic environment of tumors or endosomes. Block copolymers are particularly well-suited for forming such nanoparticles.[8][9]
Protocol 9: Self-Assembly of Block Copolymers into Micelles
-
Synthesize a block copolymer, for example, poly(styrene)-b-poly(4-VAn-co-acrylic acid), where the 4-VAn/acrylic acid block is pH-responsive.
-
Dissolve the block copolymer in a water-miscible organic solvent (e.g., THF or DMF).
-
If encapsulating a hydrophobic drug, dissolve the drug in this organic phase.
-
Add water dropwise to the organic solution under vigorous stirring. This will induce the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic block forming the core and the hydrophilic/pH-responsive block forming the corona.
-
Dialyze the solution against deionized water to remove the organic solvent.
-
Characterize the size and morphology of the nanoparticles by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Development of Electrochemical Sensors
The aniline moieties in the copolymer can be electrochemically oxidized to form conductive polyaniline-like structures, making these materials suitable for the development of electrochemical sensors.[3][10]
Protocol 10: Preparation of a Copolymer-Modified Electrode
-
Clean a glassy carbon electrode (GCE) by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Dissolve the poly(4-VAn-co-styrene/acrylate) in a suitable solvent.
-
Drop-cast a small volume of the polymer solution onto the GCE surface and allow the solvent to evaporate.
-
Alternatively, electropolymerize the aniline units by cycling the potential of the modified electrode in an acidic aqueous solution.
-
The modified electrode can then be used for the detection of various analytes through techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. The aniline groups can also serve as sites for the immobilization of enzymes or antibodies for biosensing applications.[1]
Conclusion
Copolymers of this compound with styrene and acrylates are a versatile class of functional polymers with significant potential in various high-tech applications. By leveraging controlled radical polymerization techniques, it is possible to synthesize materials with precise control over their structure and properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and application of these promising copolymers in fields ranging from materials science to drug delivery and diagnostics. The ability to tailor the copolymer composition and to further functionalize the aniline groups offers a rich platform for the development of novel, high-performance materials.
References
-
Langmuir. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. 2019 Aug 13;35(32):10354-10366. Available from: [Link]
-
Journal of the American Chemical Society. Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Available from: [Link]
-
ResearchGate. Copolymerization of 4‐vinylsulfonyl aniline with acrylamide and its application as macromolecular dye backbone. Available from: [Link]
-
SciELO. Synthesis and characterization of copolymers from hindered amines and vinyl monomers. Available from: [Link]
-
PubChem. 4-Aminostyrene. Available from: [Link]
-
Indian Journal of Chemistry. Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Available from: [Link]
-
ResearchGate. Controlled Radical Polymerization of 4-Vinylimidazole. Available from: [Link]
-
MDPI. Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Available from: [Link]
-
SciSpace. Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. Available from: [Link]
-
ResearchGate. NMR studies of N-vinyl pyrrolidone/4-vinyl pyridine copolymers. Available from: [Link]
-
Semantic Scholar. Controlled Radical Polymerization of 4-Vinylimidazole. Available from: [Link]
-
ACS Publications. Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of (a) PS, (b) PS-b-P4VP and (c) P4VP homo and block copolymer in DMSO-d 6. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of (a) P(Ani‐co‐ClPA)2 and (b) P(Ani‐co‐ClPA)4 copolymers recorded in DMSO‐d6 at 500 MHz. Available from: [Link]
-
PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link]
-
IOPscience. Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Available from: [Link]
-
ResearchGate. Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. Available from: [Link]
-
ACS Publications. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Available from: [Link]
-
PubMed. Synthesis and properties of poly(4-vinylpyridine-co-styrene) with pendant azobenzonitrile moieties. Available from: [Link]
-
AZoM. What is Controlled Radical Polymerization?. Available from: [Link]
-
Semantic Scholar. Controlled radical polymerization of 4-vinylpyridine. Available from: [Link]
-
PMC. Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors. Available from: [Link]
-
PubMed. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Available from: [Link]
-
MDPI. b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and. Available from: [Link]
-
ResearchGate. Novel electrochemical platform based on copolymer poly(aniline-4-aminophenol) for application in immunosensor for thyroid hormones. Available from: [Link]
-
MDPI. New Grafted Copolymers Carrying Betaine Units Based on Gellan and N-Vinylimidazole as Precursors for Design of Drug Delivery Systems. Available from: [Link]
-
MDPI. Metal-Filled Polyvinylpyrrolidone Copolymers: Promising Platforms for Creating Sensors. Available from: [Link]
-
PMC. Functionalization of Polylactide with Multiple Tetraphenyethane Inifer Groups to Form PLA Block Copolymers with Vinyl Monomers. Available from: [Link]
-
SciSpace. Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Available from: [Link]
-
ACS Publications. Linear Block Copolymer Synthesis. Available from: [Link]
-
PubMed. Block copolymers for drug delivery nano systems (DDnSs). Available from: [Link]
-
PubMed. Metal-Filled Polyvinylpyrrolidone Copolymers: Promising Platforms for Creating Sensors. Available from: [Link]
-
CAS. 4-Aminostyrene. Available from: [Link]
-
MDPI. Amphiphilic Poly(vinyl Alcohol) Copolymers Designed for Optical Sensor Applications—Synthesis and Properties. Available from: [Link]
-
ResearchGate. Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties. Available from: [Link]
-
MDPI. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. Available from: [Link]
-
CD Bioparticles. What are the Advantages of Using Copolymers?. Available from: [Link]
-
MDPI. Synthesis and Preparation of (Acrylic Copolymer) Ternary System Peelable Sealing Decontamination Material. Available from: [Link]
-
ResearchGate. Synthesis and characterization of functionalized vinyl copolymers I. Structure-monomer reactivity relationship in copolymers containing N-vinyl-2-pyrrolidone moieties. Available from: [Link]
-
SID. Functionalization of Poly(vinyl alcohol) and Ethylene-Vinyl Alcohol Copolymer with Various Reactive Functional Groups: Synthesis and Characterization. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 4-Aminostyrene [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. harth-research-group.org [harth-research-group.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlled Radical Polymerization of 4-Vinylimidazole | Semantic Scholar [semanticscholar.org]
- 8. Block copolymers for drug delivery nano systems (DDnSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the Advantages of Using Copolymers? - CD Bioparticles [cd-bioparticles.net]
- 10. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-vinylaniline)
Introduction: Unlocking the Potential of Poly(4-vinylaniline)
Poly(this compound) (P4VA), also known as poly(4-aminostyrene), is a highly versatile polymer scaffold.[1] Its backbone, composed of repeating styrene units, provides thermal and chemical stability, while the pendant primary aromatic amine groups on each repeating unit offer a reactive handle for a multitude of chemical transformations. This unique combination makes P4VA an ideal candidate for post-polymerization modification, a powerful strategy for synthesizing a diverse library of functional polymers from a single precursor.[2]
The ability to tailor the properties of P4VA through chemical modification opens up a vast landscape of applications, particularly in the biomedical and pharmaceutical fields.[3] By attaching specific moieties to the aniline group, researchers can control the polymer's solubility, introduce biocompatible functionalities, and conjugate therapeutic agents for targeted drug delivery.[4][5] This application note provides detailed protocols for three fundamental and high-impact post-polymerization modifications of P4VA: N-acylation, N-alkylation, and diazotization followed by azo coupling.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and expected outcomes. The aim is to provide a robust framework for the synthesis of novel functional polymers with precisely engineered properties for advanced applications.
Core Principles of P4VA Modification
The chemistry of poly(this compound) is dominated by the reactivity of the primary aromatic amine. This group can act as a nucleophile, allowing for the formation of new covalent bonds. The success of post-polymerization modifications hinges on achieving high reaction conversions under mild conditions to avoid degradation of the polymer backbone. Careful selection of reagents, solvents, and reaction conditions is therefore paramount.
Protocol 1: N-Acylation of Poly(this compound) with Acetic Anhydride
Objective: To introduce an acetamide functionality onto the P4VA backbone, thereby modifying its polarity and hydrogen bonding capabilities. This modification can enhance solubility in certain organic solvents and serve as a precursor for further chemical transformations.
Causality of Experimental Choices: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its ability to dissolve P4VA and its inertness under the reaction conditions.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of poly(this compound).
Detailed Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve poly(this compound) (1.0 g, 8.39 mmol of amine groups) in anhydrous dichloromethane (DCM, 20 mL). Stir the mixture until the polymer is fully dissolved.
-
Reagent Preparation: In a separate flask, prepare a solution of acetic anhydride (1.29 g, 12.6 mmol, 1.5 equivalents) and triethylamine (1.27 g, 12.6 mmol, 1.5 equivalents) in anhydrous DCM (5 mL).
-
Reaction Initiation: Cool the P4VA solution to 0 °C using an ice bath. Slowly add the acetic anhydride and triethylamine solution dropwise to the stirred P4VA solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
-
Purification:
-
Precipitate the modified polymer by slowly pouring the reaction mixture into a beaker containing an excess of cold diethyl ether (200 mL) with vigorous stirring.
-
Collect the white to off-white precipitate by vacuum filtration.
-
Wash the collected solid with fresh diethyl ether (3 x 30 mL) to remove any unreacted reagents and byproducts.
-
Dry the purified poly(4-acetamidostyrene) in a vacuum oven at 40 °C overnight.
-
Expected Outcome & Characterization:
The successful acetylation will result in the formation of poly(4-acetamidostyrene). The degree of modification can be quantified using spectroscopic techniques.
| Parameter | Starting P4VA | Expected Poly(4-acetamidostyrene) |
| Appearance | White to light tan powder | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, THF | Soluble in DMF, DMSO; potentially improved solubility in DCM |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend) | ~3300 (N-H stretch), ~1660 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (br s, -NH₂) | ~9.7 (br s, -NH-), ~2.0 (s, -COCH₃) |
Protocol 2: N-Alkylation of Poly(this compound) with an Alkyl Halide
Objective: To introduce alkyl chains onto the nitrogen atom of the aniline units, which can significantly alter the polymer's hydrophobicity, solubility, and thermal properties. This protocol describes a general procedure for N-alkylation using an alkyl halide.
Causality of Experimental Choices: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine group of P4VA attacks the electrophilic carbon of the alkyl halide.[3] A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrohalic acid byproduct, preventing the protonation of the amine groups which would render them non-nucleophilic. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it can dissolve the polymer and the reagents while facilitating the SN2 reaction.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of poly(this compound).
Detailed Step-by-Step Protocol:
-
Dissolution and Base Addition: In a round-bottom flask, dissolve poly(this compound) (1.0 g, 8.39 mmol of amine groups) in anhydrous dimethylformamide (DMF, 20 mL). Add finely ground anhydrous potassium carbonate (2.32 g, 16.8 mmol, 2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., ethyl bromide, 1.83 g, 16.8 mmol, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by TLC (of a hydrolyzed aliquot) or by observing the disappearance of the starting polymer's solubility characteristics.
-
Purification:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Precipitate the polymer by slowly adding the filtrate to a large volume of deionized water (200 mL) with vigorous stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer thoroughly with deionized water to remove residual DMF and salts.
-
Dry the N-alkylated poly(this compound) in a vacuum oven at 50 °C.
-
Expected Outcome & Characterization:
The product will be a mono- or di-alkylated P4VA derivative, depending on the stoichiometry of the alkyl halide used.
| Parameter | Starting P4VA | Expected N-alkylated P4VA |
| Appearance | White to light tan powder | Varies from off-white to yellowish solid |
| Solubility | Soluble in DMF, DMSO | Solubility will change depending on the alkyl chain length. May become soluble in less polar solvents. |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch) | Reduced intensity or disappearance of N-H stretch; appearance of C-H stretches from the alkyl group (~2900-2800) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (br s, -NH₂) | Disappearance of -NH₂ protons; appearance of new signals corresponding to the alkyl group protons (e.g., for ethyl: ~3.1 (q) and ~1.1 (t)) |
Protocol 3: Diazotization and Azo Coupling of Poly(this compound)
Objective: To introduce azo dye moieties as side chains on the P4VA backbone. This modification imparts color to the polymer and can be used to create pH-sensitive materials or polymers with specific optical properties.
Causality of Experimental Choices: The reaction is a two-step process. First, the primary amine groups of P4VA are converted to diazonium salts using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6][7] In the second step, the electrophilic diazonium salt undergoes an electrophilic aromatic substitution with an electron-rich coupling agent, such as 2-naphthol, to form the azo compound.[8] The coupling with phenols is typically performed under basic conditions to deprotonate the hydroxyl group, making the aromatic ring more electron-rich and thus more reactive.[9]
Experimental Workflow: Diazotization and Azo Coupling
Caption: Workflow for the diazotization and azo coupling of poly(this compound).
Detailed Step-by-Step Protocol:
Part A: Diazotization
-
Polymer Suspension: In a beaker, suspend poly(this compound) (1.0 g, 8.39 mmol of amine groups) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.64 g, 9.23 mmol, 1.1 equivalents) in cold water (5 mL). Add this solution dropwise to the cold P4VA suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Diazonium Salt Formation: Continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt may result in a slight color change.
Part B: Azo Coupling
-
Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.21 g, 8.39 mmol, 1.0 equivalent) in a 10% aqueous sodium hydroxide solution (15 mL). Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution with vigorous stirring. A deeply colored precipitate (typically red or orange) should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Purification:
-
Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
Collect the colored polymer by vacuum filtration.
-
Wash the product extensively with deionized water until the filtrate is colorless and neutral.
-
Dry the azo-functionalized polymer in a vacuum oven at 50 °C.
-
Expected Outcome & Characterization:
The resulting polymer will be intensely colored due to the presence of the azo chromophore.
| Parameter | Starting P4VA | Expected Azo-Functionalized P4VA |
| Appearance | White to light tan powder | Intensely colored (e.g., red, orange) solid |
| Solubility | Soluble in DMF, DMSO | May exhibit different solubility, potentially pH-dependent |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch) | Disappearance of N-H stretches; appearance of a characteristic -N=N- stretch (often weak) around 1450-1500 cm⁻¹ and broad O-H stretch from the naphthol moiety |
| UV-Vis Spectroscopy | No significant absorption in the visible region | Strong absorption in the visible region, characteristic of the azo chromophore |
Characterization of Modified P4VA
A suite of analytical techniques is essential to confirm the successful modification of P4VA and to determine the degree of functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for identifying the appearance of new functional groups (e.g., amide C=O) and the disappearance of the primary amine N-H bonds.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and allow for the quantification of the degree of substitution by comparing the integration of signals from the polymer backbone to those of the newly introduced functional groups.[12][13]
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer before and after modification. This is crucial to ensure that no significant chain scission or cross-linking has occurred during the reaction.
-
UV-Visible Spectroscopy: Particularly useful for characterizing azo-functionalized polymers, as the azo group has a strong and characteristic absorbance in the visible spectrum.
Applications in Drug Development
The functionalization of poly(this compound) is a key step in designing advanced drug delivery systems.
-
Drug Conjugation: Therapeutic agents with appropriate functional groups (e.g., carboxylic acids) can be covalently attached to the modified P4VA. For instance, an acylated P4VA can be further modified to link a drug via an amide bond.
-
Targeted Delivery: Targeting ligands, such as folic acid or antibodies, can be conjugated to the functionalized polymer to direct the drug carrier to specific cells or tissues.
-
Controlled Release: The choice of functional group can influence the release kinetics of a loaded drug. For example, pH-sensitive azo-polymers can be designed to release their payload in the acidic environment of a tumor.[3]
By providing these detailed protocols, we empower researchers to explore the vast potential of poly(this compound) as a platform for creating novel materials for a wide range of scientific and therapeutic applications.
References
- Ishizone, T., Hirao, A., & Nakahama, S. (1989). Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. Macromolecules, 22(6), 2895-2901.
-
-
DIAZOTISATION AND COUPLING - PHARMD GURU. (n.d.). Retrieved from [Link]
-
- Gauthier, M. A., Gibson, M. I., & Klok, H.-A. (2009). Synthesis of functional polymers by post-polymerization modification.
-
The continuous flow synthesis of azos - PMC - NIH. (2024). Retrieved from [Link]
-
Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Post-Polymerization Modification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... - ResearchGate. (n.d.). Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019). Retrieved from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction - SJSU ScholarWorks. (n.d.). Retrieved from [Link]
-
Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene) - Frontiers. (n.d.). Retrieved from [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Retrieved from [Link]
-
Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. (n.d.). Retrieved from [Link]
-
Functionalized Particles Designed for Targeted Delivery - MDPI. (n.d.). Retrieved from [Link]
- FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 267-275.
-
Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - NIH. (2024). Retrieved from [Link]
-
Synthesis and characterization of innovative poly(lactide-co-glycolide)-(poly-l-ornithine/fucoidan) core–shell nanocarriers by layer-by-layer self-assembly - RSC Publishing. (n.d.). Retrieved from [Link]
-
Development and Analysis of Functionalized Poly(Lactide- Co-Glycolide)Polymer for Drug Delivery - Symbiosis Online Publishing. (n.d.). Retrieved from [Link]
-
FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Initiated Chemical Vapor Deposition Kinetics of Poly(4-aminostyrene) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Vinylaniline Derivatives in Advanced Drug Delivery Systems
Abstract
4-Vinylaniline (4-VA), also known as 4-aminostyrene, is a bifunctional monomer of significant interest in the development of next-generation drug delivery systems.[1][2] Its unique structure, featuring a polymerizable vinyl group and a versatile primary amine on an aromatic ring, allows for the synthesis of "smart" polymers with tunable properties.[1][3] This guide provides an in-depth exploration of 4-VA derivatives, detailing their synthesis, incorporation into stimuli-responsive drug carriers, and comprehensive protocols for their characterization and evaluation. We focus on the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge to design and execute robust studies in this promising field.
Introduction: The Strategic Advantage of this compound
The efficacy of many therapeutic agents is limited by poor solubility, systemic toxicity, and lack of specificity. Polymeric drug delivery systems, such as nanoparticles and hydrogels, offer a proven strategy to overcome these hurdles by encapsulating therapeutics, controlling their release, and directing them to the target site.[4][5][6]
This compound emerges as a critical building block in this context for two primary reasons:
-
Inherent pH-Responsiveness: The aniline group possesses a pKa (acid dissociation constant) that is physiologically relevant. In acidic environments, such as those found in tumor microenvironments or within cellular endosomes (pH ~5.0-6.5), the amine group becomes protonated (-NH2 → -NH3+).[7][8] This change in charge induces significant physicochemical changes in the polymer, such as swelling or disassembly, triggering the release of the encapsulated drug precisely at the site of action.[8][9]
-
Facile Functionalization: The primary amine serves as a reactive handle for post-polymerization modification.[1] This allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules to the surface of the drug carrier, enabling active targeting and theranostic applications.[10]
The vinyl group allows for its incorporation into a wide variety of polymer architectures using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[11] RAFT is particularly advantageous as it allows for precise control over molecular weight, polydispersity, and block copolymer synthesis, which are critical parameters for creating well-defined and reproducible drug delivery vehicles.[11][12]
Synthesis and Polymerization of 4-VA Derivatives
The successful application of 4-VA in drug delivery begins with high-purity monomer and well-controlled polymerization.
Monomer Synthesis & Purification
This compound is typically synthesized via the chemoselective reduction of 4-nitrostyrene.[1] The primary challenge is to reduce the nitro group without affecting the polymerizable vinyl group.[1]
-
Rationale for Catalyst Selection: Catalysts like palladium on carbon (Pd/C) with a transfer hydrogenation source (e.g., hydrazine or ammonium formate) are often preferred. This method provides high selectivity under mild conditions, minimizing the risk of vinyl group reduction that can occur with high-pressure hydrogenation.
Controlled Polymerization via RAFT
To create effective drug carriers, it is essential to produce polymers with a defined size and narrow size distribution. RAFT polymerization is the method of choice for achieving this.[13]
-
Causality of Component Selection:
-
Monomers: 4-VA can be homopolymerized or, more commonly, copolymerized with other monomers to tailor the properties of the final carrier. For instance, copolymerization with a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) is used to create amphiphilic block copolymers that self-assemble into core-shell nanoparticles.[13][14] The PEG shell provides stealth properties, reducing clearance by the immune system.[5]
-
Chain Transfer Agent (CTA): The choice of CTA is critical and depends on the monomer. For styrenic monomers like 4-VA, dithiobenzoates or trithiocarbonates are effective. The CTA determines the "living" character of the polymerization, enabling the synthesis of block copolymers.[11]
-
Initiator: A standard radical initiator like 2,2'-Azobis(isobutyronitrile) (AIBN) is used in concentrations significantly lower than the CTA to ensure that most polymer chains are initiated through the RAFT mechanism.[14]
-
Formulation of 4-VA-Based Drug Delivery Systems
The most common application of poly(this compound) (P4VA) derivatives is in the formulation of nanoparticles (NPs) and hydrogels.
Nanoparticle Formulation via Self-Assembly
Amphiphilic block copolymers containing a hydrophobic P4VA block and a hydrophilic block (e.g., PEG) will spontaneously self-assemble in an aqueous solution to form micelles or nanoparticles.[13]
-
Mechanism: The hydrophobic P4VA chains collapse to form a solid core, which is ideal for encapsulating hydrophobic drugs. The hydrophilic PEG chains form a protective corona, ensuring colloidal stability and biocompatibility.[13][15]
-
Drug Loading: Hydrophobic drugs are typically loaded via co-solvent evaporation or dialysis methods. The drug and polymer are dissolved in a common organic solvent, and then water is slowly introduced. As the organic solvent is removed, the polymer self-assembles, entrapping the drug within the core.[10]
Workflow for Nanoparticle Formulation and Drug Loading
Caption: Workflow for drug encapsulation in 4-VA copolymer nanoparticles.
Key Application: pH-Responsive Drug Release
The primary application of 4-VA carriers is for pH-triggered drug release.
-
Mechanism of Action:
-
Uptake: The nanoparticles are endocytosed by target cells (e.g., cancer cells).
-
Acidification: The endosome matures into a lysosome, and its internal pH drops from ~7.4 to ~5.0.
-
Protonation: The aniline groups on the P4VA core become protonated (-NH2 → -NH3+).
-
Destabilization: The resulting electrostatic repulsion between the positively charged polymer chains causes the nanoparticle core to swell or disassemble.
-
Release: The encapsulated drug is rapidly released into the cytoplasm.
-
Visualizing the pH-Responsive Release Mechanism
Caption: Mechanism of intracellular pH-triggered drug release.
Experimental Protocols
These protocols provide a framework. Researchers must optimize concentrations, times, and temperatures based on their specific polymer and drug.
Protocol 1: RAFT Polymerization of PEGMA-b-P4VA
Objective: To synthesize an amphiphilic block copolymer for nanoparticle formulation.
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
This compound (4-VA), freshly purified
-
RAFT CTA (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
AIBN initiator
-
Anhydrous solvent (e.g., 1,4-Dioxane or DMF)
-
Nitrogen gas source
-
Schlenk flask and magnetic stirrer
Procedure:
-
Macro-CTA Synthesis (Step 1):
-
Add PEGMA, RAFT CTA, and AIBN to a Schlenk flask in a molar ratio of [PEGMA]:[CTA]:[AIBN] = 50:1:0.1.
-
Dissolve components in anhydrous dioxane.
-
De-gas the solution by performing three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place in a preheated oil bath at 70°C.
-
Polymerize for 6-8 hours.
-
Stop the reaction by exposing it to air and cooling in an ice bath.
-
Precipitate the resulting PEGMA macro-CTA in cold diethyl ether. Filter and dry under vacuum.
-
Rationale: This first step creates the hydrophilic, solvophilic block that will later stabilize the nanoparticles.[14]
-
-
Block Copolymerization (Step 2):
-
In a new Schlenk flask, dissolve the purified PEGMA macro-CTA, 4-VA monomer, and a small amount of AIBN in dioxane. A typical molar ratio would be [4-VA]:[macro-CTA]:[AIBN] = 200:1:0.1.
-
Repeat the de-gassing procedure (freeze-pump-thaw cycles).
-
Polymerize at 70°C for 12-24 hours.
-
Stop the reaction and precipitate the final PEGMA-b-P4VA block copolymer in cold diethyl ether.
-
Purify by re-dissolving and re-precipitating to remove unreacted monomer. Dry under vacuum.
-
Rationale: Chain-extending the macro-CTA with 4-VA adds the pH-responsive, hydrophobic block that will form the nanoparticle core and encapsulate the drug.
-
-
Characterization:
-
Nuclear Magnetic Resonance (¹H NMR): Confirm the incorporation of both monomer units by identifying characteristic peaks.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn) and polydispersity index (Đ). A low Đ (typically < 1.3) indicates a well-controlled polymerization, which is crucial for uniform nanoparticle formation.[11]
-
Protocol 2: Characterization of Drug-Loaded Nanoparticles
Objective: To characterize the physical properties and drug loading of the formulated nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer or HPLC system
-
Lyophilizer
Procedure:
-
Size and Size Distribution:
-
Morphology:
-
Place a drop of the diluted NP suspension onto a TEM grid (e.g., carbon-coated copper).
-
Wick away excess liquid and optionally apply a negative stain (e.g., uranyl acetate).
-
Image the dried grid using TEM to visualize the size, shape, and uniformity of the nanoparticles.
-
Rationale: TEM provides direct visual confirmation of the spherical morphology and size, complementing DLS data.[16]
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the purified NP suspension to obtain the total weight of drug-loaded NPs.
-
Dissolve a known weight of the lyophilized NPs in a suitable organic solvent (e.g., DMF) to disrupt the particles and release the drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Calculate DLC and EE using the formulas:
-
DLC (%) = (Weight of drug in NPs / Total weight of NPs) x 100
-
EE (%) = (Weight of drug in NPs / Initial weight of drug used) x 100
-
-
Rationale: These metrics are critical for determining the dose and efficiency of the formulation process.[6]
-
Data Summary Table: Example Nanoparticle Characteristics
| Formulation ID | Polymer Composition (PEGMA-b-P4VA) | DLS Size (nm) | PDI | DLC (%) | EE (%) |
| P4VA-NP-01 | 5kDa - 10kDa | 110 ± 5 | 0.15 | 8.2 | 75 |
| P4VA-NP-02 | 5kDa - 20kDa | 155 ± 8 | 0.18 | 12.5 | 68 |
Protocol 3: In Vitro pH-Responsive Drug Release Assay
Objective: To demonstrate that drug release is accelerated at acidic pH compared to physiological pH.
Materials:
-
Purified drug-loaded NP suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis tubing (with a molecular weight cut-off below the drug's MW)
-
Thermostatically controlled shaker (37°C)
Procedure:
-
Setup:
-
Pipette a precise volume (e.g., 1 mL) of the NP suspension into two separate dialysis bags.
-
Place one bag into a beaker containing 50 mL of PBS (pH 7.4).
-
Place the second bag into a beaker containing 50 mL of acetate buffer (pH 5.0).
-
Rationale: The dialysis membrane allows the released free drug to diffuse into the surrounding buffer while retaining the nanoparticles.
-
-
Incubation and Sampling:
-
Place both beakers in a shaker incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in each aliquot using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions.
-
-
Data Analysis:
-
Plot the cumulative drug release (%) versus time for both pH 7.4 and pH 5.0.
-
Expected Outcome: The release profile at pH 5.0 should show a significantly faster and higher cumulative release compared to the profile at pH 7.4, confirming the pH-responsive nature of the carrier.[17]
-
Conclusion and Future Outlook
This compound derivatives provide a powerful and versatile platform for the development of advanced, stimuli-responsive drug delivery systems. The inherent pH-sensitivity of the aniline moiety allows for intelligent drug release in acidic microenvironments characteristic of tumors and intracellular compartments.[7][18] Furthermore, the ability to control the polymer architecture through techniques like RAFT and to functionalize the carrier for active targeting opens up vast possibilities.[10] Future work will likely focus on creating multi-responsive systems (e.g., combining pH and redox sensitivity), improving biocompatibility and biodegradability, and translating these promising platforms from the laboratory to clinical applications.[19][20][21]
References
- Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior. PubMed Central.
- This compound | High Purity Reagent. Benchchem.
- Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegener
- Functional RAFT Polymers for Biomedical Applic
- pH- and ion-sensitive polymers for drug delivery. PubMed Central.
- Emerging Stimuli-Responsive Hydrogels to Facilitate Healing of Chronic Wounds. Royal Society of Chemistry.
- Polymers Th
- This compound 4-Aminostyrene. Sigma-Aldrich.
- Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed Central.
- pH-responsive Nanoparticles for Drug Delivery. PubMed Central.
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PubMed Central.
- Polymeric carriers for therapeutic agents : drug and gene delivery systems by reversible addition-fragmentation transfer (RAFT)
- Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
- pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology.
- Preparation of Biocompatible Micelles as Drug Delivery via RAFT Polymeriz
- Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI.
- Thin Films of Stimuli-Responsive Hydrogels for Microfluidics.
- Construction of pH-Responsive Drug Carrier Based on Molecularly Imprinted Polymers for Controlled Capecitabine Release. MDPI.
- Stimuli-responsive hydrogels in drug delivery and tissue engineering. PubMed.
- Stimuli-responsive hydrogels for skin wound healing and regener
- Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innov
- Furan-functionalized co-polymers for targeted drug delivery. University of Toronto.
- Drug delivery nanoparticles formulation and characterization.
- Drug Delivery Nanoparticles Formulation and Characterization.
- Advances in the Application of Graphene and Its Deriv
- FORMULATIONS, CHARACTERIZATION, AND APPLICATIONS OF NANOPARTICLE IN DRUG DELIVERY-A REVIEW.
- 1520-21-4 Cas No. | 4-Aminostyrene. Apollo Scientific.
- Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. Royal Society of Chemistry.
- Characterisation of polymeric nanoparticles for drug delivery. Royal Society of Chemistry.
- Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applic
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]
- 3. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymers That Are pH Responsive [ebrary.net]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric carriers for therapeutic agents : drug and gene delivery systems by reversible addition-fragmentation transfer (RAFT) polymerization [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Emerging stimuli-responsive hydrogels for enhancing chronic wound healing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 20. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for Bioconjugation Strategies for Poly(4-vinylaniline)
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Poly(4-vinylaniline) in Bioconjugation
Poly(this compound) (P4VA) is a highly functional polymer distinguished by the presence of a primary aromatic amine group on each repeating unit. This unique feature makes P4VA an exceptionally versatile platform for the covalent attachment of a wide range of biomolecules, including peptides, proteins, antibodies, and nucleic acids. The aniline moiety provides a nucleophilic handle for various chemical ligation strategies, enabling the development of advanced biomaterials for applications spanning from targeted drug delivery and biosensors to tissue engineering.[1] This guide provides an in-depth exploration of key bioconjugation strategies for P4VA, offering detailed protocols, expert insights into the rationale behind experimental choices, and troubleshooting guidance to ensure successful and reproducible outcomes.
The inherent reactivity of the primary amine on the P4VA backbone allows for post-polymerization functionalization, a critical advantage for tailoring the properties of the final bioconjugate.[1] Before embarking on any conjugation strategy, it is paramount to thoroughly characterize the starting P4VA polymer, including its molecular weight, polydispersity, and, most importantly, the density of available primary amine groups.
Part 1: Pre-Conjugation Characterization of Poly(this compound)
A fundamental prerequisite for reproducible bioconjugation is the accurate quantification of the reactive functional groups on the polymer backbone. For P4VA, this involves determining the surface density of primary amine groups.
Protocol 1: Quantification of Primary Amine Groups using Orange II Colorimetric Assay
This protocol provides a reliable and cost-effective method to quantify the primary amine groups on P4VA surfaces. The anionic Orange II dye stoichiometrically binds to protonated primary amines under acidic conditions.
Materials:
-
Poly(this compound)-coated substrate or P4VA nanoparticles
-
Orange II dye solution (0.5 mg/mL in deionized water)
-
0.1 M HCl
-
50% (v/v) methanol in 0.1 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Protonation: Immerse the P4VA substrate in 0.1 M HCl for 15 minutes to ensure complete protonation of the amine groups.
-
Dye Binding: Transfer the protonated substrate to the Orange II dye solution and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Rinse the substrate thoroughly with 0.1 M HCl to remove any non-specifically bound dye. Repeat this step three times.
-
Elution: Immerse the washed substrate in a known volume of 50% methanol in 0.1 M NaOH for 30 minutes to elute the bound dye.
-
Quantification: Measure the absorbance of the elution solution at 485 nm using a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of the eluted dye using a standard curve prepared with known concentrations of Orange II. The surface density of amine groups can then be calculated based on the surface area of the substrate.
Expert Insights: The Orange II assay is preferred over other methods like Coomassie Brilliant Blue due to its lower steric hindrance and higher sensitivity, providing reliable quantification over a broad range of amine densities.[2] A strong correlation between the density of adsorbed Orange II and the amount of subsequently grafted molecules has been demonstrated, validating this method for predicting conjugation efficiency.[2]
Part 2: Bioconjugation Strategies
This section details three robust strategies for conjugating biomolecules to the primary amine groups of P4VA. The choice of strategy will depend on the nature of the biomolecule, the desired stability of the linkage, and the available functional groups.
Strategy 1: Amide Bond Formation via Carbodiimide Chemistry (EDC/NHS)
This is one of the most common methods for conjugating carboxyl-containing biomolecules (e.g., proteins, peptides) to primary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with the primary amines on P4VA to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the intermediate as an NHS ester, increasing the efficiency of the reaction and allowing for a two-step procedure.[3][4]
Caption: EDC/NHS two-step conjugation workflow.
This two-step protocol is crucial to prevent self-conjugation or polymerization of the protein, which can occur if EDC is present during the reaction with the amine-containing polymer.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA, antibody)
-
Poly(this compound) (P4VA)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A typical molar ratio is a 10-fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the protein.
-
-
Removal of Excess Reagents:
-
Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is critical to prevent unwanted side reactions.
-
-
Conjugation to P4VA:
-
Immediately add the activated, purified protein to a solution of P4VA in Coupling Buffer. The optimal molar ratio of P4VA amine groups to activated protein will need to be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the P4VA-protein conjugate from unreacted protein and quenching reagents using an appropriate method such as size exclusion chromatography or dialysis.
-
Expert Insights: The activation step is most efficient at a slightly acidic pH (4.5-7.2), while the conjugation to primary amines is optimal at a more neutral to slightly basic pH (7-8).[5] Using a two-buffer system as described maximizes the efficiency of both steps. Sulfo-NHS is recommended for its higher water solubility compared to NHS.[8]
Quantitative Data Summary for EDC/NHS Conjugation:
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate. |
| Conjugation pH | 7.2 - 8.0 | Ensures the primary amine is deprotonated and nucleophilic.[9] |
| EDC:Protein Molar Ratio | 10:1 to 50:1 | Drives the activation reaction forward. |
| Sulfo-NHS:Protein Molar Ratio | 25:1 to 100:1 | Efficiently converts the unstable intermediate to a more stable ester. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for activation without significant hydrolysis of the intermediate. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Allows for efficient amide bond formation. |
Strategy 2: Maleimide-Thiol Chemistry
This strategy is ideal for the site-specific conjugation of biomolecules containing free thiol groups, such as cysteine residues in peptides and proteins. The primary amines of P4VA are first modified to introduce maleimide groups. These maleimide-functionalized polymers then react specifically with thiols to form a stable thioether bond.[10][11]
Caption: Two-step maleimide-thiol conjugation workflow.
Materials:
-
Poly(this compound) (P4VA)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS-maleimide crosslinker
-
Thiol-containing peptide (e.g., with a terminal cysteine)
-
Reaction Buffer 1 (for functionalization): PBS, pH 7.2-7.5
-
Reaction Buffer 2 (for conjugation): PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis membrane
Procedure:
-
Maleimide Functionalization of P4VA:
-
Dissolve P4VA in Reaction Buffer 1.
-
Dissolve the NHS-maleimide crosslinker (e.g., SMCC) in a small amount of a water-miscible organic solvent (like DMSO or DMF) and add it to the P4VA solution (typically a 10- to 20-fold molar excess of crosslinker over P4VA amine groups).
-
React for 1-2 hours at room temperature.
-
Purify the maleimide-functionalized P4VA by dialysis or using a desalting column to remove the unreacted crosslinker.
-
-
Preparation of the Thiol-Containing Peptide:
-
If the peptide's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Dissolve the peptide in Reaction Buffer 2 and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. TCEP is recommended as it does not contain a free thiol that could interfere with the maleimide reaction.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately mix the maleimide-functionalized P4VA with the reduced, purified peptide in Reaction Buffer 2.
-
React for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
-
Purification:
-
Purify the P4VA-peptide conjugate using dialysis or size exclusion chromatography.
-
Expert Insights: The maleimide-thiol reaction is highly specific and efficient at near-neutral pH.[11] It is crucial to avoid primary amine-containing buffers (like Tris) during the NHS-ester reaction step and to perform the thiol-maleimide reaction in a buffer free of other thiol compounds. The stability of the resulting thioether bond is a significant advantage of this method.[10]
Strategy 3: Click Chemistry
Click chemistry encompasses a class of reactions that are highly efficient, specific, and biocompatible.[12] For P4VA, the primary amine groups can be modified to introduce either an azide or an alkyne functionality, which can then be "clicked" with a biomolecule containing the complementary group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[12] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for applications involving live cells where copper can be toxic.
Caption: Click chemistry (CuAAC) conjugation workflow.
Materials:
-
Poly(this compound) (P4VA)
-
Azidoacetic acid NHS ester
-
Alkyne-modified oligonucleotide
-
Reaction Buffer 1 (for functionalization): PBS, pH 7.4
-
Reaction Buffer 2 (for click reaction): PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dialysis membrane
Procedure:
-
Azide-Functionalization of P4VA:
-
Dissolve P4VA in Reaction Buffer 1.
-
Add a 10- to 20-fold molar excess of azidoacetic acid NHS ester (dissolved in DMSO) to the P4VA solution.
-
React for 2-4 hours at room temperature.
-
Purify the azide-functionalized P4VA (P4VA-N₃) by extensive dialysis against PBS and then deionized water. Lyophilize to obtain the purified polymer.
-
-
CuAAC "Click" Reaction:
-
Dissolve the P4VA-N₃ and the alkyne-modified oligonucleotide in Reaction Buffer 2.
-
Prepare the catalyst solution: in a separate tube, mix CuSO₄ and THPTA (to a final concentration of ~1 mM and ~5 mM, respectively).
-
Add the catalyst solution to the polymer/oligonucleotide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (to a final concentration of ~10 mM).
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
-
Purification:
-
Purify the P4VA-oligonucleotide conjugate by a suitable method, such as dialysis or chromatography, to remove the copper catalyst and unreacted components.
-
Expert Insights: The use of a ligand like THPTA is crucial for stabilizing the Cu(I) oxidation state and preventing oxidative damage to the biomolecule. Click chemistry offers exceptional specificity and efficiency, leading to high conjugation yields with minimal side products.[13] The resulting triazole linkage is extremely stable.
Part 3: Characterization and Troubleshooting
Characterization of P4VA Bioconjugates
Successful conjugation should be confirmed using appropriate analytical techniques:
-
UV-Vis Spectroscopy: Can be used to confirm the presence of the biomolecule (e.g., protein absorbance at 280 nm or a specific chromophore) on the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the formation of new chemical bonds, such as the appearance of an amide I band (~1650 cm⁻¹) after a successful EDC/NHS conjugation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the covalent linkage between the polymer and the biomolecule.[15]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): An increase in the molecular weight of the polymer after the reaction indicates successful conjugation.
-
Gel Electrophoresis (for protein conjugates): A shift in the band of the protein-polymer conjugate compared to the unconjugated protein confirms the increase in molecular weight.
Troubleshooting Common Bioconjugation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive reagents (e.g., hydrolyzed EDC). | Use fresh reagents. Store EDC desiccated at -20°C.[4] |
| Incorrect pH for the reaction. | Verify and adjust the pH of your buffers. Use a two-step pH procedure for EDC/NHS chemistry.[5][8] | |
| Steric hindrance. | Use a longer crosslinker to overcome steric barriers.[9] Optimize the molar ratio of reactants. | |
| Aggregation of Polymer/Conjugate | Loss of stabilizing charge during reaction. | Adjust the concentration of reactants. Perform conjugation at a lower concentration. |
| Cross-linking of biomolecules (in one-step EDC/NHS). | Use a two-step EDC/NHS protocol to avoid activating carboxyl groups on the biomolecule to be conjugated.[4] | |
| Loss of Biomolecule Activity | Harsh reaction conditions (pH, temperature). | Optimize reaction conditions to be as mild as possible. |
| Conjugation at an active site. | Use site-specific conjugation methods (e.g., maleimide-thiol) to target regions away from the active site.[10] | |
| Reagent-induced degradation. | Use enzyme stabilizers. Consider alternative conjugation strategies with more benign reagents.[16] |
Conclusion
Poly(this compound) stands out as a powerful and adaptable platform for creating advanced bioconjugates. The primary amine functionalities along its backbone are readily accessible for a variety of robust and efficient chemical ligation strategies. By carefully selecting the appropriate conjugation chemistry, optimizing reaction conditions, and rigorously characterizing both the starting materials and the final products, researchers can successfully synthesize well-defined P4VA-biomolecule conjugates. These materials hold immense promise for innovating in the fields of targeted therapeutics, advanced diagnostics, and functional biomaterials.[1]
References
-
Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry. (URL: [Link])
-
Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (URL: [Link])
-
Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces - Sci-Hub. (URL: [Link])
-
Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities. Journal of Nanobiotechnology. (URL: [Link])
-
Troubleshooting Guides - Creative Biolabs. (URL: [Link])
-
Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. PubMed. (URL: [Link])
-
Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates. PMC. (URL: [Link])
-
Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC. (URL: [Link])
-
Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International. (URL: [Link])
-
Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes | Fiveable. (URL: [Link])
-
Development and Analysis of Functionalized Poly(Lactide- Co-Glycolide)Polymer for Drug Delivery. Symbiosis Online Publishing. (URL: [Link])
-
(PDF) An overview of Basic Characterization Techniques for Natural-originated Biopolymers: UV-Vis and FTIR spectroscopy - A review - ResearchGate. (URL: [Link])
-
Click chemistry in polymer science - Biblio. (URL: [Link])
-
Bioconjugation and Applications of Amino Functional Fluorescence Polymers. PubMed. (URL: [Link])
-
Polymerization Process Using Click Chemistry Reaction. - YouTube. (URL: [Link])
-
Overview of Methods & Payloads for Antibody Conjugation - Creative Biolabs. (URL: [Link])
-
High Efficiency Amine Functionalization of Cyclo Olefin Polymer Surfaces for Biodiagnostics. (URL: [Link])
-
An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Click chemistry appliations in polymer science | PPTX - Slideshare. (URL: [Link])
-
Affinity-Based Methods for Site-Specific Conjugation of Antibodies. PMC. (URL: [Link])
-
Bioconjugation of a Collagen-Mimicking Peptide Onto Poly(vinyl alcohol) Encourages Endothelialization While Minimizing Thrombosis. Frontiers. (URL: [Link])
-
Instruction Manual - Bio-Rad. (URL: [Link])
-
Bioconjugation of a Collagen-Mimicking Peptide Onto Poly(vinyl alcohol) Encourages Endothelialization While Minimizing Thrombosis. PMC. (URL: [Link])
-
Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. MDPI. (URL: [Link])
-
Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. PMC. (URL: [Link])
-
What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate. (URL: [Link])
-
Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates. | Semantic Scholar. (URL: [Link])
-
Bioconjugation Protocols. (URL: [Link])
-
PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation. (URL: [Link])
-
Helix stabilization of poly(ethylene glycol)-peptide conjugates. PubMed. (URL: [Link])
-
Design and Synthesis of Biomedical Polymer Materials. PMC. (URL: [Link])
-
Bioconjugation of laminin peptide YIGSR with poly(styrene co-maleic acid) increases its antimetastatic effect on lung metastasis of B16-BL6 melanoma cells. PubMed. (URL: [Link])
-
Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery. PMC. (URL: [Link])
-
Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Inhibition of premature polymerization of 4-vinylaniline
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for managing and preventing the premature polymerization of 4-vinylaniline (4-VA). As a bifunctional monomer with both a polymerizable vinyl group and a reactive aniline group, 4-VA is a crucial building block in materials science for creating conductive polymers, functionalized surfaces, and advanced hydrogels.[1][2] However, its high reactivity makes it susceptible to spontaneous, uncontrolled polymerization, which can compromise experimental integrity and reagent viability.
This guide, developed by our senior application scientists, offers field-proven insights into the causes of premature polymerization and provides robust protocols for its inhibition and control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to premature polymerization?
This compound's structure contains two key functional groups: a vinyl group (-CH=CH₂) and an aniline ring. The vinyl group is highly susceptible to free-radical polymerization, a chain reaction that can be initiated by common environmental factors like heat, light, or oxygen.[1] The aniline moiety, while a primary functional group for post-polymerization modification, can also influence the electronic properties of the vinyl group, contributing to its reactivity.[3]
Q2: What are the primary triggers for unwanted polymerization of 4-VA in the lab?
The main culprits for initiating premature polymerization are:
-
Elevated Temperatures: Heat provides the activation energy for the formation of free radicals, which initiate the polymerization chain reaction.[4][5] Storing 4-VA above the recommended temperature is a common cause of degradation.
-
Oxygen Exposure: Oxygen can react with the monomer to form peroxides, which can then decompose into radicals and initiate polymerization.[6] Improperly sealed containers are a significant risk.
-
Light Exposure: UV light, in particular, possesses enough energy to initiate radical formation.[4] Storing the monomer in clear or unshielded containers can lead to rapid degradation.
-
Contamination: Impurities, especially metal ions or residual catalysts from synthesis, can act as initiators.
Q3: How is commercial this compound stabilized for shipping and storage?
To ensure stability, manufacturers add small quantities of inhibitors to 4-VA. Common stabilizers include:
-
Hydroquinone (HQ): A phenolic antioxidant that acts as a radical scavenger, effectively terminating the polymerization chain reaction.[7]
-
Sodium Hydroxide (NaOH): A 0.1% concentration of NaOH may be added to inhibit polymerization.[8] It likely works by neutralizing any acidic impurities that could promote cationic polymerization.
Q4: What are the optimal storage conditions for this compound?
Proper storage is the first line of defense against premature polymerization. Based on supplier recommendations, the following conditions are critical.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2-8°C or frozen at -20°C | Reduces the rate of thermal decomposition and radical formation. | [2][7][8][9] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and the formation of peroxide initiators. | [9] |
| Light | Amber or opaque container | Protects the monomer from UV light-induced polymerization. | [7] |
| Container | Tightly sealed, moisture-proof | Prevents exposure to oxygen and atmospheric moisture. | [7] |
Q5: Is it necessary to remove the inhibitor before starting my polymerization reaction?
Yes, in almost all cases. The inhibitor is designed to prevent polymerization and will interfere with your intended reaction by quenching the initiators or radicals you introduce.[10] Failure to remove the inhibitor will likely result in low yields or complete reaction failure.[1] A standard method for removal is passing the monomer through a column of activated basic alumina.[11][12]
Section 2: Troubleshooting Guide for Unexpected Polymerization
Experiencing unexpected polymerization can be frustrating. This guide helps diagnose and solve the issue based on common scenarios.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting premature polymerization of 4-VA.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Monomer is viscous, hazy, or has solidified in the bottle. | 1. Improper Storage: Temperature was too high, or the container was exposed to light.[13] 2. Oxygen Contamination: The container seal was compromised, allowing oxygen to initiate polymerization. 3. Inhibitor Depletion: The monomer is old, and the inhibitor has been consumed over time. | 1. Verify Storage Conditions: Confirm that refrigerators/freezers are maintaining the correct temperature (2-8°C or -20°C).[2][7] 2. Discard Material: Do not attempt to use partially polymerized monomer. It will lead to inconsistent and unreliable results. 3. Procure Fresh Monomer: Order a new batch of this compound and ensure proper storage upon receipt. |
| Polymerization occurs immediately after adding 4-VA to the reaction vessel, before the initiator is added. | 1. Contaminated Glassware: Residual initiators or acidic/basic impurities on glassware. 2. Solvent Impurities: Solvents (like THF or dioxane) can form peroxides over time, which act as potent radical initiators. 3. Excessive Heat: The dissolution process or other reagents are generating heat, triggering thermal polymerization. | 1. Rigorous Glassware Cleaning: Use a strong cleaning agent (e.g., base bath followed by acid bath) and oven-dry glassware to remove all residues. 2. Use Fresh, Purified Solvents: Test solvents for peroxides. If positive, purify them using appropriate methods (e.g., distillation over sodium/benzophenone for THF). 3. Control Reaction Temperature: Perform initial reagent additions in an ice bath to dissipate any exothermic heat of mixing. |
| Reaction kinetics are inconsistent; some batches polymerize controllably while others proceed too rapidly. | 1. Incomplete Inhibitor Removal: Residual inhibitor is causing an induction period, but once consumed, the reaction proceeds uncontrollably.[14] 2. Inconsistent Atmosphere: Variable oxygen exposure during setup is leading to different initial concentrations of radical species. 3. Monomer Purity Variation: The 4-VA may have partially oligomerized, creating a more reactive starting material. | 1. Standardize Inhibitor Removal: Use a consistent amount of fresh basic alumina for your column and do not reuse it.[11] See Protocol 3.2. 2. Strict Inert Atmosphere Technique: Use Schlenk line or glovebox techniques to ensure the reaction is always under a consistent inert atmosphere. 3. Use Freshly Purified Monomer: Always purify the required amount of 4-VA immediately before use. Do not store "inhibitor-free" monomer. |
Section 3: Key Protocols & Methodologies
Protocol 3.1: Recommended Storage and Handling of this compound
-
Upon Receipt: Immediately transfer the manufacturer's bottle to a designated refrigerator (2-8°C) or freezer (-20°C).[2][7] The storage location should be dark.
-
Inert Atmosphere: For long-term storage or after first use, flush the headspace of the bottle with a gentle stream of inert gas (Argon or Nitrogen) before re-sealing.
-
Dispensing: When taking an aliquot for use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold monomer.
-
Sealing: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure an airtight seal. Parafilm can be used as a secondary seal.
Protocol 3.2: Removal of Hydroquinone (HQ) Inhibitor Before Use
This protocol describes a standard column chromatography method to prepare inhibitor-free 4-VA for immediate use in a reaction.
-
Prepare the Column:
-
Take a small glass column (e.g., a Pasteur pipette plugged with glass wool or a small chromatography column).
-
Dry-pack the column with activated basic alumina (approx. 5-10 cm height for purifying 1-5 mL of monomer). The amount can be scaled as needed.
-
-
Equilibrate the Column: Wash the packed alumina with 2-3 column volumes of your anhydrous reaction solvent (e.g., THF, Dichloromethane).
-
Purify the Monomer:
-
Carefully add the required volume of this compound to the top of the column.
-
Allow the monomer to percolate through the alumina under gravity or with gentle positive pressure from an inert gas line.
-
Collect the clear, inhibitor-free monomer directly into your reaction flask, which should already be under an inert atmosphere.
-
-
Immediate Use: The purified this compound is now highly reactive and should be used immediately. Do not attempt to store inhibitor-free monomer.
Section 4: Understanding the Mechanism
Mechanism of Free-Radical Polymerization and Inhibition
The premature polymerization of this compound typically proceeds via a free-radical chain reaction, which involves three key stages: Initiation, Propagation, and Termination. Inhibitors like hydroquinone (HQ) work by interrupting this chain.
Caption: Free-radical polymerization of 4-VA and the intervention point for an inhibitor.
-
Initiation: An external energy source (like heat or light) causes the formation of a free radical (R•). This highly reactive species attacks the vinyl group of a 4-VA monomer (M), creating a new, larger radical (R-M•).[10]
-
Propagation: The newly formed radical attacks another monomer, adding it to the chain and regenerating the radical at the growing end. This process repeats rapidly, leading to the formation of a long polymer chain.
-
Inhibition: A radical scavenger, such as hydroquinone (HQ), readily donates a hydrogen atom to the growing polymer radical (R-M(n)•). This satisfies the radical's unpaired electron, terminating the chain and forming a stable, non-reactive molecule.[6] The inhibitor effectively breaks the chain reaction, preventing polymerization.
References
-
INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE . ResearchGate. Available from: [Link]
- Stabilization of vinyl acetate - US3074912A. Google Patents.
-
Polyvinyl Chloride Stabilizer . Amaris Chemical Solutions. Available from: [Link]
-
Polymer stabilizer . Wikipedia. Available from: [Link]
-
Custom Vinyl Stabilizers - Enhance Your Record Player . Alibaba.com. Available from: [Link]
-
Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity . ScienceDirect. Available from: [Link]
-
The control of runaway polymerisation reactions by inhibition techniques . IChemE. Available from: [Link]
-
Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine | Request PDF . ResearchGate. Available from: [Link]
-
Anionic Vinyl Polymerization . Wiley Online Library. Available from: [Link]
- Inhibitor removal from vinyl pyridines - US2826581A. Google Patents.
-
Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting . PubMed. Available from: [Link]
-
How do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution? . ResearchGate. Available from: [Link]
-
TROUBLESHOOTING POLYMERIZATIONS . University of Waterloo. Available from: [Link]
-
Inhibition of Free Radical Polymerization: A Review . PubMed. Available from: [Link]
-
Inhibit inhibition: PCR inhibition and how to prevent it . BioEcho Life Sciences. Available from: [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles . PMC - NIH. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grid.uns.ac.rs [grid.uns.ac.rs]
- 7. chemscene.com [chemscene.com]
- 8. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 9. 1520-21-4|this compound|BLD Pharm [bldpharm.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3074912A - Stabilization of vinyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Vinylaniline Monomer
Welcome to the technical support center for the purification of 4-vinylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the removal of inhibitors from this versatile monomer. As a bifunctional molecule with both a polymerizable vinyl group and a reactive amine, ensuring the purity of this compound is paramount for successful downstream applications, from the synthesis of functional polymers to its use as a building block in advanced materials.[1][2]
Part 1: Frequently Asked Questions (FAQs) - The Essentials of this compound Purification
This section addresses the fundamental questions researchers often have before and during the purification process.
Q1: What is the purpose of an inhibitor in my bottle of this compound?
This compound, like other vinyl monomers, is susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or oxygen.[3] To ensure its stability during transport and storage, manufacturers add small quantities of chemical inhibitors. These compounds act as radical scavengers, reacting with any free radicals that may form and thus preventing the initiation of a polymerization chain reaction.[3] This preserves the monomer in its unpolymerized state, ensuring its quality and reactivity for your experiments.
Q2: What are the common inhibitors found in commercial this compound?
While specific formulations can vary, the most common inhibitors used for vinyl monomers, including this compound (also known as 4-aminostyrene), are phenolic compounds. These include:
Some suppliers may also add a small amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets, which can enhance the activity of phenolic inhibitors.[2][5] You can typically find the specific inhibitor and its concentration listed on the product's Certificate of Analysis (CoA) or the product page.[2]
Q3: Why must I remove the inhibitor before my reaction?
The very function of an inhibitor is to prevent polymerization. If you are planning to use this compound in a polymerization reaction (e.g., free-radical, cationic, or controlled radical polymerizations like ATRP), the inhibitor will interfere by quenching the initiating radicals.[6] This will either completely prevent the polymerization from starting or lead to very low yields and polymers with uncontrolled molecular weights.[6] Even for non-polymerization reactions, the inhibitor is an impurity that could potentially lead to side reactions or complicate product purification.
Q4: What are the primary methods for removing inhibitors from this compound?
There are three main techniques, each with its own advantages and considerations:
-
Alkaline Extraction (Washing): This is a simple and effective method for removing acidic phenolic inhibitors like HQ and TBC. The monomer is dissolved in a water-immiscible organic solvent and washed with an aqueous solution of sodium hydroxide or potassium hydroxide. The basic solution deprotonates the phenolic inhibitor, forming a water-soluble salt that partitions into the aqueous layer and is removed.[4][7]
-
Column Chromatography: This method involves passing a solution of the monomer through a column packed with an adsorbent, typically basic alumina.[6][8] The acidic inhibitor adsorbs strongly to the basic stationary phase, while the less polar monomer elutes through. This technique is highly effective and can provide very pure monomer.
-
Vacuum Distillation: Distillation can separate the monomer from the less volatile inhibitor. However, this method carries a significant risk of inducing thermal polymerization, even under vacuum which lowers the boiling point.[9][10] It is generally less favored for heat-sensitive monomers like this compound unless performed with extreme care and potentially in the presence of a non-volatile inhibitor.[9]
Q5: How do I choose the best purification method for my experiment?
Your choice will depend on the scale of your reaction, the required purity, and the available equipment.
| Method | Advantages | Disadvantages | Best For |
| Alkaline Extraction | Fast, simple, and inexpensive. Good for larger quantities. | May leave trace amounts of water in the monomer. Potential for emulsion formation.[10] | Quick purification of moderate to large amounts of monomer where ultra-high purity is not the primary concern. |
| Column Chromatography | Provides high purity monomer. Can be adapted for various scales. | More time-consuming and requires more solvent. The monomer is diluted in the eluent. | Applications requiring very pure monomer, such as controlled polymerization or sensitive organic synthesis. |
| Vacuum Distillation | Can yield very pure product. | High risk of polymerization.[9] Requires specialized glassware. | Experienced users purifying large quantities, often for industrial applications. Not generally recommended for routine lab-scale use with this monomer. |
Q6: How can I confirm that the inhibitor has been successfully removed?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the inhibitor. Spot the unpurified monomer, the purified monomer, and a standard of the inhibitor on a TLC plate. The inhibitor, being more polar than the monomer, will have a lower Rf value. The spot corresponding to the inhibitor should be absent in the lane of the purified product.
-
Colorimetric Test for Phenols: For TBC, a simple color test can be used. Adding a few drops of a ferric chloride solution to a small sample of the monomer will produce a distinct color (often blue or green) if phenolic inhibitors are present.[8]
-
Spectroscopic Methods: For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the absence of the inhibitor.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to verify the purity of the this compound and the absence of inhibitor signals.
Q7: How should I store purified, inhibitor-free this compound?
Once the inhibitor is removed, this compound is highly unstable.[9] You should ideally use the purified monomer immediately. If storage is necessary, it must be done under conditions that minimize the risk of polymerization:
-
Temperature: Store at low temperatures, typically in a refrigerator or freezer (2-8°C or below).[5][14][15]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[16]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[16][17]
Even under these conditions, storage should be for the shortest possible time.
Q8: What are the key safety precautions when handling this compound?
This compound is a hazardous chemical.[16][18] Always consult the Safety Data Sheet (SDS) before use.[16][17][18] Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][19]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[17][19]
-
Health Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[18][19] It is a skin and eye irritant and may cause allergic reactions.[16][18] It is also suspected of causing cancer.[16][18]
-
Disposal: Dispose of waste according to institutional and local regulations.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides solutions to common problems encountered during and after the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or no polymer in my reaction | 1. Incomplete removal of the inhibitor. 2. The purified monomer polymerized during storage before use. 3. Other reaction conditions (initiator, solvent, temperature) are not optimal. | 1. Re-purify the monomer or use a more rigorous method (e.g., column chromatography). Confirm inhibitor removal via TLC or another analytical method. 2. Use freshly purified monomer immediately. 3. Review your polymerization protocol and ensure all other reagents and conditions are correct. |
| Monomer polymerized during purification | 1. (Distillation): Temperature was too high. 2. (Column): Column overheated due to exothermic adsorption or use of a heat gun to dissolve a solid monomer. 3. (General): Prolonged exposure to air or light during the process. | 1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is carefully controlled. 2. Avoid overheating the column. If the monomer is a solid, dissolve it in a minimal amount of a suitable solvent before loading. 3. Work quickly and shield the apparatus from direct light where possible. Purge vessels with an inert gas. |
| Unexpected color change after purification | 1. The monomer is prone to air oxidation, which can cause a yellow to reddish-brown discoloration.[1] 2. The basic wash was not fully removed, and residual base is causing degradation. | 1. This is common. While unsightly, minor discoloration may not affect reactivity if the monomer is used immediately. To prevent it, handle the purified monomer under an inert atmosphere. 2. Ensure thorough washing with deionized water after the basic extraction until the aqueous layer is neutral. Ensure the organic layer is properly dried before solvent removal. |
| NMR/GC still shows inhibitor peaks | 1. (Extraction): Insufficient number of washes or the basic solution was not concentrated enough. 2. (Column): The column was overloaded with monomer, or the flow rate was too fast for effective adsorption.[9] | 1. Increase the number of alkaline washes (e.g., from 2 to 3-4). Use a slightly more concentrated NaOH solution (e.g., 5-10%). 2. Use a larger column or less crude monomer. Reduce the flow rate to allow for proper equilibration.[9] |
| Poor separation during column chromatography | 1. Incorrect choice of stationary or mobile phase. 2. The sample was loaded in too large a volume of solvent, causing a broad initial band.[20] 3. The column was not packed correctly, leading to channeling.[20][21] | 1. Use basic alumina for phenolic inhibitors. Select an appropriate eluent system (e.g., hexanes/ethyl acetate) based on TLC analysis. 2. Dissolve the crude monomer in the absolute minimum amount of solvent for loading.[20] 3. Ensure the column is packed uniformly without any cracks or air bubbles.[21][22] |
Part 3: Visualizations & Protocols
Overall Purification Workflow
The general process for obtaining pure, inhibitor-free this compound for subsequent reactions is outlined below.
Caption: General workflow for the purification of this compound.
Mechanism: Inhibitor Removal by Alkaline Wash
This diagram illustrates how a basic wash removes a phenolic inhibitor like 4-tert-butylcatechol (TBC).
Caption: Mechanism of TBC removal via liquid-liquid extraction.
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal using an Alkaline Wash
This protocol is adapted from standard procedures for removing phenolic inhibitors.[7]
Materials:
-
This compound (inhibited)
-
Diethyl ether or Dichloromethane (DCM)
-
5% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Saturated Sodium Chloride (brine) solution
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a separatory funnel, dissolve the crude this compound in 3-4 volumes of diethyl ether or DCM.
-
Add an equal volume of 5% NaOH solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom for DCM, top for ether) may become colored as it removes the inhibitor.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove residual NaOH.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator. Caution: Do not use excessive heat to avoid polymerization.
-
The resulting pure this compound should be used immediately.
Protocol 2: Purification by Column Chromatography over Alumina
This method is ideal for obtaining high-purity monomer.[23]
Materials:
-
This compound (inhibited)
-
Basic Alumina (Activity I)
-
Hexanes and Ethyl Acetate (or other suitable eluents)
-
Chromatography column
-
Sand
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Determine Eluent: Using TLC, find a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives the this compound an Rf of ~0.3-0.4 and leaves the inhibitor at the baseline.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Fill the column with basic alumina (as a slurry in the initial eluent is often best to ensure good packing). Top with another layer of sand.[22]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the column.[20]
-
Elute: Add the eluent to the column and begin collecting fractions. Apply gentle pressure with air if needed to maintain a steady flow rate, but do not let the column run dry.[22]
-
Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product. The inhibitor will remain adsorbed at the top of the column.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Use the purified monomer immediately.
References
-
Fisher Scientific. (2025). SAFETY DATA SHEET - this compound, stabilized. Fisher Scientific. Retrieved from [Link]
- Google Patents. (n.d.). JP2010013483A - Method for stabilizing vinyl aromatic monomer using selected polymerization inhibitor. Google Patents.
-
ResearchGate. (2017). Inhibitor removers. ResearchGate. Retrieved from [Link]
-
Kim, J. H., et al. (n.d.). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science. Retrieved from [Link]
- Google Patents. (n.d.). US2826581A - Inhibitor removal from vinyl pyridines. Google Patents.
-
ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3247242A - Removal of inhibitors from ethylenically unsaturated monomers. Google Patents.
-
Sepcor. (n.d.). Sepcor Adsorbents for Styrene Purification. Sepcor. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. SIELC Technologies. Retrieved from [Link]
-
Reddit. (2021). Removing tert-butyl catechol inhibitor from 4-vinylbenzyl chloride. Reddit. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). remove inhibitor from monomer. Chemistry Stack Exchange. Retrieved from [Link]
-
YouTube. (2019). Column Chromatography. Professor Dave Explains. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-aminostyrene. PrepChem.com. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Aminostyrene. PubChem. Retrieved from [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Biocompare. Retrieved from [Link]
-
ResearchGate. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent?. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 4. JP2010013483A - Method for stabilizing vinyl aromatic monomer using selected polymerization inhibitor - Google Patents [patents.google.com]
- 5. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. env.go.jp [env.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1520-21-4|this compound|BLD Pharm [bldpharm.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.ca [fishersci.ca]
- 19. 4-Aminostyrene | 1520-21-4 | TCI AMERICA [tcichemicals.com]
- 20. m.youtube.com [m.youtube.com]
- 21. biocompare.com [biocompare.com]
- 22. orgsyn.org [orgsyn.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Poly(4-vinylaniline)
Welcome to the technical support guide for the synthesis of poly(4-vinylaniline) (P4VAn). This resource is designed for researchers and professionals in materials science and drug development. P4VAn is a highly functional polymer due to its reactive aniline moiety, which allows for post-polymerization modifications and imparts unique electronic properties.[1] However, this same reactivity makes its synthesis susceptible to several side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve reproducible, high-quality results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, their underlying chemical causes, and validated protocols for their resolution.
Question 1: "My final polymer is discolored (yellow, brown, or even black) and/or largely insoluble in common solvents like DMF and DMSO. What went wrong?"
Plausible Cause: This is a classic symptom of oxidation of the aniline groups, leading to the formation of conjugated structures and subsequent cross-linking. The aniline moiety is highly susceptible to oxidation, which can occur during polymerization or workup if exposed to atmospheric oxygen.
Mechanism & Explanation: The primary amine on the aniline ring is easily oxidized, especially at elevated temperatures or in the presence of certain initiators. This process can form radical cations which are key intermediates in the oxidative polymerization of aniline itself.[2][3] These reactive species can couple, leading to two primary consequences:
-
Formation of Chromophores: Oxidized aniline units can form quinone-imine structures. These extended conjugated systems absorb visible light, leading to the observed discoloration.
-
Cross-linking: The reactive intermediates can lead to branching and the formation of covalent bonds between polymer chains. Specifically, coupling at the ortho-position of the aniline ring can lead to phenazine-like structures, which are known side products in aniline polymerization.[2] This cross-linking drastically reduces the polymer's solubility.
Preventative Measures & Solutions:
-
Protocol: Rigorous Deoxygenation
-
Monomer & Solvent: Before reaction, thoroughly degas the this compound monomer and the solvent (e.g., DMF, DMSO) by subjecting them to at least three freeze-pump-thaw cycles. Alternatively, sparging with an inert gas (high-purity Argon or Nitrogen) for 30-60 minutes can be effective.
-
Reaction Setup: Assemble your reaction glassware hot from the oven to ensure it is dry. Allow it to cool under a positive pressure of inert gas.
-
Execution: Maintain a positive inert gas atmosphere throughout the entire polymerization process. Use Schlenk line techniques for all reagent transfers.
-
Workup: When precipitating and washing the polymer, use deoxygenated solvents to minimize oxidation of the final product.
-
-
Temperature Control: Oxidative side reactions are often accelerated at higher temperatures.[2] If your protocol allows, conduct the polymerization at the lowest effective temperature (e.g., 60-70 °C for AIBN-initiated radical polymerization).[1]
Question 2: "The molecular weight of my polymer is much lower than expected, and the yield is poor. Why is this happening?"
Plausible Cause: This issue often points to problems with the monomer purity or the presence of chain transfer agents. Impurities can inhibit polymerization or terminate growing polymer chains prematurely.
Mechanism & Explanation:
-
Inhibitors: Commercial this compound is typically supplied with inhibitors (e.g., hydroquinone, KOH) to prevent spontaneous polymerization during storage.[4][5] If not removed, these compounds will scavenge the initial radicals generated by the initiator, creating an induction period or preventing polymerization altogether.
-
Impurities: The synthesis of this compound from 4-nitrostyrene can leave residual nitro compounds.[1] Nitro groups are potent inhibitors of radical polymerization. Other impurities can act as chain transfer agents, where a growing polymer chain terminates by abstracting an atom from the impurity, creating a new, often less reactive, radical.
Preventative Measures & Solutions:
-
Protocol: Monomer Purification
-
Inhibitor Removal: To remove phenolic inhibitors, pass the liquid monomer through a short column packed with basic alumina.[6] This should be done immediately before use.
-
Distillation: For the highest purity, vacuum distillation of the monomer is recommended. This will remove both inhibitors and other non-volatile impurities. Note the boiling point is around 213-214 °C at atmospheric pressure, so vacuum is necessary to prevent thermal polymerization.
-
Storage: Store the purified monomer under an inert atmosphere at a low temperature (2-8°C) and in the dark. Do not store purified monomer for extended periods.
-
Question 3: "During my soap-free emulsion polymerization, the reaction mixture coagulated and crashed out of solution. What caused this instability?"
Plausible Cause: This is likely due to an electrostatic mismatch between the initiator and the monomer, leading to particle aggregation.
Mechanism & Explanation: In soap-free emulsion polymerization, stability is maintained by electrostatic repulsion between particles, which is generated by charged fragments from the initiator that become incorporated onto the particle surface.[7] The this compound monomer has a basic amine group. In an aqueous, acidic, or neutral medium, this group can be protonated, giving the monomer and the resulting polymer a positive charge.
If an anionic initiator like potassium persulfate (KPS) is used, the growing polymer particles will have positive charges from the aniline units and negative charges from the initiator fragments on their surface.[7][8] The resulting electrostatic attraction between these opposing charges can lead to particle aggregation and coagulation of the latex.[9] Conversely, using a cationic initiator (e.g., a V-50 type azo initiator) ensures that both the monomer units and the initiator end-groups are positively charged, promoting dispersion stability through electrostatic repulsion.[7][8][9]
Preventative Measures & Solutions:
-
Select a Cationic Initiator: For soap-free emulsion polymerization of this compound, choose a cationic initiator such as 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044). Studies have shown that these initiators provide excellent dispersion stability.[7][8]
-
Control pH: The charge of the aniline group is pH-dependent. Maintaining a consistent and appropriate pH throughout the reaction is critical for ensuring consistent surface charge and stability.
Frequently Asked Questions (FAQs)
Q1: How can I achieve a controlled molecular weight and low polydispersity (PDI) for my P4VAn?
To synthesize polymers with a well-defined architecture, you must use a controlled or "living" polymerization technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is highly suitable for vinyl monomers like this compound.[10][11]
-
Experimental Approach (RAFT Polymerization):
-
Reagents: Use a suitable RAFT Chain Transfer Agent (CTA), such as a dithiobenzoate or trithiocarbonate, an initiator (e.g., AIBN), and purified, degassed monomer and solvent.
-
Reaction: The ratio of monomer to CTA will primarily determine the target molecular weight. The ratio of CTA to initiator will affect the polymerization rate and control.
-
Benefit: This method allows for the synthesis of P4VAn with predictable molecular weights and narrow PDIs (<1.3), as well as the creation of block copolymers.[10]
-
Q2: My polymerization seems to stall or terminate prematurely, even with pure monomer. What else could be the cause?
The aniline group itself can interfere with radical polymerization. The N-H bond can participate in chain transfer reactions, terminating a growing chain. Furthermore, the nitrogen lone pair can complex with certain catalysts or initiators, reducing their efficacy. To mitigate this, consider protecting the amine group.
-
Protocol: Amine Protection
-
Acetylation: React this compound with acetic anhydride to form 4-vinylacetanilide. This is a common strategy to temporarily make the aniline group less reactive and less basic.[12]
-
Polymerization: Polymerize the protected monomer (4-vinylacetanilide) using standard free-radical or controlled-radical methods. The acetamide group is much less prone to the side reactions that affect the primary amine.
-
Deprotection: After polymerization, the poly(4-vinylacetanilide) can be hydrolyzed back to poly(this compound) using acidic or basic conditions.
-
Q3: What are the best practices for storing the this compound monomer?
-
Unpurified Monomer: Store in the original container at the recommended temperature (typically 2-8°C) away from light.[13]
-
Purified Monomer: As mentioned, purified monomer is not stable long-term. If you must store it, do so in a sealed vessel under an inert atmosphere (Argon is preferred as it is heavier than air) at 2-8°C for no more than a few days. Always check for signs of spontaneous polymerization (increased viscosity or solidification) before use.
Data & Workflow Summaries
Table 1: Troubleshooting Summary
| Observed Problem | Likely Cause(s) | Recommended Solution(s) |
| Polymer is discolored and/or insoluble | Oxidation and cross-linking of aniline groups | - Perform reaction and workup under a strict inert atmosphere. - Use lowest effective polymerization temperature. |
| Low molecular weight and/or low yield | Inhibitors or impurities in the monomer | - Purify monomer by passing through basic alumina. - For high purity, perform vacuum distillation. |
| Coagulation during emulsion polymerization | Electrostatic instability | - Use a cationic initiator (e.g., V-50, VA-044) instead of an anionic one (e.g., KPS).[7][8][9] |
| Poor control over molecular weight/PDI | Standard free-radical polymerization limitations | - Employ a controlled radical technique like RAFT polymerization.[10] |
Diagrams
Caption: Simplified mechanism of oxidative cross-linking in P4VAn.
References
-
Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine. Chemistry Letters, Oxford Academic. [Link]
-
Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine | Request PDF. ResearchGate. [Link]
-
Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine. The Chemical Society of Japan. [Link]
-
How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone? ResearchGate. [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. [Link]
-
Controlled Radical Polymerization of 4-Vinylimidazole | Request PDF. ResearchGate. [Link]
-
Controlled Radical Polymerization of 4-Vinylimidazole. Semantic Scholar. [Link]
-
Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. PubMed. [Link]
-
Chemical polymerization of aniline on a poly(styrene sulfonic acid) membrane: Controlling the polymerization site using different oxidants. PubMed. [Link]
-
How to purify this monomer ? : r/chemistry. Reddit. [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. [Link]
-
Anionic Vinyl Polymerization. InTech. [Link]
- Monomer/solvent purification - US4339623A.
-
Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. ResearchGate. [Link]
-
Protection of Aniline Derivatives. YouTube. [Link]
-
Controlled Polymerization. MDPI. [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. ResearchGate. [Link]
-
4-Aminostyrene | C8H9N | CID 73700. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 5. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 12. youtube.com [youtube.com]
- 13. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Challenges of 4-Vinylaniline Polymerization: A Technical Support Guide
Welcome to the comprehensive technical support center dedicated to the polymerization of 4-vinylaniline (4-VAn). This guide is meticulously crafted for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing poly(this compound) (P4VA). As a bifunctional monomer with both a polymerizable vinyl group and a reactive aniline moiety, 4-VAn presents unique opportunities and challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
I. Understanding the Fundamentals: Why this compound Polymerization Can Be Tricky
This compound's dual functionality is a double-edged sword. The vinyl group readily participates in polymerization, while the aniline group can be leveraged for post-polymerization modifications, rendering the resulting polymer highly versatile for applications in conductive materials, biosensors, and drug delivery systems.[1][2] However, this same reactivity profile can lead to a host of issues, including premature polymerization, side reactions, and difficulties in controlling the polymer's molecular weight and solubility. This guide will dissect these common problems and provide scientifically grounded solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during 4-VAn polymerization in a practical question-and-answer format.
A. Monomer Purity and Stability
Q1: My this compound monomer solution has turned yellow/brown and appears viscous. Can I still use it?
A1: The color change and increased viscosity are classic signs of premature polymerization and oxidation of the aniline group. It is strongly advised not to use the monomer in this state. The presence of oligomers and oxidized species will lead to irreproducible results, poor control over the polymerization, and polymers with undesirable properties. For optimal results, always use freshly purified monomer.[3]
Q2: How do I properly remove the inhibitor from this compound before polymerization?
A2: Commercial this compound is often supplied with inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[4][5] These inhibitors must be removed immediately before use.
Protocol for Inhibitor Removal using an Alumina Column:
-
Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule of thumb is to use a column with a length of at least 40 cm and a diameter of 4 cm for purifying a few hundred milliliters of monomer.[3]
-
Elution: Dissolve the this compound monomer in a minimal amount of a non-polar, anhydrous solvent like toluene or dichloromethane. Gently load the solution onto the top of the alumina column.
-
Collect the Monomer: Elute the monomer through the column using the same solvent. The inhibitor will be adsorbed by the basic alumina, which may result in a visible colored band at the top of the column.[3]
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure and at a low temperature to avoid thermal polymerization.
-
Immediate Use: The purified, inhibitor-free this compound is highly reactive and should be used immediately for the best results.[1]
Alternatively, a simple extraction method can be employed:
Protocol for Inhibitor Removal by Extraction:
-
Dissolve the monomer in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) in a separatory funnel. The phenolic inhibitors will be deprotonated and extracted into the aqueous layer.[6]
-
Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual NaOH.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
Critical Note: Always handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
B. Polymerization Reaction Issues
Q3: My this compound polymerization reaction is yielding a very low amount of polymer. What are the likely causes?
A3: Low polymer yield is a frequent problem and can stem from several factors:
-
Incomplete Inhibitor Removal: Residual inhibitors will scavenge the initiating radicals, preventing the polymerization from starting or causing premature termination. Ensure your inhibitor removal procedure is thorough.
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerization. It reacts with the initiating radicals to form unreactive peroxy radicals. It is crucial to degas all solvents and the monomer solution and to maintain an inert atmosphere throughout the reaction.
-
Inappropriate Initiator Concentration: The concentration of the initiator is critical. Too little initiator will result in a slow reaction and low conversion. Conversely, too much initiator can lead to the formation of short polymer chains and may increase the likelihood of side reactions. The optimal concentration depends on the specific polymerization method and desired molecular weight.
-
Impurities in the Monomer or Solvent: Impurities can act as chain transfer agents or inhibitors, leading to lower molecular weights and yields. Always use high-purity monomers and solvents.
Troubleshooting Workflow for Low Polymer Yield:
Caption: Troubleshooting logic for low polymer yield.
Q4: The poly(this compound) I synthesized is insoluble in common organic solvents. What went wrong?
A4: The insolubility of P4VA is often due to cross-linking. The vinyl group can undergo side reactions, especially at higher temperatures or with certain initiators, leading to a cross-linked, insoluble polymer network.[1]
Strategies to Minimize Cross-linking and Improve Solubility:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a lower reaction temperature if possible. | Higher temperatures can promote side reactions, including those leading to cross-linking. |
| Monomer Concentration | Avoid excessively high monomer concentrations. | High concentrations can increase the probability of intermolecular reactions that lead to cross-linking. |
| Initiator Choice | For radical polymerization, consider using a controlled or "living" radical polymerization technique like RAFT or ATRP.[7] | These methods provide better control over the polymerization process, minimizing side reactions and leading to polymers with well-defined architectures and narrower molecular weight distributions. |
| Oxidative Polymerization | If using oxidative polymerization, carefully control the oxidant-to-monomer ratio. | An excess of a strong oxidant can lead to over-oxidation and the formation of cross-linked structures.[1] |
C. Polymer Characterization
Q5: My Gel Permeation Chromatography (GPC) results for P4VA show a very broad molecular weight distribution (high polydispersity index, PDI). How can I achieve better control?
A5: A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed. This is common in conventional free-radical polymerization.
To achieve a narrower molecular weight distribution (lower PDI):
-
Employ Controlled Radical Polymerization (CRP) Techniques: As mentioned earlier, methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer significantly better control over the growth of polymer chains. This results in polymers with predetermined molecular weights and low PDIs.
-
Optimize Initiator and Monomer Addition: In some cases, a slow and continuous addition of the monomer or initiator to the reaction mixture can help maintain a low concentration of active species, leading to more uniform chain growth.
Q6: I am having difficulty obtaining a clear NMR spectrum of my poly(this compound). What could be the issue?
A6: Poorly resolved NMR spectra can be due to several factors:
-
Polymer Aggregation: P4VA chains can aggregate in solution, leading to peak broadening. Try using a different deuterated solvent or acquiring the spectrum at an elevated temperature to disrupt these interactions.
-
Paramagnetic Impurities: The presence of paramagnetic species, such as residual metal catalysts from certain polymerization methods, can cause significant line broadening. Ensure your polymer is thoroughly purified.
-
High Molecular Weight: Very high molecular weight polymers can have restricted segmental motion, resulting in broader NMR signals.
III. Experimental Protocols
A. General Protocol for Free-Radical Polymerization of this compound
This is a general guideline and may require optimization for specific applications.
-
Monomer Purification: Purify this compound to remove inhibitors as described in the FAQ section.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of a radical initiator (e.g., AIBN or BPO) in an appropriate anhydrous solvent (e.g., toluene, THF, or dioxane).
-
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Monomer Addition: Using a gas-tight syringe, add the purified, degassed this compound to the reaction mixture.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere with stirring for the desired time (typically several hours).
-
Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum.
Workflow for Free-Radical Polymerization:
Caption: Experimental workflow for the free-radical polymerization of this compound.
IV. References
-
BenchChem Technical Support Team. (2025). Side reactions in the synthesis of this compound and how to avoid them. Benchchem.
-
Yamamoto, T., et al. (2020). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Polymer Journal, 52, 837-844.
-
Matar, N. (2017). Answer to "Hi guys, am producing S_DVB copolymer...". ResearchGate. Retrieved from [Link]
-
Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009). Controlled and Living Polymerizations: From Mechanisms to Applications. Wiley-VCH.
-
Google Patents. (n.d.). Inhibitor removal from vinyl pyridines. Retrieved from
-
ResearchGate. (2016). How do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution? Retrieved from [Link]
-
Yamamoto, T., et al. (2020). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem. Retrieved from [Link]
-
ACS Publications. (2016). Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research.
-
ResearchGate. (2019). Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine. Retrieved from [Link]
-
ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers? Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. Retrieved from [Link]
-
MDPI. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Common issues associated with the copolymerization of olefins and vinyl.... Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties. Retrieved from [Link]
Sources
Technical Support Center: Mastering the Molecular Weight of Poly(4-vinylaniline)
Welcome to the comprehensive technical support guide for controlling the molecular weight of poly(4-vinylaniline) (P4VA). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of P4VA synthesis and achieve desired polymer characteristics. This guide provides in-depth, field-proven insights into common challenges and their solutions, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) and controlling its molecular weight?
A1: Poly(this compound) can be synthesized through several polymerization techniques, each offering different levels of control over molecular weight and polydispersity (PDI). The most common methods include:
-
Free-Radical Polymerization: A versatile method, though it typically yields polymers with broader molecular weight distributions.[1] Molecular weight can be controlled to some extent by adjusting the initiator-to-monomer ratio and through the use of chain transfer agents.[1][2]
-
Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and narrow PDIs, often referred to as "living" polymerization.[1][3] However, the amine functionality of this compound can interfere with anionic polymerization, often necessitating the use of protecting groups.[4][5]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer excellent control over molecular weight, PDI, and polymer architecture.[6][7] These methods are often preferred for creating well-defined P4VA.
Q2: Why is the amine group on this compound problematic for some polymerization methods?
A2: The primary amine group on the aniline ring is nucleophilic and can react with electrophilic initiators or propagating species in certain polymerization reactions, such as cationic and, to some extent, anionic polymerizations.[5] This can lead to side reactions, termination of growing polymer chains, and a lack of control over the final polymer structure. To circumvent this, a common strategy is to protect the amine group before polymerization and then deprotect it afterward.[4][5][8]
Q3: What is a protecting group and when should I use one for this compound polymerization?
A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive during a chemical reaction.[5][8] For this compound, protecting the amine group is often necessary when using anionic polymerization to prevent the aforementioned side reactions.[4] Common protecting groups for amines include silyl groups (like trimethylsilyl) or carbamates.[4][9] The choice of protecting group depends on its stability under polymerization conditions and the ease of its removal post-polymerization.[10]
Q4: How does the initiator concentration affect the molecular weight of poly(this compound) in free-radical polymerization?
A4: In free-radical polymerization, a higher initiator concentration generally leads to the formation of more polymer chains, which in turn results in a lower average molecular weight.[11][12] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.[13] This relationship provides a straightforward, albeit less precise, method for tuning the molecular weight of P4VA.
Q5: What is a chain transfer agent and how does it help control molecular weight?
A5: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain.[2] This process effectively "transfers" the radical activity. By adding a CTA to a free-radical polymerization, the number of polymer chains is increased, leading to a decrease in the average molecular weight.[2][] The extent of molecular weight reduction is dependent on the concentration and reactivity of the CTA. Common CTAs include thiols, such as dodecyl mercaptan.[2][]
Troubleshooting Guide
Problem 1: The resulting poly(this compound) has a very broad molecular weight distribution (high PDI).
-
Likely Cause: This is a common outcome in conventional free-radical polymerization due to the statistical nature of chain initiation, propagation, and termination.
-
Solution:
-
Employ Controlled Radical Polymerization (CRP): For precise control over PDI, switching to a CRP technique like RAFT or ATRP is highly recommended.[6][7] These methods maintain a low concentration of active radical species, minimizing termination reactions and leading to polymers with narrow PDIs (typically < 1.3).
-
Optimize Initiator Concentration: In free-radical polymerization, ensure the initiator concentration is appropriate for the target molecular weight. While it won't guarantee a narrow PDI, it can help in achieving more consistent results.
-
Utilize a Chain Transfer Agent (CTA): While primarily used to lower molecular weight, some CTAs can also help in narrowing the PDI, although not to the extent of CRP methods.[15]
-
Problem 2: The molecular weight of my poly(this compound) is consistently higher than expected.
-
Likely Cause: Insufficient initiation or slow chain transfer can lead to fewer polymer chains growing for a longer period.
-
Solution:
-
Increase Initiator Concentration: In free-radical polymerization, a higher initiator concentration will generate more radical species, leading to a greater number of polymer chains and thus a lower average molecular weight.[12]
-
Check for Inhibitor Removal: Ensure that the inhibitor present in the this compound monomer has been effectively removed before polymerization. Residual inhibitor can scavenge radicals, leading to a lower effective initiator concentration and consequently higher molecular weight.
-
Problem 3: The polymerization of this compound is not proceeding or the yield is very low.
-
Likely Cause: This could be due to several factors, including inactive initiator, presence of inhibitors, or inappropriate reaction conditions.
-
Solution:
-
Verify Initiator Activity: Ensure the initiator (e.g., AIBN, BPO) has been stored correctly and is not expired. For thermally initiated polymerizations, confirm that the reaction temperature is appropriate for the chosen initiator's half-life.
-
Thorough Monomer Purification: this compound monomer often contains inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage.[17] These must be removed prior to the reaction, typically by passing the monomer through a column of basic alumina or by distillation.
-
De-gas the Reaction Mixture: Oxygen is a potent inhibitor of free-radical polymerization. The reaction mixture should be thoroughly de-gassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[18]
-
Problem 4: I am attempting an anionic polymerization of this compound, but the reaction is failing or giving ill-defined products.
-
Likely Cause: The acidic proton of the amine group is likely reacting with the anionic initiator or the propagating carbanion, leading to termination.
-
Solution:
-
Protect the Amine Group: Before polymerization, protect the amine group of this compound. A common method is to react it with a silylating agent to form a bis(trimethylsilyl)amino group.[4] This protected monomer can then undergo living anionic polymerization.[4]
-
Deprotection: After polymerization, the protecting groups can be removed under mild acidic conditions to yield the desired poly(this compound).
-
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound. The final molecular weight can be tuned by varying the initiator concentration.
Materials:
-
This compound (inhibitor removed)[17]
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent)
Procedure:
-
In a Schlenk flask, dissolve the desired amount of this compound and AIBN in anhydrous toluene.
-
Degas the solution by performing three freeze-pump-thaw cycles.[18]
-
Under an inert atmosphere (argon or nitrogen), heat the reaction mixture to 60-80°C and stir for the desired reaction time (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum.
Protocol 2: RAFT Polymerization of this compound
This protocol outlines a method for the controlled polymerization of this compound using RAFT, which allows for the synthesis of polymers with a predictable molecular weight and low PDI.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate - DDMAT)[6]
-
AIBN (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
To a reaction vessel, add this compound, the RAFT agent, AIBN, and 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
De-gas the mixture using several freeze-pump-thaw cycles.[19]
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-75°C) and stir.[6]
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them by techniques like NMR (for monomer conversion) and GPC (for molecular weight and PDI).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying.
Data Presentation
Table 1: Effect of Initiator and Chain Transfer Agent on Molecular Weight in Free-Radical Polymerization
| [Monomer]:[Initiator] Ratio | [CTA]:[Monomer] Ratio | Expected Molecular Weight Trend | Expected PDI |
| 100:1 | 0 | High | > 1.5 |
| 50:1 | 0 | Medium | > 1.5 |
| 100:1 | 1:500 | Lower | > 1.5 |
| 100:1 | 1:100 | Lowest | > 1.5 |
Note: These are general trends. Actual molecular weights will depend on specific reaction conditions.
Table 2: Comparison of Polymerization Techniques for Poly(this compound)
| Technique | Molecular Weight Control | PDI Control | Key Considerations |
| Free-Radical Polymerization | Moderate (via initiator/CTA) | Poor | Simple setup, broad PDI |
| Anionic Polymerization | Excellent | Excellent | Requires amine protection |
| RAFT Polymerization | Excellent | Excellent | Requires a suitable RAFT agent |
| ATRP | Excellent | Excellent | Requires a metal catalyst |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Troubleshooting decision tree for common issues in poly(this compound) synthesis.
References
-
Macromolecules. (1989). Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. Available from: [Link]
-
Springer Link. (2020). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Available from: [Link]
-
ResearchGate. (n.d.). Living Anionic Polymerization of 4-Vinyltriphenylamine for Synthesis of Novel Block Copolymers Containing Low-Polydisperse Poly(4-vinyltriphenylamine) and Regioregular Poly(3-hexylthiophene) Segments. Available from: [Link]
-
National Institutes of Health. (n.d.). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Available from: [Link]
-
Wikipedia. (n.d.). Chain transfer. Available from: [Link]
-
ResearchGate. (n.d.). Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of this compound or 4-Vinylpyridine. Available from: [Link]
-
Carnegie Mellon University. (n.d.). ATRP of Additional Monomers. Available from: [Link]
-
University of Bristol. (n.d.). Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Available from: [Link]
-
Wikipedia. (n.d.). Living polymerization. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
-
ResearchGate. (n.d.). Semilogarithmic kinetic plot for the ATRP of 4VP with various amount of.... Available from: [Link]
-
ResearchGate. (n.d.). The effect of initiator concentration on molecular weights. Available from: [Link]
-
ElectronicsAndBooks. (n.d.). A New Approach to the Living Anionic Polymerization of 4-Cyanostyrene. Available from: [Link]
-
ChemSynthesis. (n.d.). This compound. Available from: [Link]
-
National Institutes of Health. (n.d.). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. Available from: [Link]
-
SynArchive. (n.d.). Protecting Groups List. Available from: [Link]
-
ResearchGate. (n.d.). Living Anionic Polymerization of 4-Halostyrenes. Available from: [Link]
-
Wikipedia. (n.d.). Anionic addition polymerization. Available from: [Link]
- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
-
YouTube. (2020). RAFT Polymerization Overview. Available from: [Link]
- Google Patents. (n.d.). KR101824325B1 - Preparation method of polyvinylamine.
-
National Institutes of Health. (n.d.). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. Available from: [Link]
-
YouTube. (2022). RAFT Polymerization - Reaction Setup. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Available from: [Link]
-
Semantic Scholar. (n.d.). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Available from: [Link]
-
ACS Publications. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Available from: [Link]
-
Semantic Scholar. (n.d.). Figure 1 from BASED ON POLY ( ETHYLENE GLYCOL ) AND POLY ( 4-VINYL PYRIDINE ) VIA ATOM TRANSFER RADICAL POLYMERIZATION. Available from: [Link]
-
Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Available from: [Link]
-
PubChem. (n.d.). 4-Aminostyrene. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis condition effects on the anti-polyelectrolyte behaviour of poly(acrylamide-co-(4-vinylpyridine)) (AM/4VP)copolymers in aqueous media. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 12. fluenceanalytics.com [fluenceanalytics.com]
- 13. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 16. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 17. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 18. RAFT Polymerization Procedures [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Improving the Stability of 4-Vinylaniline During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of 4-vinylaniline (also known as 4-aminostyrene) and provide actionable strategies for its successful storage and handling.
Part 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties of this compound that contribute to its degradation during storage.
Q1: My bottle of this compound has turned from a pale yellow liquid into a dark, viscous substance. What happened?
A1: This is a classic sign of degradation, primarily through polymerization. This compound is a bifunctional molecule containing both a vinyl group (-CH=CH2) and an aniline group (aromatic -NH2).[1][2] The vinyl group is highly susceptible to spontaneous free-radical polymerization.[2] Over time, especially when exposed to initiators like heat, light, or oxygen, individual this compound molecules link together to form long polymer chains (poly(this compound)). This process dramatically increases the viscosity and often leads to a change in color, rendering the monomer unusable for most applications.
Q2: What are the primary chemical pathways that cause this compound to degrade?
A2: There are two main degradation pathways for this compound:
-
Free-Radical Polymerization: This is the most significant cause of instability. The process is initiated by free radicals, which can be generated by exposure to heat, ultraviolet (UV) light, or oxygen.[3][4] Once initiated, a chain reaction occurs where the vinyl groups of monomer molecules rapidly add to the growing polymer chain. This is often an exothermic process that can accelerate if not controlled.[4]
-
Oxidation: The aniline moiety is an aromatic amine, which is susceptible to oxidation, particularly in the presence of air (oxygen).[5] This oxidation can lead to the formation of colored impurities and byproducts, contributing to the darkening of the material from yellow to orange, red, or brown.[6]
Below is a diagram illustrating these degradation pathways.
Caption: Degradation pathways of this compound.
Part 2: Best Practices for Storage and Handling
Proactive measures are essential to maintain the quality and reactivity of this compound.
Q3: What is the correct way to store this compound to ensure its long-term stability?
A3: Proper storage is the most critical factor in preventing degradation. The goal is to mitigate the initiators of polymerization and oxidation. Multiple suppliers recommend storing the material at refrigerated temperatures, typically between 2-8°C.[7] Some sources even suggest storage in a freezer at -20°C for maximum shelf life.[8][9]
Q4: What is a "stabilizer" or "inhibitor," and why is it added to this compound?
A4: An inhibitor is a chemical compound added in small amounts to monomers to prevent spontaneous polymerization during transport and storage.[4] These molecules function by scavenging free radicals as they form, effectively terminating the polymerization chain reaction before it can propagate.[3] Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC).[4][6][8][10] The presence of an inhibitor is crucial for the shelf stability of this compound.
The diagram below illustrates how an inhibitor works.
Caption: Mechanism of polymerization inhibition.
Q5: Should I store the bottle under a special atmosphere?
A5: Yes. To prevent both oxygen-initiated polymerization and oxidation of the aniline group, it is best practice to store this compound under an inert atmosphere.[9][11] After each use, flush the headspace of the container with an inert gas like argon or nitrogen before sealing and returning it to cold storage. This minimizes the material's contact with atmospheric oxygen.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C or -20°C | Slows down the rate of thermal polymerization.[7][8] |
| Light | Store in an amber or opaque bottle | Prevents UV light from initiating free-radical formation.[8] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxygen-initiated polymerization and oxidation of the aniline group.[9][11] |
| Inhibitor | Ensure product is stabilized (e.g., with HQ, TBC) | Scavenges free radicals to prevent polymerization during storage.[6][8] |
Part 3: Troubleshooting and Experimental Protocols
This section provides guidance for common issues and necessary pre-experimental procedures.
Q6: The product datasheet says the this compound contains an inhibitor. Do I need to remove it before my experiment?
A6: It depends on your application. For polymerization reactions, the inhibitor must be removed.[12] The inhibitor's function is to prevent polymerization, so its presence will create a long induction period or completely stop your desired reaction from occurring.[12] For other applications where the vinyl group is not being polymerized, removal may not be necessary.
Q7: How can I safely and effectively remove the inhibitor from this compound?
A7: The most common and effective method is to pass the monomer through a column packed with an inhibitor-remover resin. Alternatively, a basic wash can be used for phenolic inhibitors like HQ or TBC.[12]
Protocol: Inhibitor Removal using an Inhibitor-Remover Column
This protocol is a standard, field-proven method for preparing inhibitor-free monomer for polymerization.
Materials:
-
This compound containing inhibitor
-
Inhibitor-remover column (pre-packed disposable columns are commercially available)
-
Collection flask
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: Allow the this compound to warm to room temperature if it was stored in a refrigerator or freezer.
-
Column Setup: Securely clamp the inhibitor-remover column in a vertical position over a clean, dry collection flask.
-
Elution: Gently pour or pipette the required amount of this compound onto the top of the column bed.
-
Collection: Allow the monomer to pass through the column via gravity. The purified, inhibitor-free monomer will elute from the bottom.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately. It has no protection against spontaneous polymerization.
-
Storage (Short-Term Only): If immediate use is not possible, the purified monomer must be placed in a flask under an inert atmosphere and kept on an ice bath for a very short duration (no more than a few hours) before use.
Caption: Workflow for removing inhibitor from this compound.
Q8: I followed the storage instructions, but my material still seems to be degrading faster than expected. What else could be wrong?
A8: If you are adhering to best practices for temperature, light, and atmosphere, consider these possibilities:
-
Contamination: The bottle may have been contaminated with impurities that can act as polymerization initiators. Ensure you are using clean, dry syringes or pipettes when accessing the material.
-
Inhibitor Depletion: The inhibitor is consumed over time as it scavenges free radicals.[4] If the bottle is very old or has been stored improperly in the past, the inhibitor may be depleted, leaving the monomer unprotected.
-
Frequent Temperature Cycling: Repeatedly warming the bottle to room temperature and cooling it back down can accelerate degradation compared to maintaining a constant cold temperature. It is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere to avoid cycling the main stock bottle.
References
- Google Patents.
- Google Patents.
-
Wikipedia. Polymerisation inhibitor. [Link]
-
IChemE. The control of runaway polymerisation reactions by inhibition techniques. [Link]
-
Taylor & Francis eBooks. Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monome. [Link]
-
National Center for Biotechnology Information. 4-Aminostyrene | C8H9N | CID 73700 - PubChem. [Link]
-
ACS Publications. Inhibition and Retardation of Vinyl Polymerization. | Chemical Reviews. [Link]
-
Royal Society of Chemistry. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry. [Link]
-
ResearchGate. Polymerization in the presence of inhibitor?. [Link]
-
SciFinder. 4-Aminostyrene (1520-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
-
ScienceDirect. Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity. [Link]
-
National Center for Biotechnology Information. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC. [Link]
-
ResearchGate. (PDF) Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. [Link]
Sources
- 1. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 90%, technical, stabilized 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 1520-21-4|this compound|BLD Pharm [bldpharm.com]
- 10. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor film formation during electropolymerization of 4-vinylaniline
Introduction
Welcome to the technical support guide for the electropolymerization of 4-vinylaniline (4-VAn). This bifunctional monomer, featuring both a polymerizable vinyl group and an electroactive aniline moiety, offers a unique platform for creating functionalized conductive polymer films.[1] However, this versatility also introduces complexities that can lead to challenges in achieving consistent, high-quality film formation. This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab, providing not just solutions but the underlying rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm running my cyclic voltammogram, but I see no film deposition at all. What are the primary causes?
This is a common starting problem that usually points to an issue with one of the foundational components of the electrochemical cell or the reaction conditions.
Answer: Failure to initiate polymerization typically stems from one of four areas: monomer integrity, solution chemistry, electrode surface condition, or the electrochemical parameters.
-
Monomer Purity and Concentration: 4-VAn can degrade over time. Ensure you are using a fresh or properly stored monomer. The concentration is also critical; if it's too low, the rate of polymerization will be negligible. A typical starting concentration is in the range of 10-100 mM.[2]
-
Incorrect Solution pH: The electropolymerization of aniline derivatives is highly pH-dependent. An acidic medium (typically pH < 3) is essential to protonate the aniline nitrogen, forming the anilinium cation, which is the precursor to the radical cation that initiates polymerization.[3][4] Without sufficient acid, the monomer will not oxidize at the appropriate potential, and polymerization will not occur.
-
Inactive Electrode Surface: The working electrode must be meticulously clean for polymerization to initiate and adhere. A passivated or contaminated surface will prevent the necessary electron transfer. Glassy carbon (GC), platinum (Pt), or Indium Tin Oxide (ITO) electrodes are commonly used, and each requires a specific cleaning protocol.
-
Inappropriate Potential Window: You must scan to a potential high enough to oxidize the monomer. For aniline derivatives, this is typically in the range of +0.8 to +1.2 V (vs. Ag/AgCl).[4] If the upper potential limit is too low, you will not generate the radical cations required for polymerization. Conversely, an excessively high potential can lead to rapid degradation (over-oxidation).
Below is a systematic workflow to diagnose the issue.
Caption: A step-by-step diagnostic workflow for troubleshooting experiments where no polymer film is forming.
Q2: A film is forming, but it's patchy, non-uniform, and has poor adhesion. How can I improve its quality?
This is one of the most frequent challenges and directly relates to controlling the growth kinetics of the polymer film. The culprit is often an improperly chosen scan rate.
Answer: The morphology, uniformity, and adhesion of the polymer film are strongly influenced by the rate of its deposition.[5] A high scan rate during cyclic voltammetry leads to rapid polymerization, but this often results in a film that is rough, inhomogeneous, and poorly adhered.[6][7]
-
Mechanism: At high scan rates, the deposition process is kinetically controlled and occurs rapidly over a short period. This doesn't allow sufficient time for the polymer chains to organize and pack into a dense, uniform film. Instead, you get a more porous, granular, or fibrillar structure that can easily delaminate.[6][8]
-
Solution: The most effective solution is to decrease the scan rate . A lower scan rate (e.g., 10-30 mV/s) allows the polymerization to proceed more slowly and under diffusion control.[6][7] This extended deposition time per cycle enables the newly formed polymer chains to arrange into a more compact, ordered, and adherent film on the electrode surface.[7]
Caption: The relationship between electrochemical scan rate and the resulting polymer film morphology and quality.
Q3: My film grows for a few cycles, but then the current starts to decrease and the electrode becomes passivated. Why?
This behavior indicates that the film being deposited is either non-conductive or is becoming non-conductive through an irreversible chemical change, effectively insulating the electrode surface.
Answer: Electrode passivation during electropolymerization is typically caused by one of two mechanisms: over-oxidation of the polymer backbone or the formation of non-conductive oligomers.
-
Over-oxidation: If the upper potential limit is too high, the already-formed conductive polymer can be irreversibly oxidized. This process introduces carbonyl groups and other defects into the conjugated polymer backbone, disrupting its electronic structure and rendering it non-conductive. This insulating layer then prevents further electron transfer to fresh monomers in the solution, halting polymerization.
-
Formation of Insulating Species: The dual functionality of 4-VAn (aniline and vinyl groups) presents a unique challenge. While the goal is often polymerization through the aniline moiety to create a conductive film, side reactions involving the vinyl group can occur. This can lead to cross-linking or the formation of short, non-conductive oligomers that adsorb onto the electrode surface and passivate it.
-
Depletion of Dopant Anions: The conductivity of polyaniline films is dependent on the incorporation of counter-anions from the electrolyte (doping). If the film becomes too thick or dense, ion transport into the film can become limited, leading to a decrease in conductivity.
-
Optimize the Upper Potential Limit: Systematically decrease the upper potential limit in 25-50 mV increments. The goal is to find a potential that is sufficient to oxidize the monomer without causing significant over-oxidation of the polymer.
-
Consider Potentiostatic Deposition: Instead of cycling the potential, try holding it at a constant potential just above the monomer's oxidation peak. This can sometimes produce more uniform films and avoid the high potentials that cause over-oxidation.
-
Modify the Solvent/Electrolyte System: The choice of acid and solvent can influence the reaction pathway. For instance, using a non-aqueous solvent like acetonitrile with a supporting electrolyte (e.g., TBAPF6) can sometimes suppress unwanted side reactions.
| Parameter | Typical Range | Effect of Increasing the Value | Troubleshooting Recommendation |
| Monomer Concentration | 10 - 100 mM | Increases polymerization rate; may lead to less uniform films if too high. | Start around 50 mM. Decrease if film is rough; increase if growth is too slow. |
| Scan Rate | 10 - 100 mV/s | Leads to rougher, less adherent, and more porous films.[6][8][9] | Use a low scan rate (10-30 mV/s) for dense, uniform films.[7] |
| Upper Potential Limit | +0.8 to +1.2 V | Increases polymerization rate but significantly increases the risk of over-oxidation and passivation. | Start at the lower end and increase only if polymerization is not initiated. |
| Number of Cycles | 5 - 30 cycles | Increases film thickness. | Control film thickness precisely by monitoring the charge passed or the number of cycles. |
| Electrolyte Conc. | 0.5 - 1.0 M | Higher concentration reduces solution resistance and can improve film conductivity.[2] | Use a standard high concentration (e.g., 1.0 M H₂SO₄ or HCl) unless specific counter-ions are needed. |
Standard Operating Protocols
Protocol 1: Standard Cleaning of a Glassy Carbon Electrode (GCE)
A pristine electrode surface is non-negotiable for reproducible electropolymerization.
Materials:
-
Polishing cloths (e.g., nylon and microcloth)
-
Alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)
-
Deionized (DI) water
-
Ethanol or isopropanol
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing (Coarse):
-
Place a few drops of 1.0 µm alumina slurry onto a nylon polishing pad.
-
Press the GCE surface firmly onto the pad and polish in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with DI water.
-
-
Mechanical Polishing (Fine):
-
Repeat the polishing step using 0.3 µm alumina slurry on a new pad for 2 minutes.
-
Rinse thoroughly with DI water.
-
Perform a final polishing step with 0.05 µm alumina slurry on a microcloth pad for 5 minutes until the electrode surface is mirror-like.
-
-
Sonication:
-
Rinse the electrode extensively with DI water to remove all alumina particles.
-
Place the electrode in a beaker with DI water and sonicate for 5 minutes.
-
Transfer the electrode to a beaker with ethanol or isopropanol and sonicate for another 5 minutes to remove organic contaminants.
-
-
Final Rinse & Dry:
-
Rinse the electrode one last time with copious amounts of DI water.
-
Dry the electrode surface carefully with a stream of nitrogen or argon gas.
-
The electrode is now ready for electrochemical cleaning or immediate use.
-
Protocol 2: Baseline Electropolymerization of this compound
This protocol provides a robust starting point for your experiments.
Solution Preparation:
-
Prepare the supporting electrolyte: 1.0 M Sulfuric Acid (H₂SO₄) in DI water.
-
Create the polymerization solution: Dissolve this compound in the 1.0 M H₂SO₄ electrolyte to a final concentration of 50 mM. Purge the solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
Electrochemical Procedure (Cyclic Voltammetry):
-
Assemble a three-electrode cell:
-
Working Electrode: Freshly cleaned GCE.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Immerse the electrodes in the deoxygenated polymerization solution. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Set the potentiostat parameters:
-
Technique: Cyclic Voltammetry (CV).
-
Initial Potential: 0.0 V vs. Ag/AgCl.
-
Vertex 1 (Upper Potential): +0.9 V vs. Ag/AgCl.
-
Vertex 2 (Lower Potential): 0.0 V vs. Ag/AgCl.
-
Scan Rate: 25 mV/s.
-
Number of Cycles: 15.
-
-
Run the experiment. A successful polymerization will show an increasing current with each successive cycle, indicating the growth of a conductive film.
-
After polymerization, gently rinse the modified electrode with the blank electrolyte (1.0 M H₂SO₄) to remove unreacted monomer.
References
-
The Effects of Potentiostat Scan Rate Variation on Impedance Value, Topography, and Morphology of the Polyaniline Thin Film. (2021). IOP Conference Series: Materials Science and Engineering, 1143(1), 012028. [Link]
-
Kunimura, S., Ohsaka, T., & Oyama, N. (1988). Preparation of thin polymeric films on electrode surfaces by electropolymerization of o-aminophenol. Macromolecules, 21(4), 894–900. [Link]
-
Sa'diyah, K., Candra, D. P., & Priyambodo, B. S. (2023). Implications of the Electrodeposition Scan Rate on the Morphology of Polyaniline Layer and the Impedance of a QCM Sensor. Trends in Sciences, 20(3), 6411. [Link]
-
Sa'diyah, K., et al. (2021). The Effects of Potentiostat Scan Rate Variation on Impedance Value, Topography, and Morphology of the Polyaniline Thin Film. ResearchGate. [Link]
-
Kunimura, S., Ohsaka, T., & Oyama, N. (1988). Preparation of Thin Polymeric Films on Electrode Surfaces by Electropolymerization of o-Aminophenol. Macromolecules, 21(4), 894-900. [Link]
-
ResearchGate. (n.d.). 62 questions with answers in ELECTROPOLYMERIZATION. ResearchGate. Retrieved from [Link]
-
Sa'diyah, K., et al. (2023). Implications of the Electrodeposition Scan Rate on the Morphology of Polyaniline Layer and the Impedance of a QCM Sensor. ResearchGate. [Link]
-
Vetterl, V., et al. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(4), 1637-1646. [Link]
-
Fomo, G., Waryo, T., & Iwuoha, E. (2014). Electrochemical Polymerization. In Electrochemistry. IntechOpen. [Link]
-
Taylor & Francis Online. (n.d.). Electropolymerization – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Călin, C., et al. (2014). Scan Rate Dependent Morphology of Polyaniline Films Electrochemically Deposited on Nickel. ResearchGate. [Link]
-
Let's talk about science. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Lee, Y., & Martin, C. R. (2009). Effects of ultramicroelectrode dimensions on the electropolymerization of polypyrrole. Journal of Applied Physics, 105(12), 124310. [Link]
-
Keyan, Z., et al. (2013). Investigation of Pulse-Electropolymerization of Conductive Polypyrrole Nanostructures. International Journal of Electrochemical Science, 8, 8904-8914. [Link]
-
InTech. (2012). Electropolymerization. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Pyroelectric Properties of Poly(pentafluorostyrene)-r-Poly(this compound) Copolymer Films. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Polymer Electrolytes in Solid-State Batteries. MDPI. Retrieved from [Link]
-
El Jaouhari, A., et al. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry, 10(2), 195-205. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. journal2.um.ac.id [journal2.um.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Poly(4-vinylaniline) Characterization
A Guide for Researchers and Scientists
Welcome to the technical support center for poly(4-vinylaniline) [P4VAn]. As a Senior Application Scientist, I've seen firsthand the immense potential of P4VAn in fields ranging from conductive materials to biosensors.[1][2] I've also navigated the unique challenges that arise during its characterization. This polymer, while promising, is notoriously sensitive to its environment, particularly to oxidation. Its characterization is often a moving target, where the very act of measurement can alter the material.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. It's designed to provide not just solutions, but also the underlying chemical reasoning to help you make informed decisions in your own experiments. We will address the core challenges of solubility, oxidation, and their profound impact on molecular weight determination and spectroscopic analysis.
Section 1: General Handling, Solubility, and Oxidation
The root of most P4VAn characterization issues lies in the high susceptibility of its amine (-NH₂) functional groups to oxidation. Atmospheric oxygen can readily convert these groups into quinone-imine structures, drastically altering the polymer's color, solubility, and electronic properties.[3][4] This process is analogous to the well-studied oxidation of polyaniline (PANI), which transitions between leucoemeraldine (fully reduced, colorless), emeraldine (partially oxidized, green/blue), and pernigraniline (fully oxidized, violet) states.[5][6]
Diagram: The Oxidation Pathway of P4VAn
Sources
Technical Support Center: Preventing Oxidation of the Aniline Group During Polymerization
Welcome to the technical support center for aniline polymerization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative stability of the aniline group during polymerization. Uncontrolled oxidation is a critical issue that can lead to undesirable side reactions, compromising the structural integrity, conductivity, and overall performance of the resulting polyaniline (PANI).
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and prevent oxidation-related problems in your experiments.
Understanding the Problem: FAQs on Aniline Oxidation
This section addresses fundamental questions about why and how aniline oxidation occurs during polymerization.
Q1: What is the fundamental mechanism of aniline oxidation during polymerization?
A1: The chemical oxidative polymerization of aniline is a complex process that proceeds through a chain reaction involving initiation, propagation, and termination steps.[1] The process begins with the oxidation of the aniline monomer to form a radical cation.[2] This reactive intermediate then propagates the polymer chain. However, the desired polymer, polyaniline (PANI), can exist in several oxidation states:
-
Leucoemeraldine: The fully reduced form.[3]
-
Emeraldine: The half-oxidized, most stable, and conductive form.[3][4]
-
Pernigraniline: The fully oxidized form.[3]
During polymerization, especially under harsh conditions or with excess oxidant, the emeraldine form can be further oxidized to the pernigraniline state.[2] More critically, unwanted side reactions can occur, such as ortho-coupling, which can lead to intramolecular cyclization to form phenazine rings.[5] These phenazine units create cross-linked, non-conductive segments within the polymer.[1]
Q2: What are the common negative consequences of unwanted aniline group oxidation?
A2: Uncontrolled oxidation of the aniline group leads to several detrimental outcomes that compromise the quality of the final polymer:
-
Reduced Electrical Conductivity: The formation of phenazine-like structures or other defects disrupts the π-conjugated system of the polymer backbone, which is essential for charge transport.[1] This is a primary reason for low conductivity in synthesized PANI.
-
Poor Solubility and Processability: Side reactions can lead to cross-linking, resulting in insoluble and intractable polymers.[6]
-
Inconsistent Material Properties: A mixture of different oxidation states and structural defects leads to batch-to-batch variability and unreliable performance in applications like sensors or anti-corrosion coatings.[7]
-
Formation of Byproducts: Over-oxidation can generate a mixture of low-molecular-weight oligomers and other byproducts, complicating purification and reducing the overall yield of the desired polymer.[5][8]
Q3: How do I visually identify the oxidation state of my polyaniline?
A3: The different oxidation states of PANI have distinct colors, which can serve as a preliminary diagnostic tool. The emeraldine salt, which is the conductive form, is typically a distinct green color.[9]
| Oxidation State | Common Color | Conductivity |
| Leucoemeraldine | Colorless / Light Yellow | Insulating[9] |
| Emeraldine Salt | Green | Conducting[10] |
| Emeraldine Base | Blue / Purple | Insulating |
| Pernigraniline Base | Dark Blue / Violet | Insulating[3] |
If your reaction, which is expected to yield the conductive emeraldine salt, produces a dark blue or violet precipitate, it may be an indication of over-oxidation to the pernigraniline state.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My final polyaniline product exhibits very low conductivity.
-
Potential Cause 1: Over-oxidation.
-
Explanation: The most common cause of low conductivity is the formation of the fully oxidized, non-conducting pernigraniline form or the creation of phenazine rings that disrupt the polymer's conjugated backbone.[1][5] This often happens when the oxidant concentration is too high or the reaction temperature is not adequately controlled.
-
Solution:
-
Reduce Oxidant-to-Monomer Ratio: Carefully control the molar ratio of your oxidant (e.g., ammonium persulfate, APS) to the aniline monomer. An APS/aniline ratio between 0.8 and 1.25 is often recommended.[11]
-
Control Reaction Temperature: Perform the polymerization at low temperatures (typically 0–5 °C) in an ice bath.[2] The oxidation reaction is exothermic, and low temperatures help to slow down the reaction rate and minimize side reactions.[12]
-
Slow Oxidant Addition: Add the oxidant solution dropwise to the aniline solution over an extended period. This prevents localized areas of high oxidant concentration that can lead to over-oxidation.
-
-
-
Potential Cause 2: Incorrect pH.
Caption: Workflow for the protecting group strategy.
Prevention Strategies & Protocols
Implementing robust experimental procedures is the best way to prevent oxidation.
Protocol 1: Polymerization Under an Inert Atmosphere
This protocol minimizes oxidation from atmospheric oxygen.
Apparatus Setup:
-
Assemble your reaction glassware (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet). Ensure all glassware is dry.
-
Connect the gas inlet to a source of inert gas (Nitrogen or Argon) and the outlet to a bubbler to monitor gas flow. [13]3. Purge the entire system with the inert gas for at least 15-20 minutes to displace all oxygen. [13] Reagent Handling:
-
Deoxygenate all solvents and aqueous solutions by bubbling the inert gas through them for 15-20 minutes prior to use. [13]2. Prepare the aniline and oxidant solutions in separate flasks under a positive pressure of the inert gas.
-
Transfer the solutions to the reaction flask via cannula or a dropping funnel while maintaining a constant inert atmosphere. [13] Reaction & Work-up:
-
Stir the reaction mixture under a constant, gentle flow of inert gas for the required duration.
-
Upon completion, cool the reaction. Perform the work-up (e.g., filtration, washing) as quickly as possible to minimize air exposure. For highly sensitive products, filtration and washing should be performed using Schlenk line techniques. [13]
Protocol 2: Protection of Aniline via Acetylation
This protocol temporarily reduces the reactivity of the aniline amino group. [13] Materials:
-
Aniline derivative
-
Acetic anhydride or Acetyl chloride
-
Suitable solvent (e.g., dichloromethane, acetic acid)
-
Base (e.g., pyridine, if using acetyl chloride)
Procedure:
-
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in the chosen solvent.
-
Cool the Mixture: Cool the flask in an ice bath to 0 °C.
-
Add Acetylating Agent: Slowly add acetic anhydride (or acetyl chloride) to the stirred solution. If using acetyl chloride, a base like pyridine is typically added to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting aniline is consumed. [13]5. Work-up: Quench the reaction by adding cold water. If using an organic solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The resulting acetanilide can be purified by recrystallization or column chromatography. [13]
Protocol 3: Deprotection of Acetanilide
After polymerization, this protocol regenerates the aniline moiety.
Procedure:
-
Hydrolysis: Dissolve the protected polymer in a suitable solvent mixture (e.g., ethanol and water).
-
Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). [13]3. Reflux: Heat the mixture to reflux and monitor the reaction by TLC (if applicable) or other analytical methods until the starting material is fully consumed. [13]4. Neutralization and Isolation: Cool the reaction mixture. Carefully neutralize the solution. The deprotected polymer can then be isolated by filtration or extraction. [13]
Characterization of Oxidized Polyaniline
If you suspect oxidation has occurred, the following techniques can help confirm it.
Q4: How can I use FTIR spectroscopy to detect oxidation?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the structural units in your polymer. The relative intensities of key peaks can indicate the degree of oxidation.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1600 | C=C stretching of quinoid rings | An increase in the intensity ratio of the quinoid to benzenoid peak suggests a higher oxidation state. [3] |
| ~1500 | C=C stretching of benzenoid rings | A key indicator of the reduced portions of the polymer chain. [3] |
| ~1375 | C-N stretching in pernigraniline | The presence or increased intensity of this peak is a strong indicator of the fully oxidized pernigraniline form. [3] |
| ~1300 | C-N stretching of the benzenoid unit | |
| ~1140 | "Electronic-like" band | Associated with the charge delocalization in the conductive emeraldine salt form. A decrease in this band's intensity often correlates with lower conductivity. |
Q5: What should I look for in a UV-Vis spectrum?
A5: UV-Vis spectroscopy can also help determine the oxidation state. The protonated emeraldine form typically shows characteristic absorption bands. A shift in these bands or the appearance of new ones can indicate a change in the oxidation state or the presence of byproducts. Characterization by UV-visible spectroscopy can indicate that the polymers exist in protonated emeraldine forms. [15][16]
Caption: Oxidation states of Polyaniline.
References
- (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. (2019-05-22).
- (a) Reaction mechanism of aniline polymerization through chemical oxidation - ResearchGate.
- preventing oxidation of the aniline group during complexation - Benchchem.
- Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres | Macromolecules - ACS Publications.
- STRUCTURAL CHARACTERIZATION OF POLYANILINE - Plant Archives.
- Controlled Polymerization of Aniline against Templating Oxide Nanostructures. (2024-12-04).
- Preparation and characterization of fully oxidized form of polyaniline - ResearchGate. (2025-08-07).
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024-10-18).
- Synthesis and Functional Characterization of Conducting Polyaniline by Oxidative Polymerization Method - AIP Publishing.
- Polymerization of aniline by copper-catalyzed air oxidation.
- Synthesis and Characterization of Nano Size Conducting Polyaniline - IOSR Journal.
- Mechanism of Polymerization and the oxidation of aniline with APS. - ResearchGate.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021-06-14).
- (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products - ResearchGate. (2025-08-05).
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022-12-28).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH.
- US4940517A - Polymerization of aniline and its derivatives - Google Patents.
- Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants - PMC - NIH. (2022-04-12).
- Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings - MDPI. (2021-05-29).
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
- Chemical trapping experiments support a cation‐radical mechanism for the oxidative polymerization of aniline | Semantic Scholar. (1999-07-15).
- Oxidation of aniline with strong and weak oxidants - ResearchGate. (2025-08-10).
- Protecting Groups - Organic Chemistry Portal.
- Amines - NCERT.
- Protection of Aniline Derivatives - YouTube. (2015-02-23).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. plantarchives.org [plantarchives.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. US4940517A - Polymerization of aniline and its derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Adhesion of Poly(4-vinylaniline) Coatings
Welcome to the technical support center for poly(4-vinylaniline) [P4VANI] coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust and reliable adhesion of P4VANI films. Here, we move beyond simple protocols to explain the underlying principles governing the success of your coating experiments. Our goal is to empower you with the knowledge to not only solve common adhesion problems but also to proactively design experiments for optimal outcomes.
Understanding P4VANI Adhesion: The Chemical and Physical Landscape
Achieving strong adhesion of a P4VANI coating is a multifaceted challenge that hinges on the interplay between the polymer, the substrate, and the interface created between them. Adhesion is fundamentally the sum of various intermolecular forces at this interface.[1][2] For P4VANI, with its amine-rich backbone, these interactions are particularly significant.
The primary mechanisms governing adhesion can be broadly categorized as:
-
Mechanical Interlocking: This occurs when the coating material flows into the microscopic pores and irregularities of a roughened substrate surface, creating a physical anchor.[3]
-
Chemical Bonding: This is a powerful adhesion mechanism involving the formation of covalent, ionic, or hydrogen bonds between the P4VANI coating and the substrate.[1] The primary amine groups (-NH2) on the P4VANI backbone are key functional groups that can participate in these interactions, particularly with substrates possessing hydroxyl (-OH) or carboxyl (-COOH) groups.[4][5]
-
Thermodynamic Adhesion: This relates to the surface energies of the coating and the substrate. For a liquid P4VANI solution to effectively "wet" and spread across a substrate—a prerequisite for good adhesion—the surface energy of the substrate should be higher than that of the solution.[1]
The following sections will provide practical, in-depth guidance on how to manipulate these factors to your advantage.
Troubleshooting Guide: A-Q&A Approach to Common Adhesion Failures
This section is structured to directly address the most common issues encountered during the application of P4VANI coatings.
Question 1: My P4VANI film is delaminating or peeling off the substrate. What are the likely causes and how can I fix this?
Answer:
Delamination is one of the most frequent modes of coating failure and can stem from several sources.[6][7] A systematic approach to troubleshooting is crucial.
-
Inadequate Substrate Cleaning: The presence of organic residues, oils, dust, or even a layer of adsorbed moisture can act as a weak boundary layer, preventing intimate contact between the P4VANI and the substrate.[6][8][9][10]
-
Solution: Implement a rigorous, multi-step cleaning protocol. This should typically involve sonication in a sequence of solvents such as acetone, isopropanol, and deionized water. For inorganic substrates like glass or silicon, a final treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma can be highly effective at removing organic contaminants and creating a high-energy, reactive surface.
-
-
Poor Wetting of the Substrate: If the P4VANI solution beads up on the surface instead of spreading evenly, it's a clear indicator of low surface energy of the substrate.[1]
-
Insufficient Curing or Solvent Removal: If residual solvent remains trapped in the film, it can interfere with the adhesive interface and lead to a loss of adhesion over time.[12]
-
Solution: After deposition, ensure a proper thermal annealing step to drive off any remaining solvent. The temperature and duration will depend on the solvent used and the thermal stability of your substrate. A post-deposition bake in a vacuum oven is often beneficial.
-
Question 2: The adhesion of my P4VANI coating is inconsistent across the substrate. What could be causing this variability?
Answer:
Inconsistent adhesion often points to a lack of uniformity in either the substrate preparation or the coating application process.
-
Non-uniform Surface Treatment: If you are using a surface modification technique, ensure that the treatment is applied evenly across the entire substrate. For instance, in plasma treatment, the distance and orientation of the substrate relative to the plasma source must be consistent.
-
Uneven Coating Thickness: Variations in film thickness can lead to differential stress within the coating, which can cause localized delamination.[1] This is particularly common in spin coating if the solution is not dispensed centrally or if the spin speed ramp is not optimized.[13][14]
-
Solution: For spin coating, ensure the substrate is perfectly centered and dispense the P4VANI solution at the center of the substrate before starting the rotation (static dispense).[13] Optimize the spin speed and acceleration to achieve a uniform film. A two-step spin process, with a low-speed spread followed by a high-speed thinning step, can improve uniformity.[15]
-
-
Contamination During Handling: Even minor contamination from handling can create patches of poor adhesion.
-
Solution: Always handle substrates with clean, solvent-resistant tweezers. Work in a clean environment, such as a laminar flow hood, to minimize dust and particulate contamination.
-
Question 3: My P4VANI coating has good initial adhesion but fails after exposure to moisture or other environmental factors. Why is this happening?
Answer:
This delayed failure mode often points to a hydrolytically unstable interface or the ingress of moisture that weakens the adhesive bonds.
-
Weak Interfacial Bonding: While initial adhesion might be sufficient, the bonds at the P4VANI-substrate interface may not be robust enough to withstand environmental challenges.
-
Solution 1: Use of Adhesion Promoters: Silane coupling agents are particularly effective for improving adhesion to inorganic substrates like glass, silicon, and metals.[1] These molecules have a dual functionality: one end reacts with the substrate surface (e.g., forming covalent Si-O-Substrate bonds), and the other end can interact or even co-react with the P4VANI coating. For P4VANI, an amine-terminated silane like 3-aminopropyltriethoxysilane (APTES) is an excellent choice.
-
Solution 2: Crosslinking the P4VANI Film: Introducing a crosslinking agent into your P4VANI formulation can create a more robust, three-dimensional polymer network.[16][17] This not only improves the cohesive strength of the film but can also enhance its adhesion. Amine-reactive crosslinkers like diepoxides or diisocyanates can be used, though careful optimization of the concentration is required to avoid embrittlement.[]
-
Question 4: How does the doping of P4VANI affect its adhesion?
Answer:
Doping is essential for tuning the electronic properties of P4VANI, but it can also significantly impact its adhesion. The choice of dopant and the doping level can alter the polymer's morphology, solubility, and intermolecular interactions.[19][20]
-
Dopant-Substrate Interactions: Some dopants may have a stronger affinity for the substrate than the P4VANI itself, potentially creating a weak boundary layer. Conversely, a dopant that can interact favorably with both the polymer and the substrate could enhance adhesion.
-
Morphological Changes: Doping can influence the packing of the polymer chains, which in turn affects the film's mechanical properties and internal stress.[21] A more compact, less stressed film is generally more adherent.
-
Solution: Experiment with different dopants (e.g., hydrochloric acid, sulfuric acid, camphorsulfonic acid) and systematically evaluate the adhesion for each.[20][22] The optimal dopant may be a compromise between achieving the desired electronic properties and maintaining good adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the best method for depositing P4VANI coatings?
A1: The choice of deposition method depends on the desired film thickness, uniformity, and the nature of the substrate.
-
Spin Coating: Ideal for producing thin (<1 µm), uniform films on flat, rigid substrates.[13][23] It is a rapid and reproducible technique widely used in research and microfabrication.[14]
-
Electropolymerization: This technique allows for the direct synthesis and deposition of a P4VANI film onto a conductive substrate.[24][25] It offers excellent control over film thickness and morphology and can produce highly adherent coatings as the polymer is grown directly from the surface.[26][27]
-
Solution Casting/Drop Casting: A simpler method suitable for applications where precise thickness control is not critical. It involves dispensing a known volume of P4VANI solution onto the substrate and allowing the solvent to evaporate slowly.
Q2: How can I prepare my substrate for optimal P4VANI adhesion?
A2: Substrate preparation is arguably the most critical step. A universal approach involves:
-
Degreasing: Sonication in solvents like acetone and isopropanol to remove organic contaminants.[6]
-
Rinsing: Thoroughly rinse with deionized water.
-
Drying: Dry with a stream of high-purity nitrogen or in an oven.
-
Surface Activation (Optional but Recommended): For many substrates, an additional activation step is beneficial. This can be achieved through:
-
Plasma Treatment (e.g., Oxygen or Argon plasma): This removes residual organic contaminants and introduces polar functional groups, increasing surface energy.[3][28]
-
UV/Ozone Treatment: An effective method for cleaning and activating surfaces.[29]
-
Chemical Etching: For certain metal substrates, a brief acid or base etch can clean and roughen the surface.
-
Q3: Are there any chemical modifications I can make to the P4VANI itself to improve adhesion?
A3: Yes, the P4VANI can be chemically modified. One approach is to copolymerize this compound with a monomer that has strong adhesive properties. For example, incorporating a monomer with silane functionality would allow the resulting copolymer to form strong covalent bonds with oxide surfaces. Another strategy is to blend P4VANI with an adhesive polymer matrix, such as an epoxy or polyurethane resin, to form a composite coating.[30][31]
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation for P4VANI Coating
-
Initial Cleaning: Place the substrates in a beaker and sonicate for 15 minutes in acetone.
-
Solvent Rinse: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
DI Water Rinse: Decant the isopropanol and rinse the substrates thoroughly with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Activation: Place the dried substrates in a plasma cleaner. Treat with oxygen plasma for 5 minutes at a power of 50 W. This step should be performed immediately before coating.
Protocol 2: Spin Coating of a P4VANI Film
-
Solution Preparation: Prepare a solution of P4VANI in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents). The concentration will determine the final film thickness and should be optimized for your application (typically 1-5 wt%). Filter the solution through a 0.45 µm syringe filter to remove any particulates.[26]
-
Substrate Mounting: Center the cleaned and activated substrate on the spin coater chuck.
-
Dispensing: Dispense a sufficient amount of the P4VANI solution to cover the substrate surface (e.g., 100 µL for a 1x1 inch substrate).
-
Spinning: Use a two-stage spin process:
-
Stage 1 (Spreading): Ramp to 500 rpm and hold for 10 seconds.
-
Stage 2 (Thinning): Ramp to 3000 rpm and hold for 45 seconds.
-
-
Annealing: Transfer the coated substrate to a hotplate and bake at 80-120 °C for 10-30 minutes to remove residual solvent. The exact temperature and time should be optimized.
Protocol 3: Electropolymerization of a P4VANI Coating
-
Electrolyte Preparation: Prepare an aqueous solution containing the this compound monomer (e.g., 0.1 M) and a supporting electrolyte/acid (e.g., 0.5 M H2SO4).[24] Deoxygenate the solution by bubbling with nitrogen gas for at least 20 minutes.
-
Electrochemical Setup: Use a three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Deposition: Perform cyclic voltammetry by scanning the potential between, for example, -0.2 V and +1.0 V vs. the reference electrode at a scan rate of 50 mV/s for a set number of cycles.[24] The P4VANI film will deposit and grow on the working electrode with each cycle.
-
Post-Treatment: After deposition, rinse the coated substrate with DI water to remove any unreacted monomer and electrolyte, and then dry it carefully.
Visualization of Workflows
Troubleshooting Workflow for P4VANI Delamination
Caption: A decision tree for troubleshooting P4VANI film delamination.
General Workflow for P4VANI Coating Application
Caption: A general workflow for preparing and applying P4VANI coatings.
Quantitative Data Summary
| Parameter | Typical Range | Effect on Adhesion | Troubleshooting Action |
| P4VANI Solution Concentration | 1-5 wt% | Higher concentration can increase viscosity and thickness, potentially leading to higher internal stress. | Optimize concentration for desired thickness without compromising film quality. |
| Spin Speed | 500 - 6000 rpm | Higher speeds result in thinner films with potentially lower internal stress. | Adjust spin speed to control thickness and uniformity.[15] |
| Annealing Temperature | 80 - 150 °C | Crucial for solvent removal. Insufficient temperature leaves residual solvent, weakening adhesion. | Increase temperature/time, but stay below the polymer's glass transition temperature to avoid film degradation. |
| Plasma Treatment Power/Time | 30-100 W / 1-10 min | Increases surface energy, promoting wetting and chemical bonding. | Increase power/time for hydrophobic substrates. Over-treatment can cause surface damage. |
| Adhesion Promoter Concentration | 0.5-2 vol% (in solution) or monolayer (as primer) | Too little may be ineffective; too much can form a weak, multilayered film. | Optimize concentration through a dose-response experiment. |
References
- Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Co
- Improving Polymer Adhesion: Advancements for Low Surface Energy Plastics Applic
- Polymer Surface Modification to Enhance Adhesion: Techniques and Applic
- Chemical Surface Modification Str
- Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules. (2014).
- Electrochemical control of specific adhesion between amine-functionalized polymers and noble metal electrode interfaces. (2014). eScholarship, University of California.
- Delamin
- Effect of Amine Surface Treatment on the Adhesion of a Polyurethane to the Surface.
- Improving adhesion of acrylate resins.
- Troubleshooting Common Industrial Lamin
- Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characteriz
- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018). Oriental Journal of Chemistry.
- A Facile and Efficient Route for Coating Polyaniline onto Positively Charged Substrate.
- Effect of dopant type on the properties of polyaniline.
- Multi-layer film delamination | Causes & Solutions. (2024). Kinderway Packaging.
- Influence of Dopant on Electroactivity of Polyaniline.
- Secondary Dopants of Electrically Conducting Polyanilines. (2021).
- Troubleshooting Lamination Issues: Expert Solutions for a Flawless Finish. (2024). Innotech Digital.
- Troubleshooting Delamination and Insufficient Bonding. (2024).
- Amino-Functionalized Polyethylene for Enhancing the Adhesion between Polyolefins and Polyurethanes.
- EFFECT OF DOPING BY STRONGER IONS SALT ON THE MICROSTRUCTURE OF CONDUCTIVE POLYANILINE-ES: STRUCTURE AND PROPERTIES. (2016). Journal of Ovonic Research.
- How can I make thin films of polyaniline? (2012).
- SYNTHESIS AND CHARACTERIZATION OF POLYANILINE-BASED CONDUCTING POLYMER AND ITS ANTI-CORROSION APPLICATION. (2017). Journal of Ovonic Research.
- Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Co
- Electropolymerized Aniline-Based Stainless Steel Fiber Coatings Modified by Multi-Walled Carbon Nanotubes for Electroanalysis of 4-Chlorophenol. (2022). MDPI.
- Preparation of One-Dimensional Polyaniline Nanotubes as Anticorrosion Coatings. (2022).
- Spin Coating: Complete Guide to Theory and Techniques.Ossila.
- Crosslinking / Coupling / Curing Agents in Co
- Crosslinking Agents.BOC Sciences.
- Cross-Linking Agents.Chimica Lombarda.
- CROSSLINKERS.MAFLON S.p.A.
- Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. (2021). MDPI.
- Crosslinking Solutions for Polymers & Biom
- A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substr
- Effects of Reaction Conditions on the Formation of Poly(2-Vinylpyridine) Coatings by Electropolymerization.
- Spin-co
- Electrochemical Synthesis of Polypyrrole and Polypyrrole-Indomethacin Coatings on NiCr Alloys Involving Deep Eutectic Solvents.MDPI.
- Adhesion in Paint and Coatings: Theories, Types & Test Methods.SpecialChem.
- Poly(N-methylaniline) coatings on stainless steel by electropolymerization.
- Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determin
- Solving Adhesion Issues of Co
- Investigation of adhesion of PVD coatings using various approaches.
- Spin Coating Multilayer Polymer Films to Improve the Consistency and L. (2024). University of Mississippi eGrove.
- Values of coating adhesion strength variation coefficients.
- Comparison of the adhesion and wear resistance of the PVD coatings.
- Treat Plastic materials | Improve Adhesion Properties.Tantec.
- Tech Tip Ep.1: Poor Adhesion on Plastics. (2022). YouTube.
- Spin coating method improved the performance characteristics of films obtained from poly(lactic acid) and cellulose nanocrystals.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. filmsourceinc.net [filmsourceinc.net]
- 7. innotechdigital.com [innotechdigital.com]
- 8. unicheminc.com [unicheminc.com]
- 9. courses.specialchem.com [courses.specialchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. plasticsdecorating.com [plasticsdecorating.com]
- 12. Multi-layer film delamination | Causes & Solutions [kdwpack.com]
- 13. ossila.com [ossila.com]
- 14. microchemicals.com [microchemicals.com]
- 15. mdpi.com [mdpi.com]
- 16. specialchem.com [specialchem.com]
- 17. polysciences.com [polysciences.com]
- 19. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. chalcogen.ro [chalcogen.ro]
- 22. researchgate.net [researchgate.net]
- 23. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 24. mdpi.com [mdpi.com]
- 25. paint.org [paint.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Polymer Surface Modification to Enhance Adhesion: Techniques and Applications - Google Books [books.google.com.sg]
- 30. chalcogen.ro [chalcogen.ro]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Electropolymerization of 4-Vinylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the electropolymerization of 4-vinylaniline (4-VAn). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this process, with a special focus on the critical role of pH. As the electropolymerization of aniline and its derivatives is highly sensitive to reaction conditions, this resource aims to equip you with the knowledge to achieve consistent and high-quality results in your research and development endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the electropolymerization of 4-VAn, providing explanations for their causes and actionable solutions.
Problem 1: Poor or No Polymer Film Deposition
Symptoms:
-
The electrode surface remains unchanged after the electropolymerization procedure.
-
Cyclic voltammogram (CV) shows no increase in peak currents over successive cycles.
Possible Causes and Solutions:
-
Incorrect pH of the Electrolyte Solution: The electropolymerization of aniline derivatives is highly pH-dependent. In neutral or basic media (pH > 7), the aniline nitrogen is deprotonated, making the monomer less susceptible to oxidation and subsequent polymerization.
-
Solution: Ensure your electrolyte solution is acidic, typically in the pH range of 1 to 3.[1] This can be achieved by using strong acids like HCl, H₂SO₄, or HClO₄ as the supporting electrolyte. The acidic medium protonates the amine group, facilitating the formation of radical cations necessary for polymerization.[2]
-
-
Inappropriate Monomer Concentration: A very low monomer concentration may not provide a sufficient number of reactive species at the electrode surface for polymerization to initiate and propagate effectively. Conversely, an excessively high concentration can lead to the formation of soluble oligomers that diffuse away from the electrode before they can be incorporated into the growing polymer film.[3]
-
Solution: The optimal monomer concentration typically ranges from 0.05 M to 0.5 M. It is advisable to start with a concentration of around 0.1 M and optimize from there based on your specific experimental setup.
-
-
Insufficient Oxidation Potential: The oxidation of the 4-VAn monomer is a prerequisite for electropolymerization. If the applied potential is not high enough, the initial oxidation step will not occur.
-
Solution: Review the cyclic voltammogram of your monomer in the chosen electrolyte. The anodic peak potential (Epa) indicates the oxidation potential of the monomer.[4] Ensure that the potential window of your electropolymerization experiment extends sufficiently beyond this potential.
-
-
Passive Electrode Surface: The surface of the working electrode may be passivated by an oxide layer or other contaminants, which can inhibit electron transfer and prevent polymer deposition.
-
Solution: Thoroughly clean and pretreat your working electrode before each experiment. Common procedures include polishing with alumina slurry, followed by sonication in deionized water and ethanol. For some electrode materials, electrochemical cleaning might be necessary.
-
Problem 2: Poorly Adherent Polymer Film
Symptoms:
-
The synthesized poly(this compound) (P4VAn) film flakes off the electrode surface during or after the experiment.
-
The film can be easily removed with gentle rinsing.
Possible Causes and Solutions:
-
High Polymerization Rate: A rapid polymerization rate, often caused by high monomer concentration or a high potential scan rate, can lead to the formation of a rough and poorly adherent film.[3]
-
Solution: Decrease the monomer concentration or the potential scan rate during electropolymerization. A slower, more controlled deposition process generally results in a more uniform and adherent film.
-
-
Gas Evolution at the Electrode Surface: Applying a very high anodic potential can lead to the oxidation of the solvent or supporting electrolyte, resulting in gas evolution (e.g., O₂ from water oxidation). These gas bubbles can disrupt the growing polymer film and compromise its adhesion.
-
Solution: Carefully select the upper potential limit of your electropolymerization to avoid solvent or electrolyte decomposition. Consult the literature for the electrochemical window of your chosen solvent/electrolyte system.
-
-
Substrate-Polymer Mismatch: The chemical and physical properties of the electrode substrate play a crucial role in film adhesion.
-
Solution: If adhesion issues persist, consider using a different electrode material. For some applications, surface modification of the electrode with a primer layer can enhance adhesion. The amine groups in poly(4-aminostyrene) can enhance adhesion to polar systems.[5]
-
Problem 3: Low Conductivity of the Polymer Film
Symptoms:
-
The synthesized P4VAn film exhibits poor electrochemical activity in subsequent analyses.
-
The film has a high charge-transfer resistance.
Possible Causes and Solutions:
-
Electropolymerization at High pH: As with aniline, the electropolymerization of 4-VAn in less acidic or neutral solutions leads to the formation of the non-conducting pernigraniline base form of the polymer.[1]
-
Overoxidation of the Polymer: Applying an excessively high potential for an extended period can lead to the overoxidation of the polymer, which results in a loss of conjugation and a decrease in conductivity.
-
Solution: Optimize the upper potential limit and the duration of the electropolymerization to avoid overoxidation. The appearance of a third anodic peak at a higher potential in the cyclic voltammogram can be an indicator of overoxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the electropolymerization of this compound?
The optimal pH for the electropolymerization of this compound to obtain a conductive film is in the acidic range, typically between pH 1 and 3.[1] In this pH range, the aniline nitrogen is protonated, which facilitates the formation of the radical cation necessary for polymerization and leads to the formation of the conductive emeraldine salt form of the polymer.[2]
Q2: How does pH affect the electrochemical properties of the resulting poly(this compound) film?
The pH of the electropolymerization medium has a profound effect on the electrochemical properties of the P4VAn film:
-
Conductivity: Films synthesized in acidic media (pH 1-3) are in the conductive emeraldine salt form. As the pH increases, the polymer is deprotonated to form the non-conductive pernigraniline base.[1]
-
Redox Activity: The redox potentials of the polymer are pH-dependent. The peak potentials of the redox transitions of P4VAn will shift with changes in the pH of the electrolyte solution in which it is being characterized.
Q3: What is the expected cyclic voltammogram for the electropolymerization of this compound?
A typical cyclic voltammogram for the electropolymerization of this compound in an acidic medium will show an irreversible oxidation peak on the first scan, corresponding to the oxidation of the monomer. In subsequent scans, new redox peaks will appear and grow, indicating the deposition and growth of the electroactive polymer film on the electrode surface. The peak currents will increase with each cycle as the film thickens.
Q4: Can the vinyl group of this compound participate in side reactions during electropolymerization?
Yes, the vinyl group introduces the possibility of additional polymerization pathways. While the primary polymerization mechanism is expected to proceed through the aniline moiety, the vinyl group can also undergo polymerization, potentially leading to a cross-linked polymer structure. The extent of vinyl group participation may be influenced by the experimental conditions, including the applied potential and the electrolyte composition. This compound can be polymerized through methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly(this compound).
Experimental Protocols
Protocol 1: Preparation of the Electrolyte Solution
-
Reagents: this compound (monomer), supporting electrolyte (e.g., HCl, H₂SO₄), deionized water.
-
Procedure:
-
Prepare a 1 M stock solution of the supporting electrolyte (e.g., HCl) in deionized water.
-
In a volumetric flask, dissolve the desired amount of this compound in the 1 M electrolyte solution to achieve the target monomer concentration (e.g., 0.1 M).
-
Ensure the monomer is completely dissolved. The solution can be sonicated for a few minutes to aid dissolution.
-
Measure and adjust the pH of the final solution if necessary.
-
Protocol 2: Electropolymerization of this compound using Cyclic Voltammetry
-
Instrumentation: A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode) and a potentiostat.[7]
-
Procedure:
-
Assemble the electrochemical cell with the cleaned working electrode (e.g., glassy carbon, platinum, or gold), a platinum wire or graphite rod as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or SCE).
-
Fill the cell with the prepared electrolyte solution containing this compound.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window is from -0.2 V to +1.0 V (vs. Ag/AgCl), and a scan rate of 50-100 mV/s is a good starting point. The number of cycles will determine the thickness of the polymer film (typically 10-20 cycles).
-
Initiate the cyclic voltammetry scan and monitor the growth of the polymer film by observing the increase in the redox peak currents.
-
After the desired number of cycles, stop the experiment and gently rinse the electrode with deionized water to remove any unreacted monomer and loosely bound oligomers.
-
Data Presentation
Table 1: Influence of pH on Poly(aniline) Properties (General Trends Applicable to this compound)
| pH of Electropolymerization | Polymer Form | Conductivity | Color |
| < 2 | Emeraldine Salt | High | Green |
| 2-4 | Mixed Emeraldine/Pernigraniline | Moderate | Blue/Green |
| > 4 | Pernigraniline Base | Low | Blue/Violet |
This table is based on the well-established behavior of polyaniline and serves as a predictive guide for poly(this compound).[1]
Visualizations
Diagram 1: Proposed Mechanism of Electropolymerization of this compound at Low pH
Caption: Electropolymerization of 4-VAn at low pH.
Diagram 2: Troubleshooting Workflow for Poor Film Adhesion
Caption: Troubleshooting poor P4VAn film adhesion.
References
Sources
Technical Support Center: Recrystallization of 4-Vinylaniline
This guide provides in-depth technical support for the purification of 4-vinylaniline via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and troubleshooting advice to navigate the unique challenges presented by this reactive monomer.
Introduction to this compound Purification
This compound, also known as 4-aminostyrene, is a valuable bifunctional monomer in polymer chemistry and materials science.[1][2] Its utility stems from the presence of both a polymerizable vinyl group and a versatile amino group.[1] However, these same functional groups make it susceptible to oxidation and polymerization, which can lead to impurities that compromise experimental results.[1][3] While distillation under reduced pressure is one method for purification, recrystallization offers a practical alternative for removing polymeric and colored impurities.[4]
This guide will focus on a two-solvent recrystallization method, which is often effective when a single ideal solvent cannot be identified.[5] The principle of recrystallization lies in the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[6][7]
Core Principles of this compound Recrystallization
Successful recrystallization of this compound hinges on several key factors:
-
Solvent Selection: An ideal solvent system will dissolve this compound at elevated temperatures but exhibit poor solubility at lower temperatures, allowing for crystal formation upon cooling.[7]
-
Minimizing Polymerization: The vinyl group is prone to radical polymerization, especially when heated.[1] Therefore, the purification process must be designed to minimize exposure to high temperatures and potential initiators like light and oxygen. The use of inhibitors in the crude material is common.[2][8]
-
Preventing Oxidation: The aniline functional group is susceptible to oxidation, leading to colored impurities.[1] Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Controlled Cooling: Slow and controlled cooling is crucial for the formation of pure, well-defined crystals.[7] Rapid cooling can trap impurities within the crystal lattice.[5]
Recommended Recrystallization Protocol
This protocol details a two-solvent recrystallization using a methanol/water system. Methanol is a good solvent for this compound, while water acts as an anti-solvent.[9]
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Inert gas source (optional but recommended)
Step-by-Step Procedure:
-
Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 3-5 mL of methanol.
-
Gentle Heating: Place the flask on a heating mantle or hot plate with magnetic stirring. Gently warm the mixture to a temperature no higher than 40-50°C. Rationale: This temperature is high enough to facilitate dissolution but low enough to minimize polymerization.
-
Achieving Saturation: If the solid does not completely dissolve, add small portions of warm methanol until a clear solution is obtained. It is critical to use the minimum amount of hot solvent necessary to achieve saturation.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: Once the this compound is fully dissolved, slowly add deionized water dropwise to the warm solution while stirring. Continue adding water until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Re-clarification: Add a few drops of warm methanol to the turbid solution until it becomes clear again. This ensures that the solution is at the optimal saturation point for crystal growth.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Store the purified this compound in a cool, dark place, preferably under an inert atmosphere, and consider adding a polymerization inhibitor if it will be stored for an extended period.[3]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: The this compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of the primary solvent (methanol) to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help induce crystallization.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This is typically due to using too much solvent, resulting in a solution that is not saturated.
-
Solution 1: Evaporation. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Solution 2: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches can provide nucleation sites for crystal growth. Alternatively, add a "seed" crystal of pure this compound.
Q3: The recrystallized product is still colored. How can I improve this?
A3: A colored product indicates the presence of impurities, likely from oxidation of the aniline group.
-
Solution: Before crystallization, you can treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After adding the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize. Be cautious as charcoal can also adsorb some of the desired product.
Q4: The recovery of the purified product is very low. What went wrong?
A4: Low recovery can be caused by several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
-
Premature crystallization during hot filtration: If you performed this step, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Frequently Asked Questions (FAQs)
Q1: Why is a two-solvent system recommended for this compound?
A1: Finding a single solvent with the ideal solubility profile for this compound can be challenging. A two-solvent system, like methanol and water, offers greater flexibility in achieving the precise level of saturation needed for effective crystallization.[5]
Q2: Can I use other solvents for recrystallization?
A2: Yes, other solvent systems may be effective. For example, ethanol/water could be a viable alternative.[9] The key is to perform small-scale solubility tests to find a solvent in which this compound is soluble when hot and insoluble when cold, or a miscible solvent/anti-solvent pair.
Q3: How important is it to work under an inert atmosphere?
A3: While not strictly necessary for a successful recrystallization, using an inert atmosphere (like nitrogen or argon) is highly recommended. It will minimize the oxidation of the aniline group, leading to a purer, less colored final product.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation and may cause respiratory irritation.[10] It is also suspected of causing cancer.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
Q5: How can I prevent polymerization of the purified this compound during storage?
A5: To prevent polymerization, store the purified solid in a tightly sealed container in a refrigerator or freezer.[11] Storing it under an inert atmosphere and in the dark will also help. For long-term storage, the addition of a small amount of a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, is advisable.[2]
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making guide for common recrystallization issues.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 23 °C | |
| Boiling Point | 213-214 °C | |
| Density | 1.017 g/mL at 25 °C | |
| Solubility | Soluble in benzene, acetone, methanol |
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Gabr, Y. (2004). Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene. Journal of the Korean Chemical Society, 48(4), 369-374.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Reddit. (2021, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 12(1).
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
- Unknown. (n.d.). Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity. Journal of Polymer Science.
-
Unknown. (n.d.). Recrystallization I 10. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem. Retrieved from [Link]
- National Bureau of Standards. (1965).
-
ResearchGate. (2016, May 19). Purifying reagents before use?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Home Page [chem.ualberta.ca]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 4-Aminostyrene [sigmaaldrich.com]
Validation & Comparative
Comparative Validation of 4-Vinylaniline-Based Biosensors: A Guide for Researchers
As a Senior Application Scientist, the choice of a sensing platform is a recurring critical decision point in project development. The ideal platform must not only meet the required sensitivity and selectivity for the target analyte but also offer robustness, scalability, and a clear pathway to validation. This guide provides an in-depth technical comparison of 4-vinylaniline (4-VA) based biosensors, a versatile and increasingly popular platform, against other common alternatives. We will delve into the core principles, provide actionable experimental protocols for validation, and present the supporting data necessary for informed decision-making in your research and development endeavors.
The this compound Platform: A Primer
This compound distinguishes itself through its capacity for electropolymerization, forming a conductive poly(this compound) (P4VA) film directly onto an electrode surface. The power of this platform lies in the pendant amine (-NH₂) groups distributed along the polymer backbone. These groups serve as readily available anchor points for the covalent immobilization of a wide array of biorecognition elements, such as enzymes or antibodies, often using cross-linking agents like glutaraldehyde.[1] This process creates a stable, conductive, and biocompatible microenvironment where the biological recognition event can be efficiently transduced into a measurable electrochemical signal.[2]
The fundamental mechanism hinges on this transduction. The binding of the target analyte to the immobilized bioreceptor induces a change in the local environment of the electrode, altering its electrochemical properties (e.g., current, impedance). This change is then measured and correlated to the analyte's concentration.
Performance Benchmarking: 4-VA vs. Alternative Platforms
While P4VA offers a compelling combination of features, a judicious selection requires comparison with other established platforms. The choice is never universally "best" but rather "best-suited" for the specific application's demands regarding sensitivity, cost, and operational complexity.
Table 1: Comparative Analysis of Common Biosensor Platforms
| Performance Metric | This compound (P4VA) | Gold Nanoparticles (AuNPs) | Carbon Nanotubes (CNTs) | Graphene & Derivatives |
| Signal Transduction | Electrochemical (Amperometric, Voltammetric, Impedimetric) | Electrochemical, Optical (LSPR) | Electrochemical | Electrochemical (FET-based, Impedimetric) |
| Bioreceptor Immobilization | Covalent binding to amine groups (e.g., via glutaraldehyde) | Thiol-gold chemistry, physical adsorption, covalent linkers | Covalent functionalization (e.g., carbodiimide chemistry), π-π stacking | π-π stacking, covalent functionalization of oxygen-containing groups |
| Sensitivity | Good to High | Very High | Excellent | Excellent |
| Selectivity | High (Determined by bioreceptor) | High (Determined by bioreceptor) | High (Determined by bioreceptor) | High (Determined by bioreceptor) |
| Fabrication Complexity | Low (Single-step electropolymerization) | Moderate (Synthesis and surface modification steps) | Moderate to High (Dispersion and alignment challenges) | Moderate (Exfoliation/synthesis and transfer to substrate) |
| Cost | Low | High | Moderate to High | Moderate |
| Stability & Reusability | Good (Stable polymer matrix) | Moderate (Potential for aggregation or ligand desorption) | Good (Chemically inert) | Excellent (Mechanically robust) |
| Signal Amplification | Inherent conductivity of polymer | Nanoscale effects, catalytic activity | High surface area, excellent conductivity | Extremely high surface-to-volume ratio |
Experimental Validation: A Step-by-Step Protocol for a 4-VA-Based Glucose Biosensor
To provide a tangible framework, we will detail the fabrication and validation of a model amperometric glucose biosensor. This system is a classic example used to demonstrate the core principles of enzymatic biosensor validation.[1][3]
Overall Experimental Workflow
The process can be logically segmented into three core stages: electrode modification, bioreceptor immobilization, and electrochemical validation.
Caption: A three-stage workflow for fabricating and validating a P4VA-based biosensor.
Detailed Methodologies
Materials: this compound (monomer), H₂SO₄, glassy carbon electrode (GCE, 3 mm diameter), glutaraldehyde (2.5% v/v), glucose oxidase (GOx from Aspergillus niger), phosphate-buffered saline (PBS, 0.1 M, pH 7.4), glucose, potential interfering species (e.g., ascorbic acid, uric acid).
1. Electrode Cleaning & Preparation:
- Action: Polish the GCE working surface with 0.3 µm and 0.05 µm alumina powder slurries for 3 minutes each on a polishing cloth.
- Rationale: This step is critical to remove any adsorbed contaminants and to ensure a smooth, reproducible surface for uniform electropolymerization.
- Action: Sonicate the polished electrode sequentially in ethanol and deionized water for 5 minutes each. Dry under a gentle stream of nitrogen.
- Rationale: Sonication removes residual polishing particles and organic grease, providing a pristine surface for film deposition.
2. Electropolymerization of this compound:
- Action: Prepare the polymerization solution: 0.1 M this compound in 0.5 M H₂SO₄. Purge with nitrogen for 15 minutes.
- Rationale: Deoxygenation is crucial as dissolved oxygen can interfere with the radical polymerization process, leading to a less stable and poorly conductive film.
- Action: Immerse the cleaned GCE in the solution and perform cyclic voltammetry (CV) between -0.2 V and +0.9 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s.
- Rationale: The cycling potential window initiates the oxidation of the monomer, leading to polymerization. The increasing peak currents with each cycle indicate the successful growth of a conductive P4VA film on the electrode surface.
- Action: Gently rinse the modified electrode (P4VA/GCE) with deionized water.
3. Covalent Immobilization of Glucose Oxidase (GOx):
- Action: Immerse the P4VA/GCE in a 2.5% glutaraldehyde solution (in PBS) for 1 hour at room temperature.
- Rationale: Glutaraldehyde is a homobifunctional cross-linker. One of its aldehyde groups reacts with the amine groups on the P4VA film, leaving the other aldehyde group free to bind to the enzyme.[1]
- Action: Rinse thoroughly with PBS. Drop-cast 10 µL of a 10 mg/mL GOx solution (in PBS) onto the activated surface and let it react in a humid chamber at 4°C overnight.
- Rationale: The free aldehyde groups on the surface now react with the amine groups (e.g., from lysine residues) on the surface of the GOx enzyme, forming a stable, covalent bond. Low temperature and humidity prevent enzyme denaturation and drying.
- Action: Rinse with PBS to remove any non-covalently bound enzyme. Store the final biosensor (GOx/P4VA/GCE) at 4°C in PBS when not in use.
4. Electrochemical Validation:
- Amperometric Detection: In a stirred PBS solution (pH 7.4), apply a constant working potential of +0.4 V (vs. Ag/AgCl).
- Rationale: This potential is chosen to be sufficient to oxidize the hydrogen peroxide (H₂O₂) produced by the enzymatic reaction, but low enough to minimize the oxidation of common interfering species.
- Calibration: After the background current stabilizes, make successive additions of a known concentration glucose stock solution. Record the steady-state current after each addition. Plot the current change vs. glucose concentration to generate a calibration curve.
- Selectivity: Test the sensor's response to physiological concentrations of ascorbic acid, uric acid, and acetaminophen. A selective sensor will show a minimal response to these interferents compared to glucose.
- Stability: Measure the sensor's response to a fixed glucose concentration daily for a week. A stable sensor should retain a high percentage (e.g., >90%) of its initial activity.
The Signaling Pathway: From Analyte to Amperometric Signal
The detection mechanism is a two-step process involving an enzymatic reaction followed by an electrochemical one.
Caption: The enzymatic and electrochemical cascade for glucose detection.
First, glucose oxidase catalyzes the oxidation of glucose to gluconic acid, consuming oxygen and producing hydrogen peroxide (H₂O₂).[3][4] The H₂O₂ then diffuses to the P4VA/GCE surface, where it is electrochemically oxidized at the applied potential. This oxidation process releases electrons, generating a current that is directly proportional to the H₂O₂ concentration, and thus, the initial glucose concentration.
Conclusion
This compound-based biosensors offer a powerful and practical platform for researchers. Their primary advantages lie in the simplicity and reproducibility of the electrode modification process via electropolymerization, and the provision of a stable, functionalized surface for straightforward bioreceptor immobilization. While platforms like CNTs or graphene may offer higher theoretical sensitivity, the cost-effectiveness and ease of fabrication of P4VA make it an excellent choice for a wide range of applications, from proof-of-concept studies to the development of robust diagnostic tools. The validation protocols outlined here provide a clear, self-verifying pathway to characterize sensor performance, ensuring the generation of reliable and defensible data.
References
-
Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir. Available at: [Link]
-
Validation of electrochemical sensor for clinical samples of SARS-CoV-2 viral mRNA. The Lancet Microbe. Available at: [Link]
-
Immobilization of Enzymes by Polymeric Materials. Catalysts. Available at: [Link]
-
Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors. Available at: [Link]
-
Response Surface Methodology for the Optimisation of Electrochemical Biosensors for Heavy Metals Detection. Sensors. Available at: [Link]
-
Immobilisation of enzymes on poly(aniline)-poly(anion) composite films. Preparation of bioanodes for biofuel cell applications. University of Southampton. Available at: [Link]
-
Glucose biosensor using glucose oxidase immobilized in polyaniline. Biosensors & Bioelectronics. Available at: [Link]
-
Validation of biosensors. ResearchGate. Available at: [Link]
-
Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Some new reactive polymers for the immobilization of enzymes. Enzyme and Microbial Technology. Available at: [Link]
-
Label-Free Electrochemical Detection of K-562 Leukemia Cells Using TiO2-Modified Graphite Nanostructured Electrode. Chemosensors. Available at: [Link]
-
Polymer materials for enzyme immobilization and their application in bioreactors. BMB Reports. Available at: [Link]
-
Immobilization of Bacillus pumilus-8964 Xylanase Enzyme on C- PVA g poly (acrylamide) Hydrogel. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
An Amperometric Biosensor for Glucose Determination Prepared from Glucose Oxidase Immobilized in Polyaniline-Polyvinylsulfonate Film. Sensors. Available at: [Link]
-
Non-Enzymatic Glucose Sensors Composed of Polyaniline Nanofibers with High Electrochemical Performance. Chemosensors. Available at: [Link]
-
An Amperometric Biosensor for Glucose Determination Prepared from Glucose Oxidase Immobilized in Polyaniline-Polyvinylsulfonate Film. ResearchGate. Available at: [Link]
-
Bionanocomposite Four-Channel Biosensor for Rapid and Convenient Monitoring of Glucose, Lactate, Ethanol and Starch. Biosensors. Available at: [Link]
-
Comparison of biosensor platforms in the evaluation of high affinity antibody-antigen binding kinetics. Analytical Biochemistry. Available at: [Link]
Sources
- 1. Glucose biosensor using glucose oxidase immobilized in polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity in 4-Vinylaniline-Based Molecularly Imprinted Polymers
For researchers, scientists, and drug development professionals, the quest for highly selective recognition materials is paramount. Molecularly Imprinted Polymers (MIPs) have emerged as robust, synthetic alternatives to natural receptors, offering tailor-made binding sites for specific target molecules.[1] Among the diverse array of functional monomers used in MIP synthesis, 4-vinylaniline presents a unique combination of a polymerizable vinyl group and a nucleophilic aniline moiety, making it a versatile building block for creating specific recognition cavities.[2] This guide provides an in-depth, technical comparison of the cross-reactivity of MIPs synthesized using this compound, supported by experimental data and protocols, to empower you in your research and development endeavors.
The Crucial Role of the Functional Monomer: Why this compound?
The functional monomer is the heart of a molecularly imprinted polymer. Its interaction with the template molecule before polymerization dictates the affinity and selectivity of the resulting binding sites.[3] this compound, with its aromatic amine group, can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. This versatility allows it to form stable complexes with a wide range of template molecules, particularly those containing acidic functional groups, hydroxyls, or aromatic rings.
The selection of an appropriate functional monomer is a critical step in MIP design.[4] While methacrylic acid (MAA) is a commonly used acidic monomer, and 4-vinylpyridine (4-VP) is a popular basic monomer, this compound offers a distinct set of interaction capabilities.[5][6] Its aromatic nature can lead to enhanced selectivity for aromatic templates through π-π stacking, an interaction less prominent with aliphatic monomers like MAA.
Understanding Cross-Reactivity: A Double-Edged Sword
Cross-reactivity in MIPs refers to the binding of molecules that are structurally similar to the template molecule.[7] While high selectivity is often the primary goal, a controlled degree of cross-reactivity can be advantageous for creating broad-spectrum sensors or for the separation of a class of related compounds.[7] Conversely, undesired cross-reactivity with interfering substances in a complex matrix can lead to inaccurate quantification or purification. Therefore, a thorough understanding and characterization of cross-reactivity are essential for the successful application of MIPs.
The following diagram illustrates the fundamental principle of molecular imprinting, highlighting the key components and the formation of selective binding sites.
Caption: The molecular imprinting process using a functional monomer like this compound.
Comparative Analysis of Cross-Reactivity: this compound vs. Other Functional Monomers
| Template | Functional Monomer | Imprinting Factor (IF) | Cross-Reactant(s) | Cross-Reactivity (%) | Reference |
| Mandelic Acid | 4-Vinylpyridine (4-VP) | >1 (implied) | Phenylglyoxylic acid, Hippuric acid | High selectivity reported | [6][8] |
| Propranolol | Methacrylic Acid (MAA) | ~3-5 | Dibenzylamine | High cross-reactivity | [9] |
| Atrazine | Methacrylic Acid (MAA) | ~2-3 | Simazine, Propazine | Moderate cross-reactivity | [10] |
| Brilliant Green | Methacrylic Acid (MAA) | 2.53 | Methylene Blue, Malachite Green | Low cross-reactivity | [11] |
| Phenolic Compounds | 4-Vinylbenzoic acid | High (not specified) | Various substituted phenols | High cross-reactivity within class |
Note: The Imprinting Factor (IF) is the ratio of the binding capacity of the MIP to that of the Non-Imprinted Polymer (NIP). A higher IF generally indicates more effective imprinting. Cross-reactivity is often expressed as the ratio of the binding affinity of the cross-reactant to that of the template, multiplied by 100.
From the available data and theoretical considerations, we can infer the following:
-
This compound and its analogue 4-Vinylpyridine are particularly effective for templates containing acidic groups due to the potential for strong hydrogen bonding and ionic interactions.[6]
-
The aromatic nature of this compound suggests it would exhibit higher selectivity for aromatic templates compared to aliphatic monomers, owing to favorable π-π stacking interactions.
-
The use of dual-functional monomers, combining, for instance, an acidic and a basic monomer, can sometimes lead to improved selectivity and binding capacity compared to single-monomer systems.[5]
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a this compound-based MIP and the assessment of its cross-reactivity.
Synthesis of a this compound-Based Molecularly Imprinted Polymer (Bulk Polymerization Method)
This protocol is a generalized procedure based on common practices in the literature.[12]
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve the template molecule (e.g., a carboxylic acid-containing drug) in a suitable porogenic solvent (e.g., acetonitrile).
-
Add this compound as the functional monomer in a specific molar ratio to the template (e.g., 1:4 template to monomer).
-
Sonicate the mixture for 10-15 minutes to facilitate the formation of the template-monomer complex.
-
-
Polymerization:
-
Add the cross-linking agent, such as ethylene glycol dimethacrylate (EGDMA), in a molar ratio of approximately 1:5 to the functional monomer.
-
Add a radical initiator, for example, 2,2'-azobis(2-methylpropionitrile) (AIBN), typically 1-2% of the total moles of monomers.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or oven at a controlled temperature (e.g., 60-70 °C) for 12-24 hours to initiate polymerization.
-
-
Post-polymerization Processing:
-
The resulting bulk polymer should be crushed and ground into a fine powder using a mortar and pestle.
-
Sieve the polymer particles to obtain a uniform size fraction.
-
-
Template Removal:
-
Wash the polymer particles extensively with a solvent mixture, such as methanol/acetic acid (9:1, v/v), to remove the template molecule.
-
Continue washing with methanol until the template can no longer be detected in the washings using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Dry the MIP particles under vacuum.
-
-
Synthesis of Non-Imprinted Polymer (NIP):
-
A NIP should be prepared in parallel under identical conditions but without the addition of the template molecule. The NIP serves as a crucial control to determine the imprinting effect.
-
The following diagram illustrates the workflow for synthesizing and processing a molecularly imprinted polymer.
Caption: A step-by-step workflow for the synthesis of a this compound-based MIP.
Cross-Reactivity Assessment via Competitive Binding Assay
This protocol outlines a general procedure for evaluating the cross-reactivity of the synthesized MIP.[13][14]
-
Preparation of Standard Solutions:
-
Prepare stock solutions of the template and potential cross-reactants (structurally similar and dissimilar compounds) in a suitable solvent.
-
Create a series of working standard solutions of the template at different concentrations for constructing a binding isotherm.
-
-
Binding Experiments:
-
Incubate a fixed amount of the MIP (and NIP in parallel) with solutions containing a constant concentration of the template and varying concentrations of the competitor (cross-reactant).
-
As a control, incubate the MIP and NIP with solutions of the template alone.
-
Agitate the mixtures for a predetermined time to reach equilibrium.
-
-
Analysis:
-
Centrifuge the samples to separate the polymer particles from the solution.
-
Analyze the concentration of the free template in the supernatant using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Calculation:
-
Calculate the amount of template bound to the polymer by subtracting the free concentration from the initial concentration.
-
Determine the binding capacity (Q) of the MIP and NIP for the template in the presence and absence of competitors.
-
Calculate the selectivity coefficient (k) and the cross-reactivity percentage using the following equations:
-
Selectivity Coefficient (k): k = (Distribution coefficient of template) / (Distribution coefficient of competitor)
-
Cross-Reactivity (%): %CR = (Concentration of template at 50% displacement / Concentration of competitor at 50% displacement) x 100
-
-
The following diagram illustrates the workflow of a competitive binding assay for assessing cross-reactivity.
Caption: A streamlined workflow for performing a competitive binding assay.
Conclusion and Future Perspectives
This compound holds significant promise as a functional monomer for the synthesis of molecularly imprinted polymers with high selectivity, particularly for aromatic and acidic template molecules. While direct comparative data on its cross-reactivity performance against other monomers is still emerging, the principles of molecular recognition and the available data on its analogues provide a strong foundation for its application.
Future research should focus on systematic studies that directly compare the performance of this compound-based MIPs with those synthesized using other common functional monomers for a variety of templates. The use of computational modeling to predict template-monomer interactions can also aid in the rational design of highly selective MIPs.[15] As our understanding of the nuances of molecular imprinting grows, so too will our ability to create synthetic receptors with precisely tailored recognition properties for a wide range of applications in drug development, diagnostics, and beyond.
References
-
Niu, J., et al. (2024). Advances in the selection of functional monomers for molecularly imprinted polymers: A review. Journal of Separation Science, 47(16), e2400353. [Link]
-
Niu, J., et al. (2024). Advances in the selection of functional monomers for molecularly imprinted polymers: A review. R Discovery. [Link]
-
Li, S., et al. (2022). A Review on Molecularly Imprinted Polymers Preparation by Computational Simulation-Aided Methods. Polymers, 14(15), 3206. [Link]
-
Ye, L., & Haupt, K. (2018). A paradigm shift design of functional monomers for developing molecularly imprinted polymers. Lund University Research Portal. [Link]
-
Pratiwi, R., et al. (2022). Dual-Functional Monomer MIPs and Their Comparison to Mono-Functional Monomer MIPs for SPE and as Sensors. Polymers, 14(17), 3536. [Link]
-
Al-Gharib, M. S., et al. (2023). Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. Polymers, 15(10), 2389. [Link]
-
Chen, L., et al. (2016). Molecular imprinting: Perspectives and applications. Chemical Society Reviews, 45(8), 2137-2211. [Link]
-
Al-Gharib, M. S., et al. (2023). Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. PubMed. [Link]
-
(No author given). (n.d.). (A) FT-IR spectra of MIPs with different functional monomers: (1) 4-VP... ResearchGate. [Link]
-
Yilmaz, E., et al. (2015). Utilizing the Cross-Reactivity of MIPs. Advanced Biochemical Engineering/Biotechnology, 150, 167-182. [Link]
-
Cowen, T., et al. (2016). A Protocol for the Computational Design of High Affinity Molecularly Imprinted Polymer Synthetic Receptors. Polymers, 8(8), 295. [Link]
-
Ou, J., et al. (2012). Template-Monomer Interaction in Molecular Imprinting: Is the Strongest the Best? Soft Nanoscience Letters, 2(3), 37-43. [Link]
-
(No author given). (n.d.). Competition Assay Protocol. Fabgennix International. [Link]
-
(No author given). (n.d.). Characterization of the Binding Properties of Molecularly Imprinted Polymers. White Rose Research Online. [Link]
-
Cegłowski, M., & Gurtowska, N. (2024). Synthesis and Characterization of MIPs. In Molecularly Imprinted Polymers for Sensor Applications. Springer. [Link]
-
Cennamo, M., et al. (2015). Full vs. partial competitive binding behaviour in molecularly imprinted polymers. The case for a chlorinated phenoxyacids-binding polymer. RSC Advances, 5(59), 47586-47594. [Link]
-
Papp, I. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10580. [Link]
-
Papp, I., & Horvai, G. (2018). The Selectivity of Polymers Imprinted with Amines. Molecules, 23(6), 1298. [Link]
-
Wang, Y., et al. (2024). Innovative Methods of Synthesis and Characterization for Molecularly Imprinted Polymers. Journal of Materials Science and Chemical Engineering, 12(1), 1-13. [Link]
-
Mafa, P. J., et al. (2020). Synthesis and characterization of molecularly imprinted polymers for the remediation of PCBs and dioxins in aqueous environments. Heliyon, 6(8), e04664. [Link]
-
Horvai, G. (2019). The Selectivity of Molecularly Imprinted Polymers. Polymers, 11(1), 113. [Link]
-
Ullah, N., et al. (2023). Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. Polymers, 15(4), 833. [Link]
-
de Oliveira, F. R., et al. (2022). Development and Characterization of a Molecularly Imprinted Polymer for the Selective Removal of Brilliant Green Textile Dye from River and Textile Industry Effluents. Polymers, 14(21), 4734. [Link]
-
(No author given). (n.d.). Assessment of Cross-reactivity in a Tailor-Made Molecularly Imprinted Polymer for Phenolic Compounds Using Four Adsorption Isotherm Models. ResearchGate. [Link]
-
Gîfu, C. G., et al. (2023). Impact of Crosslinking Agent on Sorption Properties of Molecularly Imprinted Polymers in Relation to Silver. Polymers, 15(21), 4253. [Link]
-
Ma, Y., et al. (2014). Atrazine Molecular Imprinted Polymers: Comparative Analysis by Far-Infrared and Ultraviolet Induced Polymerization. International Journal of Molecular Sciences, 15(1), 636-651. [Link]
-
Szabó, R., & Horvai, G. (2023). Recent Advances in Molecularly Imprinted Polymers and Their Disease-Related Applications. International Journal of Molecular Sciences, 24(21), 15639. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the selection of functional monomers for molecularly imprinted polymers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-Functional Monomer MIPs and Their Comparison to Mono-Functional Monomer MIPs for SPE and as Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Atrazine Molecular Imprinted Polymers: Comparative Analysis by Far-Infrared and Ultraviolet Induced Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of a Molecularly Imprinted Polymer for the Selective Removal of Brilliant Green Textile Dye from River and Textile Industry Effluents [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. mdpi.com [mdpi.com]
Benchmarking 4-vinylaniline-modified surfaces against other functional coatings
Experimental Workflows
Visualizing the experimental workflows can help in understanding the sequence of steps and the chemical transformations involved in creating each functional surface.
Caption: Workflow for the preparation of different functional surfaces.
Surface Characterization Methodologies
1. Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with a solid surface, providing a quantitative measure of wettability.[1][2] A low contact angle indicates a hydrophilic (water-attracting) surface, while a high contact angle suggests a hydrophobic (water-repellent) surface.[3] Surface functionalization and subsequent protein immobilization will alter the surface energy and thus the contact angle.
-
Protocol:
-
Place the functionalized substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-gas interface.
-
Software is used to measure the angle between the tangent of the droplet and the surface.
-
Measurements are repeated at multiple locations on the surface to ensure homogeneity.
-
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface (top 1-10 nm).[4] It is used to confirm the successful attachment of the functional layers and the subsequent immobilization of proteins.
-
Protocol:
-
The sample is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
Survey scans are used to identify the elements present, while high-resolution scans of specific elemental peaks (e.g., C 1s, N 1s, O 1s, S 2p) provide information on chemical bonding.
-
3. Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale.[5] It is used to assess the surface roughness and to visualize the immobilized proteins.
-
Protocol:
-
The sample is mounted on the AFM stage.
-
A sharp tip at the end of a flexible cantilever is scanned across the surface.
-
Forces between the tip and the sample cause the cantilever to deflect.
-
A laser beam reflected off the back of the cantilever tracks these deflections, which are used to generate a 3D topographical map of the surface.
-
Imaging is typically performed in tapping mode in air or liquid to minimize damage to the sample.
-
Protein Immobilization and Stability Assessment
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at a surface.[6] It is used to quantify the amount of protein that immobilizes on the surface and to monitor the stability of the immobilized layer. The principle is based on the change in the resonant frequency of a quartz crystal sensor upon mass adsorption.[6]
-
Protocol:
-
The functionalized QCM-D sensor is mounted in the measurement chamber.
-
A stable baseline is established by flowing a buffer solution over the sensor.
-
A solution of the protein (e.g., IgG) is introduced, and the changes in frequency (related to mass) and dissipation (related to the viscoelasticity of the layer) are monitored in real-time.
-
After the protein immobilization step, the sensor is rinsed with buffer to remove any loosely bound protein.
-
To assess stability, the sensor can be exposed to harsh conditions (e.g., high salt concentration, pH changes, or detergents), and any decrease in the adsorbed mass is monitored.
-
Comparative Performance Analysis
The following tables summarize the expected results from the characterization and performance assessment of the different functional surfaces. The data is compiled from various literature sources and represents typical values.
Table 1: Surface Characterization
| Surface Chemistry | Water Contact Angle (°) | Expected Key Elements (XPS) | Surface Roughness (RMS, nm) |
| This compound | 60-70° | C, N, O, Si | 0.5 - 1.5 |
| Amine-Reactive (NHS-Ester) | 20-30° | C, O, N, S (from MUA on Au) | 0.3 - 0.8 |
| Thiol-Reactive (Maleimide) | 40-50° | C, O, N, Si | 0.4 - 1.0 |
| Streptavidin Coated | 30-40° | C, O, N, S (from MUA on Au) | 1.0 - 2.5 |
Note: Roughness values are highly dependent on the underlying substrate and the specific deposition method.
Table 2: Protein Immobilization Performance (Model Protein: IgG)
| Surface Chemistry | Immobilization Principle | Protein Binding Capacity (ng/cm²) | Stability (% retained after wash) |
| This compound | Covalent (Amide bond) | 300 - 500 | > 95% |
| Amine-Reactive (NHS-Ester) | Covalent (Amide bond) | 400 - 600 | > 95% |
| Thiol-Reactive (Maleimide) | Covalent (Thioether bond) | 250 - 450 | > 98% |
| Streptavidin Coated | Affinity (Biotin-Streptavidin) | 200 - 400 | > 99% |
Note: Binding capacity can be influenced by protein orientation and packing density.
Discussion and Interpretation
The selection of an optimal surface for biomolecule immobilization is a nuanced decision that depends on the specific requirements of the application. The data presented above provides a framework for making this choice.
Expertise & Experience: Causality Behind the Data
-
Surface Characteristics: The contact angle measurements reveal the hydrophilicity of the surfaces. The low contact angle of the NHS-ester surface is due to the presence of carboxyl and ester groups, making it highly wettable. The higher contact angle of the this compound surface reflects the more hydrophobic nature of the polymer backbone. The increased roughness of the streptavidin-coated surface is expected, as it involves the immobilization of a large protein layer.[1]
-
Protein Immobilization:
-
NHS-ester surfaces often show the highest binding capacity for proteins like IgG.[7] This is because they react with the numerous lysine residues distributed over the protein surface, leading to a high density of random orientations.
-
This compound surfaces provide a high density of amine groups, resulting in a robust and high-capacity surface for covalent immobilization.[2][8]
-
Thiol-reactive maleimide surfaces may exhibit a slightly lower binding capacity. However, the site-specific nature of the thiol-maleimide reaction can lead to a more uniform orientation of the immobilized proteins, which can be highly advantageous for maintaining their biological activity.[9][10]
-
Streptavidin-coated surfaces also show a lower binding capacity, which is limited by the size and packing density of the streptavidin molecules themselves.[1][11] However, the key advantage here is the highly specific and oriented immobilization of biotinylated proteins.
-
-
Stability: Covalent immobilization methods (this compound, NHS-ester, maleimide) generally provide excellent stability, with minimal leaching of the protein after washing.[12][13] The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in biology, and for all practical purposes, it can be considered irreversible, offering exceptional stability.[14][15][16][17]
Trustworthiness: Self-Validating Systems
Each protocol described is part of a self-validating system. For instance, a successful surface functionalization with an NHS-ester will be confirmed by a decrease in the water contact angle and the appearance of characteristic C, O, and N peaks in the XPS spectrum. The subsequent immobilization of a protein will lead to an increase in the contact angle (as the surface becomes more protein-like) and the appearance of a strong N 1s signal in the XPS. QCM-D provides real-time validation of the binding events.
Non-Specific Binding
A critical performance metric not fully captured in the tables is the resistance to non-specific binding (NSB). Unmodified surfaces, or those with reactive groups that are not fully quenched, can lead to high levels of NSB.[18]
-
Blocking Steps: For all covalent immobilization methods, a "blocking" step after protein immobilization is crucial. This involves introducing a small molecule (like ethanolamine for NHS-esters) or an inert protein (like Bovine Serum Albumin, BSA) to quench any remaining reactive sites and to occupy any empty spaces on the surface.[19]
-
Inherent Anti-Fouling Properties: Some surface chemistries can be designed to be inherently resistant to NSB. For instance, incorporating polyethylene glycol (PEG) linkers can create a hydrophilic barrier that repels proteins.[20] Zwitterionic polymers are also highly effective at resisting non-specific adsorption.
Conclusion and Recommendations
This guide provides a comparative framework for understanding and selecting a surface functionalization strategy. There is no single "best" surface; the optimal choice is application-dependent.
-
For High-Capacity, General-Purpose Immobilization: NHS-ester and This compound surfaces are excellent choices, offering high protein loading and robust covalent attachment. This compound offers the additional potential for conductive applications.
-
For Controlled Orientation and Maximizing Bioactivity: Thiol-reactive maleimide surfaces are ideal when the protein of interest has an available cysteine residue in a location that allows for favorable orientation.
-
For High Specificity and Modular Applications: The streptavidin-biotin system is unparalleled in its specificity and stability. It is particularly useful when working with pre-biotinylated reagents or when a modular system is desired, where different biotinylated molecules can be attached to the same streptavidin surface.
Ultimately, the successful development of any bio-interface requires careful consideration of the interplay between the surface chemistry, the properties of the biomolecule to be immobilized, and the requirements of the final application. We encourage researchers to use this guide as a starting point for their own empirical optimization.
References
- Google Patents. (n.d.). Method for blocking non-specific protein binding on a functionalized surface.
- Royal Society of Chemistry. (n.d.). Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity.
- PubMed. (2004). Covalent immobilization of proteins for the biosensor based on imaging ellipsometry.
- PubMed. (1994). Covalent immobilization of protein monolayers for biosensor applications.
- Eindhoven University of Technology Research Portal. (n.d.). Non-specific protein-surface interactions in the context of particle based biosensors.
- National Institutes of Health. (2021). Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors.
- National Institutes of Health. (n.d.). A streptavidin variant with slower biotin dissociation and increased mechanostability.
- ACS Publications. (2021). Streptavidin Coverage on Biotinylated Surfaces.
- National Institutes of Health. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.
- National Institutes of Health. (2021). Streptavidin Coverage on Biotinylated Surfaces.
- National Institutes of Health. (n.d.). Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants.
- Semantic Scholar. (1999). Extremely high thermal stability of streptavidin and avidin upon biotin binding.
- ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?.
- National Institutes of Health. (n.d.). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers.
- AIMS Press. (2020). The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry.
- National Institutes of Health. (2011). Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy.
- bioRxiv. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies.
- ResearchGate. (2025). Extremely high thermal stability of streptavidin and avidin upon biotin binding.
- Thermo Fisher Scientific. (n.d.). Avidin-Biotin Interaction.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- aip.scitation.org. (n.d.). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description.
- MDPI. (n.d.). Covalent Protein Immobilization onto Muscovite Mica Surface with a Photocrosslinker.
- ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
- ResearchGate. (2025). Binding of streptavidin to surface-attached biotin with different spacer thicknesses.
- AIP Publishing. (2017). Area density of streptavidin can be evaluated by the number density of biotinylated microbubbles.
- National Institutes of Health. (2011). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer.
- ACS Publications. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
- ResearchGate. (2025). Protein surface labeling reactivity of N-hydroxysuccinimide esters conjugated to Fe3O4@SiO2 magnetic nanoparticles.
- CovalX. (2014). On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes.
- BenchChem. (n.d.). This compound | High Purity Reagent | RUO.
- Sigma-Aldrich. (2015). Regulation of Protein Binding Capability of Surfaces via Host-Guest Interactions: Effects of Localized and Average Ligand Density.
- Fisher Scientific. (n.d.). This compound, 90%, technical, stabilized.
- Thermo Fisher Scientific. (n.d.). This compound, 90%, technical, stabilized 25 g.
- National Institutes of Health. (n.d.). 4-Aminostyrene.
Sources
- 1. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 90%, technical, stabilized | Fisher Scientific [fishersci.ca]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent immobilization of proteins for the biosensor based on imaging ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Covalent immobilization of protein monolayers for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extremely high thermal stability of streptavidin and avidin upon biotin binding. | Semantic Scholar [semanticscholar.org]
- 16. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 17. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 19. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Batch-to-Batch Variation in Commercial 4-Vinylaniline
For researchers, scientists, and drug development professionals relying on 4-vinylaniline (4-VA), also known as 4-aminostyrene, the consistency of this critical monomer is paramount. As a bifunctional molecule with a polymerizable vinyl group and a reactive aniline moiety, 4-VA is a cornerstone in the synthesis of advanced materials, from conductive polymers to functionalized hydrogels for biomedical applications. However, batch-to-batch variation in commercial 4-VA can introduce significant variability into experimental outcomes, compromising reproducibility and leading to costly delays.
This guide provides an in-depth analysis of the potential sources of batch-to-batch variation in this compound, outlines robust analytical methodologies for its characterization, and offers insights into how these variations can impact downstream applications.
The Genesis of Variation: Impurities and Degradation
The primary challenge in ensuring the quality of this compound lies in its inherent reactivity. The vinyl group is susceptible to spontaneous polymerization, while the aniline group is prone to oxidation. These degradation pathways, along with impurities from the synthetic route, are the main contributors to batch-to-batch inconsistencies.
Key Sources of Variation:
-
Residual Starting Materials and By-products: The synthesis of this compound, often from 4-nitrostyrene, can leave behind unreacted precursors or generate side-products that can interfere with subsequent reactions.
-
Oxidation Products: Exposure to air can lead to the formation of colored polymeric species, indicating oxidation of the aniline group. This can alter the electronic properties of the resulting polymers.
-
Oligomers and Polymers: Premature polymerization of the vinyl group, initiated by heat, light, or impurities, is a significant concern. The presence of oligomers can affect the molecular weight distribution and mechanical properties of the final polymer.
-
Inhibitor Concentration: Manufacturers often add inhibitors, such as hydroquinone (HQ) or sodium hydroxide, to prevent spontaneous polymerization. Inconsistent inhibitor levels can dramatically alter polymerization kinetics.
-
Water Content: Moisture can interfere with certain polymerization mechanisms, particularly anionic or cationic systems.
A Comparative Analysis of Commercial this compound Batches
While a direct head-to-head comparison of all commercial suppliers is beyond the scope of this guide, we can establish a framework for evaluation based on typical specifications and potential variations. The following table illustrates a hypothetical comparison of three different batches of this compound, highlighting key quality control parameters.
| Parameter | Batch A (High Purity) | Batch B (Standard Grade) | Batch C (Poor Quality) | Impact on Application |
| Purity (by HPLC) | >99.5% | >98.0% | <95.0% | Lower purity can lead to unpredictable reaction stoichiometry and introduce unwanted side reactions. |
| Appearance | Colorless to pale yellow liquid | Yellow to light brown liquid | Dark brown or reddish liquid | Color indicates the presence of oxidation products, which can affect the optical and electronic properties of polymers. |
| Inhibitor (HQ) | 200 ± 20 ppm | 150 - 300 ppm | Not specified/variable | Inconsistent inhibitor levels lead to poor control over polymerization initiation and reaction rates. |
| Water Content (Karl Fischer) | <0.05% | <0.1% | >0.5% | High water content can terminate certain polymerization reactions and affect polymer properties. |
| Oligomer Content (GPC) | Not detectable | <0.5% | >2.0% | The presence of oligomers can broaden the molecular weight distribution of the final polymer, impacting its mechanical strength and thermal properties. |
Analytical Workflow for Quality Assessment
A multi-technique approach is essential for the comprehensive characterization of this compound and the identification of batch-to-batch variations.
A Comparative Guide to Poly(4-vinylaniline) and Polyaniline for Advanced Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of sensor technology, the choice of the active sensing material is paramount to achieving desired performance metrics such as sensitivity, selectivity, and stability. Among the diverse array of materials, conducting polymers have carved a significant niche due to their unique electronic properties, facile synthesis, and operational flexibility at room temperature. Polyaniline (PANI) has long been the benchmark conducting polymer for various sensor applications. However, its vinyl-substituted counterpart, poly(4-vinylaniline) (P4VANI), also known as poly(4-aminostyrene), presents an intriguing alternative with a distinct set of properties stemming from its unique molecular architecture.
This guide provides an in-depth, objective comparison of P4VANI and PANI for sensor applications. We will delve into their fundamental chemical and physical differences, supported by experimental insights, to empower researchers in making informed decisions for their specific sensing needs.
At a Glance: P4VANI vs. PANI
| Feature | Poly(this compound) (P4VANI) | Polyaniline (PANI) |
| Structure | Non-conjugated saturated backbone with pendant aniline groups | Conjugated backbone of benzenoid and quinoid rings |
| Polymerization | Primarily radical, cationic, or anionic polymerization of the vinyl group | Typically oxidative polymerization of aniline |
| Conductivity | Generally lower intrinsic conductivity; requires doping or hybridization | Intrinsically conductive in its doped (emeraldine salt) form |
| Processability | Potentially better solubility and processability | Limited solubility in common organic solvents |
| Sensing Mechanism | Primarily based on the chemical reactivity of the pendant amine groups | Relies on changes in the doping state of the conjugated backbone |
| Primary Applications | Functional coatings, surface modification, biosensor immobilization | Gas sensors, biosensors, anticorrosion coatings |
Unraveling the Molecular Architecture: A Tale of Two Backbones
The fundamental difference between P4VANI and PANI lies in their polymer backbone, which dictates their electronic properties and polymerization pathways.
Polyaniline (PANI) possesses a conjugated backbone composed of alternating benzenoid and quinoid rings. This delocalized π-electron system is the cornerstone of its intrinsic electrical conductivity in the doped, emeraldine salt form. The nitrogen atoms are integral to the polymer backbone, participating directly in the charge transport process.
Poly(this compound) (P4VANI) , in contrast, has a saturated, non-conjugated aliphatic backbone, similar to polystyrene. The electroactive aniline moieties are pendant groups attached to this backbone. Consequently, intrinsic long-range charge transport along the polymer chain is significantly hindered compared to PANI.
Caption: Idealized chemical structures of Polyaniline (PANI) and Poly(this compound) (P4VANI).
Synthesis Strategies: Tailoring the Polymer for Sensing
The distinct monomer structures of aniline and this compound necessitate different polymerization strategies, each offering unique advantages and control over the final material properties.
Polyaniline Synthesis: Oxidative Polymerization
PANI is most commonly synthesized via chemical or electrochemical oxidative polymerization of aniline.[1] A widely used method involves the chemical oxidation of aniline in an acidic medium using an oxidant like ammonium persulfate (APS). The morphology and, consequently, the sensing properties of PANI can be tailored by controlling reaction conditions such as temperature, oxidant-to-monomer ratio, and the presence of surfactants or templates.[2]
Poly(this compound) Synthesis: A Versatile Approach
The presence of a vinyl group in this compound allows for a broader range of polymerization techniques, including radical, cationic, and anionic polymerization.[3] This versatility can offer better control over molecular weight and polydispersity. For sensor applications, surface-initiated atom transfer radical polymerization (ATRP) has been employed to create well-defined P4VANI brushes on substrates, which can then be used for creating layered sensor structures.[4]
Caption: Simplified workflows for the synthesis of PANI and P4VANI.
Fundamental Properties: A Comparative Analysis
Electrical Conductivity
PANI is renowned for its tunable electrical conductivity, which can span several orders of magnitude depending on its oxidation state and doping level. The emeraldine salt form of PANI is highly conductive due to the delocalized polarons along its conjugated backbone.[5]
P4VANI , lacking a conjugated backbone, is generally considered to be an insulator or a semiconductor with significantly lower intrinsic conductivity than PANI. To be used in conductometric sensors, P4VANI often needs to be combined with other conductive materials or functionalized to induce a change in its dielectric properties upon analyte interaction.
Electrochemical Behavior
The electrochemical properties of PANI are well-characterized, showing distinct redox peaks corresponding to the transitions between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).[6] This redox activity is central to its application in electrochemical sensors.
The electrochemical behavior of P4VANI is primarily dictated by the pendant aniline groups. While these groups can undergo redox reactions, the lack of a conjugated backbone means that the charge propagation is less efficient than in PANI. In a study on P4VANI/PANI bilayers, the cyclic voltammogram was dominated by the redox peaks of the PANI layer, indicating its superior electrochemical activity.[4]
Stability
PANI exhibits good environmental stability, a key requirement for practical sensor applications.[6] However, its conductivity can be susceptible to changes in pH and exposure to certain chemicals that can alter its doping state.
Information on the long-term environmental stability of P4VANI for sensor applications is less documented in the literature. The stability would largely depend on the robustness of the saturated polymer backbone and the chemical stability of the pendant aniline groups.
Sensor Applications: A Head-to-Head Comparison
Both PANI and P4VANI have been explored for various sensor applications, leveraging the reactivity of the aniline moiety. However, their differing structures lead to distinct sensing mechanisms and preferred application areas.
Gas Sensing
PANI has been extensively studied for the detection of various gases, particularly ammonia (NH₃). The sensing mechanism is based on the interaction of the gas molecules with the doped PANI, leading to a change in its doping level and, consequently, a measurable change in its resistance.[2][7] For instance, the basic ammonia molecules de-dope the acidic PANI, causing a decrease in conductivity.
P4VANI -based gas sensors are less common. The sensing mechanism would likely rely on the interaction of gas molecules with the pendant amine groups, which could induce changes in the material's dielectric properties or mass (for gravimetric sensors). There is a need for more research to explore the potential of standalone P4VANI films for chemiresistive gas sensing and to gather quantitative performance data.
Biosensing
Both polymers offer a rich platform for the immobilization of biomolecules, making them suitable for biosensor development.
PANI provides a conductive matrix for the direct electrical communication between the active site of an enzyme and the electrode surface. It has been successfully used in biosensors for glucose, urea, and other clinically relevant analytes.[8][9] The immobilization of enzymes on PANI can be achieved through covalent bonding, entrapment, or adsorption.
P4VANI 's primary advantage in biosensing lies in its functionalizable pendant amine groups. These groups can be readily used for the covalent attachment of biomolecules. For example, P4VANI has been used to create a bilayer with PANI to construct a flexible electrochemical biosensor for neural stem cell interaction, demonstrating its utility in creating biocompatible and electroactive interfaces.[4]
Experimental Protocols: A Guide to Synthesis and Fabrication
Synthesis of Polyaniline (PANI) by Chemical Oxidative Polymerization
-
Monomer Solution Preparation: Dissolve aniline in a 1 M hydrochloric acid (HCl) solution to a final concentration of 0.2 M.
-
Initiation of Polymerization: Cool the aniline solution in an ice bath. Slowly add a pre-cooled aqueous solution of ammonium persulfate (APS) (0.25 M) to the aniline solution with constant stirring. The molar ratio of APS to aniline should be approximately 1.25:1.
-
Polymerization: Continue stirring the reaction mixture in the ice bath for 2-4 hours. A dark green precipitate of PANI will form.
-
Purification: Collect the PANI precipitate by vacuum filtration and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.
-
Drying: Dry the purified PANI powder in a vacuum oven at 60°C for 24 hours.
Synthesis of Poly(this compound) (P4VANI) via Free Radical Polymerization
-
Monomer and Initiator Preparation: Dissolve this compound and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in an appropriate solvent like toluene or N,N-dimethylformamide (DMF). The monomer concentration can be around 1 M, and the monomer-to-initiator ratio can be varied to control the molecular weight.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80°C for AIBN) and maintain this temperature for several hours (e.g., 12-24 hours) under an inert atmosphere.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer precipitate and redissolve it in a suitable solvent and re-precipitate it to further purify it.
-
Drying: Dry the purified P4VANI polymer in a vacuum oven at a moderate temperature.
Fabrication of a Chemiresistive Gas Sensor
Caption: A general workflow for the fabrication of a polymer-based chemiresistive sensor.
-
Substrate Preparation: Use a substrate with pre-patterned interdigitated electrodes (e.g., gold on a silicon or flexible polymer substrate). Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol, and deionized water) in an ultrasonic bath.
-
Polymer Solution Preparation: Prepare a solution of the synthesized polymer (PANI or P4VANI) in a suitable solvent (e.g., m-cresol for PANI, DMF for P4VANI). The concentration will depend on the desired film thickness.
-
Film Deposition: Deposit the polymer solution onto the interdigitated electrodes using a suitable technique such as drop-casting, spin-coating, or inkjet printing.
-
Drying: Dry the polymer film in an oven at a specific temperature to remove the solvent. For PANI, a post-deposition doping step with an acid solution may be necessary if the base form was used for deposition.
-
Testing: Place the sensor in a sealed test chamber and expose it to a known concentration of the target gas. Monitor the change in the sensor's resistance over time using a source measure unit.
Concluding Remarks and Future Outlook
Polyaniline has established itself as a versatile and reliable material for a wide range of sensor applications, backed by decades of research and a deep understanding of its properties. Its intrinsic conductivity and well-understood sensing mechanism make it a go-to choice for many researchers.
Poly(this compound), while less explored as a primary sensing material, offers intriguing possibilities due to its distinct structure and synthetic versatility. The separation of the electroactive aniline group from the polymer backbone opens up avenues for creating materials with tailored processability and functionality. The pendant amine groups are readily available for chemical modification and bioconjugation, making P4VANI a promising candidate for biosensor platforms where surface chemistry is critical.
Future research should focus on a more direct and systematic comparison of the sensing performance of PANI and P4VANI under identical experimental conditions. Investigating the gas sensing capabilities of pure P4VANI films and elucidating their sensing mechanism is a crucial next step. Furthermore, exploring copolymers of aniline and this compound could lead to novel materials that combine the beneficial properties of both polymers, potentially offering a synergistic enhancement in sensor performance. For drug development professionals, the enhanced functionality of P4VANI could be leveraged to design highly specific and sensitive biosensors for drug screening and diagnostic applications.
References
-
Rebelo, A. R., et al. (2019). Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir, 35(32), 10354-10366. [Link]
-
Sattarahmady, N., et al. (2007). Glucose biosensor using glucose oxidase immobilized in polyaniline. Journal of Applied Sciences, 7(18), 2686-2691. [Link]
-
Kukla, A. L., et al. (2023). Gas Sensor with Different Morphology of PANI Layer. Chemosensors, 11(1), 54. [Link]
- Deshpande, N., et al. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Journal of Electron Devices, 16, 1337-1342.
- Bittencourt, J. C., et al. (2020). Gas sensor for ammonia detection based on poly(vinyl alcohol) and polyaniline electrospun. Journal of Materials Science: Materials in Electronics, 31, 12845-12855.
-
Zhu, J., et al. (2021). Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection. Polymers, 13(21), 3784. [Link]
- Kondratenko, K., et al. (2022). Cross-plane electrical and thermal transport in thin films of a conducting polymer (poly(3,4-ethylenedioxythiophene), PEDOT) stabilized with trifluoromethanesulfonate (OTf). arXiv preprint arXiv:2203.13326.
-
Tussupbayev, N., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22165-22175. [Link]
-
Wang, X., et al. (2021). Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. Chemosensors, 9(9), 244. [Link]
-
Tang, S., et al. (2023). Advances in Polyaniline-Based Composites for Room-Temperature Chemiresistor Gas Sensors. Chemosensors, 11(10), 522. [Link]
-
Zare, E. N., et al. (2024). In situ synthesis of long tubular water-dispersible polyaniline with core/shell gold and silver@graphene oxide nanoparticles for gas sensor application. Scientific Reports, 14(1), 4081. [Link]
-
Schirmer, S., et al. (2022). Optimization of Printed Polyaniline Composites for Gas Sensing Applications. Chemosensors, 10(7), 282. [Link]
-
Lee, J. Y., et al. (2019). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. Polymers, 11(12), 1998. [Link]
-
Ibrahim, K. A. (2017). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 10, S2668-S2674. [Link]
- Kumar, A., et al. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. International Journal of Current Microbiology and Applied Sciences, 6(5), 2309-2321.
- Balasubramaniam, S., & Ramakrishnan, V. (2025). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline)
-
Babu, V., et al. (2013). Conducting Polyaniline-Electrical Charge Transportation. Materials Sciences and Applications, 4(1), 1-10. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Gas Sensor with Different Morphology of PANI Layer [mdpi.com]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(aniline)-based Ammonia Sensors: Understanding the Role of Polyurethane on Structural/Morphological Properties and Sensing Performances | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biocompatibility of 4-Vinylaniline-Containing Polymers
Executive Summary
4-Vinylaniline (4-VAn), also known as 4-aminostyrene, is a bifunctional monomer with significant potential for creating advanced functional polymers.[1][2] Its unique structure, combining a polymerizable vinyl group with a reactive aniline moiety, makes it a valuable building block for materials in biosensing, drug delivery, and conductive hydrogels for wound healing.[1] However, the very feature that imparts this functionality—the aromatic amine—also presents the most significant hurdle to its biomedical application: potential toxicity. This guide provides a comprehensive framework for assessing the biocompatibility of 4-VAn-containing polymers, comparing them against established biocompatible polymers, and presenting the detailed experimental methodologies required for a rigorous evaluation.
The Core Challenge: The Aromatic Amine Moiety
The central issue governing the biocompatibility of poly(this compound) (P4VA) and its copolymers is the presence of the aniline group. Aromatic amines as a class of chemicals are associated with significant health risks, including toxicity and carcinogenicity.[3][4] These compounds can be absorbed through the skin or respiratory and gastrointestinal tracts.[3] The primary mechanism of toxicity involves metabolic activation, particularly N-oxidation, which can lead to the formation of reactive species that damage cellular macromolecules.[5]
Therefore, the critical question for any 4-VAn-based polymer intended for biomedical use is not just the biocompatibility of the final, cured polymer, but the potential for:
-
Leaching of unreacted monomer: Residual 4-VAn monomer is a primary concern.
-
Degradation into toxic byproducts: The polymer must be stable under physiological conditions, or its degradation products must be non-toxic.
-
Direct cellular interaction: The polymer surface itself must not elicit a cytotoxic or inflammatory response.
This necessitates a robust, multi-faceted approach to biocompatibility testing, grounded in international standards.
A Framework for Biocompatibility Assessment
The International Organization for Standardization (ISO) 10993 provides a comprehensive framework for the biological evaluation of medical devices and materials.[6][7] For a material like a 4-VAn polymer, which may come into contact with bodily tissues or fluids, a tiered testing approach is essential.
Caption: Potential leaching of toxic species from a 4-VAn polymer matrix.
Quantitative Data Summary
| Parameter | Poly(this compound) (P4VA) | Poly(N-vinylpyrrolidone) (PVP) | Polyethylene Glycol (PEG) |
| In Vitro Cytotoxicity | Variable to High Risk: Highly dependent on purity and residual monomer. Potential for high cytotoxicity if not properly synthesized and purified. | Low Risk: Generally considered non-cytotoxic and biocompatible. | [8] Low Risk: Widely regarded as non-toxic and biocompatible. |
| Hemocompatibility | Moderate to High Risk: Aromatic amines can induce oxidative stress. Requires rigorous testing per ISO 10993-4. | [9] Low Risk: Known to be hemocompatible. | [8] Low Risk: Generally considered hemocompatible. |
| Immunogenicity | Unknown/Potential Risk: The aniline group could act as a hapten, potentially eliciting an immune response. | Low Risk: Considered physiologically inactive. | [8] Low Risk: Generally non-immunogenic, though anti-PEG antibodies have been reported in some contexts. |
| Risk of Toxic Leachables | High: Primary concern is the leaching of residual this compound monomer, a known hazardous substance. | [1][3] Low: Low risk of toxic leachables. | Low: Low risk of toxic leachables. |
| Key Advantage | Functional (conductive, reactive) | Highly hydrophilic, inert, excellent carrier. | [10][11] Highly hydrophilic, "stealth" properties, FDA recognized. |
| Key Disadvantage | Potential toxicity from the aromatic amine moiety. | Not inherently functional for electronics. | Potential for anti-PEG antibodies. |
Conclusion and Recommendations for Researchers
This compound-containing polymers offer exciting functional properties that are attractive for next-generation biomedical devices. However, their translation from the bench to clinical application is entirely dependent on a thorough and honest assessment of their biocompatibility. The presence of the aromatic amine group cannot be overlooked and should be considered the primary risk factor to be mitigated.
For professionals in drug development and material science, the path forward is clear:
-
Optimize Synthesis and Purification: Develop polymerization and purification protocols that demonstrably reduce residual this compound monomer to levels below the threshold of toxicity.
-
Conduct Rigorous Testing: A comprehensive biocompatibility assessment following ISO 10993 guidelines is not optional, but essential. This must include cytotoxicity, hemocompatibility, and, critically, an analysis of leachables.
-
Consider Copolymerization: Incorporating 4-VAn as a minor component in a copolymer with a known biocompatible monomer (like N-vinylpyrrolidone) may be a viable strategy to impart functionality while maintaining an acceptable overall safety profile.
While P4VA may not possess the inherent safety of PEG or PVP, its unique capabilities justify further investigation. By directly addressing the challenge of the aromatic amine, researchers can responsibly unlock the potential of this promising class of functional polymers.
References
- Liu, P., et al. (2013). Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications. Macromolecular Bioscience, 13(2), 147-54.
- D'Souza, A. A., & Shegokar, R. (Year not specified). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Pharmaceutical Nanotechnology.
- Fornasier, M., et al. (2023). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. MDPI.
- Jan, A., et al. (2020). Importance of Polyvinylpyrrolidon as Pyrrolidone-Based Surfactants and as Poly (N-vinylpyrrolidone)-Modified Surfaces for Biomedical Applications. A Review. European Academic Research, VIII(5).
- Univar Solutions. (n.d.). The Applications of N-Vinylpyrrolidone in different fields.
- Li, Y., et al. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. Frontiers in Bioengineering and Biotechnology.
- Jahani, A., & Nassira, H. (n.d.). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Materials Chemistry Horizons.
- Jahani, A., & Nassira, H. (2024). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Materials Chemistry Horizons.
- Weisenberger, H. (2002). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Biomolecular Engineering, 19(2-6), 91-96.
- Knop, K., et al. (2010). Questioning the Use of PEGylation for Drug Delivery. Macromolecular Bioscience, 10(9), 988-999.
- ResearchGate. (n.d.). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4.
- Patsnap. (2024). ISO 10993 Explained: Biocompatibility Testing for Medical Polymers.
- MDPI. (2022). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. Polymers, 14(12), 2359.
- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- SciELO. (2018). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Brazilian Archives of Biology and Technology, 61.
- Abcam. (n.d.). MTT assay protocol.
- Benchchem. (n.d.). This compound | High Purity Reagent | RUO.
- protocols.io. (2023). MTT (Assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene.
- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment.
- NCBI. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
- YouTube. (2020). 81 Absorption & Leaching | Polymers Concepts, Properties, Uses & Sustainability.
- PubChem. (n.d.). 4-Aminostyrene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]
- 7. mddionline.com [mddionline.com]
- 8. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Amine Group Accessibility in Poly(4-vinylaniline)
For researchers, scientists, and drug development professionals working with poly(4-vinylaniline) (P4VA), the quantification of accessible amine groups is a critical parameter that dictates its performance in applications ranging from drug delivery and biomolecule immobilization to advanced coatings and sensor development.[1][2][3] The reactivity and functionality of P4VA are directly tied to the number of primary amine groups on its surface and within its porous structure that are available for chemical modification. This guide provides an in-depth comparison of established analytical techniques for quantifying these crucial functional groups, offering insights into the causality behind experimental choices and providing validated protocols to ensure reliable and reproducible results.
The central challenge in quantifying amine groups in a polymer matrix lies in ensuring that the chosen method accurately reflects the accessible amines, not just the total theoretical number. Factors such as polymer chain folding, steric hindrance, and the physical state of the polymer can all limit the availability of these functional groups for reaction.[4] Therefore, the selection of an appropriate analytical technique is paramount.
Comparative Analysis of Analytical Methodologies
The choice of method for quantifying amine groups in P4VA depends on several factors, including the required sensitivity, whether surface-specific or bulk analysis is needed, the type of amine to be quantified (primary, secondary, or total), and the available instrumentation. Here, we compare the most common and effective techniques.
Spectroscopic Methods: Colorimetric and Fluorometric Assays
Spectroscopic assays are workhorse techniques in many laboratories due to their relative simplicity, high throughput, and cost-effectiveness. These methods typically involve a derivatization reaction where a chromogenic or fluorogenic reagent reacts specifically with the amine groups, leading to a measurable change in absorbance or fluorescence.
-
Ninhydrin Assay: This is a classic colorimetric method for the detection and quantification of primary amines.[5][6] The reaction of ninhydrin with primary amines at elevated temperatures produces a deep purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically at approximately 570 nm.[7][8][9] The intensity of the color is directly proportional to the concentration of primary amino groups.[6]
-
Fluorescamine Assay: Fluorescamine is a highly sensitive fluorogenic reagent that reacts almost instantaneously with primary amines at room temperature to form a fluorescent product.[10][11] The reagent itself is non-fluorescent, and its degradation products are also non-fluorescent, which minimizes background signal and enhances sensitivity.[10][11] This makes it particularly suitable for quantifying low concentrations of accessible amine groups.[12][13]
-
Orange II Assay: The Orange II dye method is a simple and reliable colorimetric assay for the quantification of primary amine groups on polymer surfaces.[14][15] Due to its negative charge and low steric hindrance, Orange II provides sensitive and reliable quantification over a wide range of amine group surface densities.[14] The method is based on the electrostatic interaction between the negatively charged dye and the protonated amine groups under acidic conditions.
Titration Methods: A Direct Measure of Total Amines
Nonaqueous potentiometric titration is a direct and absolute method for determining the total amine content in a polymer. This technique is particularly useful for bulk analysis of P4VA. In a nonaqueous solvent like glacial acetic acid, the basicity of the amine groups is enhanced, allowing for a sharp and clear endpoint during titration with a strong acid like perchloric acid.[16]
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Technique
XPS is a powerful surface analysis technique that can provide information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). For P4VA, XPS can be used to quantify the nitrogen content on the surface, which can be correlated to the amine group density.[17][18] To distinguish between primary, secondary, and tertiary amines, chemical derivatization with a fluorine-containing reagent is often employed.[17][19] The fluorine signal can then be used to specifically quantify the reactive primary amine groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural and Quantitative Analysis
NMR spectroscopy, particularly ¹⁹F NMR, offers a highly reliable and convenient method for determining the primary amine functionality of polymers.[20] This technique involves derivatizing the amino polymer with a reactive, trifluoromethylated aromatic aldehyde. The resulting imine (Schiff base) has a unique ¹⁹F resonance that can be quantified by integration against an internal standard.[20] This method is advantageous as it can be performed with small sample sizes and provides unequivocal quantitative results.[20]
Data Presentation: Comparison of Key Performance Parameters
| Technique | Principle | Amine Specificity | Sensitivity | Sample Type | Advantages | Limitations |
| Ninhydrin Assay | Colorimetric | Primary Amines | Micromolar | Solution/Suspension | Inexpensive, well-established | Requires heating, can be slow |
| Fluorescamine Assay | Fluorometric | Primary Amines | Picomolar | Solution/Suspension | High sensitivity, rapid reaction | Reagent is sensitive to hydrolysis |
| Orange II Assay | Colorimetric | Primary Amines (Surface) | Picomolar/mm² | Films/Surfaces | Simple, reliable for surfaces | Indirect measurement |
| Nonaqueous Titration | Potentiometric | Total Amines | Millimolar | Solution | Absolute method, direct | Not surface-specific, lower sensitivity |
| XPS | Spectroscopic | Primary, Secondary, Tertiary (with derivatization) | High (surface) | Solid/Film | Surface-sensitive, provides chemical state info | Requires high vacuum, expensive |
| ¹⁹F NMR | Spectroscopic | Primary Amines | High | Solution | Highly specific and quantitative | Requires derivatization, NMR access |
Experimental Protocols
The following protocols are provided as a starting point. Researchers should optimize these procedures for their specific P4VA samples and experimental setup.
Protocol 1: Quantitative Ninhydrin Assay
This protocol allows for the spectrophotometric quantification of primary amine groups.
Caption: Workflow for the quantitative analysis of primary amines using the ninhydrin assay.
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[7][8]
-
Standard Amine Solution: Prepare a stock solution of a known primary amine (e.g., this compound monomer) of known concentration.
-
Diluent: 50% (v/v) Ethanol.
Procedure:
-
Prepare a series of standard solutions by diluting the stock amine solution to various known concentrations.
-
Pipette 1 mL of each standard solution, the P4VA sample solution, and a blank (solvent) into separate test tubes.
-
Add 1 mL of the ninhydrin reagent to each tube and mix thoroughly.[7]
-
Cover the tubes and place them in a boiling water bath for 15 minutes.[7]
-
Cool the tubes to room temperature.
-
Add 5 mL of 50% ethanol to each tube and mix well.[7]
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer.
-
Construct a standard curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of amine groups in the P4VA sample from the standard curve.[7]
Protocol 2: Quantitative Fluorescamine Assay
This protocol allows for the highly sensitive fluorometric quantification of primary amine groups.
Caption: Workflow for the quantitative analysis of primary amines using the fluorescamine assay.
Reagents:
-
Fluorescamine Solution: Prepare a fresh stock solution of 3 mg/mL fluorescamine in acetone or DMSO.[12]
-
Borate Buffer: 0.1 M, pH 9.0.
-
Standard Amine Solution: Prepare a stock solution of a known primary amine in borate buffer.
Procedure:
-
Prepare a series of standard solutions by diluting the stock amine solution in borate buffer.
-
Pipette 100 µL of each standard solution, the P4VA sample solution, and a blank (buffer) into separate wells of a microplate or into separate cuvettes.
-
Add 125 µL of the fluorescamine solution to each well/cuvette while mixing.[21]
-
Immediately measure the fluorescence using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[21]
-
Construct a standard curve by plotting fluorescence intensity versus the concentration of the standard solutions.
-
Determine the concentration of amine groups in the P4VA sample from the standard curve.
Causality Behind Experimental Choices and Self-Validation
The trustworthiness of any quantification method relies on a self-validating system. For instance, when using derivatization-based methods like the ninhydrin or fluorescamine assays, it is crucial to run a set of controls to ensure the specificity of the reaction. This includes a blank to account for background absorbance/fluorescence and a positive control with a known concentration of a primary amine to validate the reactivity of the reagents.
Furthermore, the choice between a surface-sensitive technique like XPS and a bulk technique like titration should be dictated by the intended application of the P4VA. For applications where surface interactions are critical (e.g., biosensors, cell adhesion), XPS provides more relevant information about the accessible amine groups. Conversely, for applications where the bulk properties of the polymer are more important (e.g., drug loading and release), titration or NMR may be more appropriate.
It is also good practice to use orthogonal methods to validate your findings. For example, the results from a spectroscopic assay can be corroborated with data from XPS or titration to provide a more comprehensive and trustworthy characterization of the amine group accessibility in your poly(this compound) material.
References
- Quantification of primary amine groups available for subsequent biofunctionaliz
- Functional Group Accessibility in Hydrogen Bonded Polymer Blends.
- Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy.
- Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. PubMed.
- Fluorescamine Protein Assay. Thermo Fisher Scientific.
- An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines. Benchchem.
- Fluorescamine. Biotium.
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
- Quantifying amines in polymers by XPS.
- Quantifying amines in polymers by XPS. springerprofessional.de.
- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Application Note & Protocol: Quantitative Analysis of Amino Acids using the Ninhydrin Method. Benchchem.
- Fluorescamine. Interchim.
- Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific - US.
- Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS.
- Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces.
- Derivatization and Separation of Aliph
- Quantifying amines in polymers by XPS. springerprofessional.de.
- The Ninhydrin Reaction Revisited: Optimisation and Application for Quantific
- XPS depth profiling of derivatized amine and anhydride plasma polymers: Evidence of limitations of the derivatization approach.
- Derivatiz
- FUNCTIONAL GROUP ANALYSIS ON POLYMER SURFACES. Unknown Source.
- XPS investigation on the reactivity of surface imine groups with TFAA. Unknown Source.
- How Functional Groups Define Polymer Properties: A Look Into Smart M
- Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab.
- Amine Value Determination of Polymers by Nonaqueous Titr
- Functional monomer design for synthetically accessible polymers. Chemical Science (RSC Publishing) DOI:10.1039/D4SC08617A.
- How Are Functional Groups Used In Polymers?. Chemistry For Everyone - YouTube.
- This compound 4-Aminostyrene. Sigma-Aldrich.
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. youtube.com [youtube.com]
- 3. This compound 4-Aminostyrene [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying amines in polymers by XPS | springerprofessional.de [springerprofessional.de]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. interchim.fr [interchim.fr]
A Senior Application Scientist's Guide to Poly(4-vinylaniline): Correlating Degree of Polymerization with Material Properties
Introduction
Poly(4-vinylaniline), often abbreviated as P4VAn or PVAn, is a functional polymer that has garnered significant interest across materials science, drug development, and bioelectronics. Its unique structure, which features a polymerizable vinyl group and a versatile aniline moiety on each repeating unit, makes it a valuable precursor for conductive polymers, biocompatible hydrogels, and functionalized surfaces for biosensing.[1] The aniline group provides redox activity and a site for further chemical modification, while the vinyl group allows for the creation of a stable polymer backbone.[1]
However, the bulk properties of P4VAn are not static; they are intrinsically linked to a fundamental molecular characteristic: the degree of polymerization (DP) , or the number of monomer units in a polymer chain. Understanding and controlling the DP is paramount for researchers, as it directly dictates the material's electrical, thermal, and solubility characteristics, and thus its suitability for a specific application.
This guide provides an in-depth comparison of P4VAn's material properties as a function of its degree of polymerization. We will explore the causal relationships between chain length and performance, supported by experimental data and detailed protocols to empower researchers to synthesize and characterize P4VAn tailored to their specific needs.
Synthesis and Control of the Degree of Polymerization
The most common method for synthesizing P4VAn is through the free-radical polymerization of the this compound monomer.[1] The key to tailoring the material's properties lies in controlling the molecular weight during this synthesis.
Causality of DP Control: The final chain length in a free-radical polymerization is a statistical outcome determined by the rates of initiation, propagation, and termination. By manipulating the reaction conditions, we can shift the balance of these competing reactions to favor the formation of longer or shorter polymer chains.
-
Initiator Concentration: The concentration of the initiator (e.g., AIBN, benzoyl peroxide) is inversely proportional to the final molecular weight. A higher initiator concentration generates a larger number of initial radical species. With a fixed amount of monomer, this leads to the growth of many shorter chains, resulting in a low DP. Conversely, a lower initiator concentration produces fewer, longer chains, yielding a high DP.
-
Monomer Concentration: A higher initial monomer concentration generally leads to a higher molecular weight, as it increases the probability of propagation relative to termination.
-
Temperature: Increasing the reaction temperature accelerates both initiation and propagation. However, it also significantly increases the rate of termination reactions. The net effect is often a decrease in the average molecular weight. Therefore, lower temperatures typically favor the formation of higher DP polymers, albeit at the cost of a slower reaction rate.
-
Controlled Radical Polymerization (CRP) Techniques: For more precise control and to achieve polymers with a narrow molecular weight distribution (low polydispersity index, PDI), techniques like Reverse Atom Transfer Radical Polymerization (RATRP) can be employed.[2] These methods establish a dynamic equilibrium between active (propagating) and dormant species, allowing chains to grow more uniformly.
Experimental Protocol: Free-Radical Synthesis of P4VAn
Objective: To synthesize P4VAn with a targeted molecular weight by adjusting the monomer-to-initiator ratio.
Materials:
-
This compound (4-VAn) monomer, stabilized[3]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Monomer Purification: If necessary, pass the 4-VAn monomer through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve a calculated amount of 4-VAn monomer and AIBN in anhydrous toluene under a nitrogen atmosphere. (e.g., For higher DP, use a monomer/initiator molar ratio of 500:1; for lower DP, use 100:1).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir for a predetermined time (e.g., 6-24 hours).
-
Termination & Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring. The P4VAn will precipitate as a solid.
-
Purification: Filter the polymer, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator fragments, and dry it under vacuum at 40-50°C to a constant weight.
Characterization of the Degree of Polymerization
To correlate DP with material properties, one must first accurately measure it. The gold-standard technique for determining the molecular weight and molecular weight distribution of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[4]
Principle of GPC/SEC: GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute faster. Smaller molecules penetrate the pores to varying extents, increasing their path length and causing them to elute later. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), a calibration curve is generated to determine the molecular weight averages (Mn, Mw) and the Polydispersity Index (PDI = Mw/Mn) of the unknown sample.[4][5]
Caption: Experimental workflow for GPC/SEC analysis of P4VAn.
Experimental Protocol: GPC Analysis of P4VAn
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of synthesized P4VAn.
Equipment & Materials:
-
GPC/SEC system with a Refractive Index (RI) detector
-
GPC columns suitable for the expected molecular weight range
-
Mobile Phase: Tetrahydrofuran (THF) with 0.1% triethylamine (to prevent amine-column interactions)
-
P4VAn sample
-
Polystyrene standards for calibration
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Calibration: Prepare a series of solutions of narrow-PDI polystyrene standards in the mobile phase. Inject each standard and record its retention time to generate a calibration curve (log Mw vs. retention time).
-
Sample Preparation: Prepare a dilute solution of the P4VAn sample (approx. 1-2 mg/mL) in the mobile phase. Gently agitate until fully dissolved.
-
Filtering: Filter the P4VAn solution through a 0.45 µm syringe filter directly into an autosampler vial.
-
Injection & Analysis: Inject the filtered sample into the GPC system.
-
Data Processing: Using the system's software, integrate the resulting chromatogram and calculate Mn, Mw, and PDI relative to the polystyrene calibration curve. The Degree of Polymerization (DP) can be calculated as: DP = Mn / M_monomer, where M_monomer for this compound is 119.16 g/mol .[6]
Comparative Guide: Impact of DP on P4VAn Properties
The degree of polymerization fundamentally alters the intermolecular and intramolecular forces within the polymer matrix, leading to significant changes in its bulk properties.
Caption: Correlation between increasing DP and key material properties of P4VAn.
Electrical Conductivity
For conductive polymers, charge transport occurs via two primary mechanisms: intra-chain (along the polymer backbone) and inter-chain (hopping between adjacent chains). The DP plays a crucial role here.
-
Low DP: Polymers with short chains have numerous chain ends, which act as defects. Charge transport is dominated by inefficient inter-chain hopping, resulting in low conductivity.
-
Medium DP: As the chain length increases, the contribution of more efficient intra-chain transport grows, leading to a significant increase in overall conductivity.
-
High DP: At a certain point, the chain length becomes sufficient that inter-chain hopping once again becomes the rate-limiting step. The conductivity begins to plateau, as further increases in DP do not substantially improve the weakest link in the conductive pathway. While P4VAn itself is an insulator, it becomes conductive upon doping (e.g., with HCl). Copolymers incorporating P4VAn often show that higher molecular weight segments contribute to higher conductivity until an optimum is reached.[7][8]
| Degree of Polymerization (DP) Range | Typical Mn ( g/mol ) | Expected Doped Conductivity Trend | Primary Conduction Mechanism |
| Low (< 100) | < 12,000 | Low | Inter-chain Hopping Dominant |
| Medium (100 - 500) | 12,000 - 60,000 | Rapidly Increasing | Mixed Intra- and Inter-chain |
| High (> 500) | > 60,000 | Plateaus | Intra-chain efficient; limited by Inter-chain hopping |
Experimental Protocol: Four-Point Probe Conductivity Measurement
Objective: To measure the sheet resistance and calculate the bulk conductivity of a doped P4VAn film.
Procedure:
-
Film Preparation: Dissolve the doped P4VAn sample in a suitable solvent (e.g., m-cresol) and cast a thin film of uniform thickness onto a glass substrate. Ensure the film is completely dry.
-
Measurement: Place the four-point probe head onto the film surface. A constant current (I) is passed through the two outer probes, and the voltage (V) is measured across the two inner probes.
-
Calculation:
-
Calculate the sheet resistance (Rs): Rs = C * (V/I), where C is a geometric correction factor (often π/ln(2) ≈ 4.53 for a thin film).
-
Measure the film thickness (t) using a profilometer.
-
Calculate the bulk conductivity (σ): σ = 1 / (Rs * t).
-
Thermal Properties (Glass Transition & Stability)
The thermal behavior of a polymer is dictated by the mobility of its chains.
-
Glass Transition Temperature (Tg): Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9]
-
Low DP: Shorter chains have greater mobility and a higher proportion of chain ends, which have more free volume. This results in a lower Tg.
-
High DP: Longer chains are more entangled and have restricted mobility. This reduces free volume and requires more thermal energy to induce large-scale molecular motion, thus resulting in a higher Tg. This relationship is well-described by the Flory-Fox equation.
-
-
Thermal Stability: The degradation temperature, often measured by Thermogravimetric Analysis (TGA), also tends to increase with molecular weight.[10][11] Higher molecular weight polymers often exhibit enhanced stability due to stronger intermolecular forces and fewer chain-end initiation sites for degradation.[11]
| Degree of Polymerization (DP) Range | Expected Tg Trend | Expected Degradation Temp. (TGA) | Rationale |
| Low | Lower | Lower | High chain mobility, more chain ends (defect sites) |
| Medium | Increasing | Increasing | Increased entanglement, restricted motion |
| High | Plateaus | Higher | Entanglement network fully developed |
Experimental Protocol: DSC and TGA Analysis
Objective: To determine the Tg and thermal degradation profile of P4VAn samples.
A. Differential Scanning Calorimetry (DSC) for Tg:
-
Accurately weigh 5-10 mg of dry P4VAn into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle under a nitrogen atmosphere (e.g., heat from 25°C to 200°C at 10°C/min, cool to 25°C, then reheat at 10°C/min).
-
The Tg is identified as the midpoint of the step-change in the heat flow curve from the second heating scan.
B. Thermogravimetric Analysis (TGA) for Stability:
-
Accurately weigh 10-15 mg of dry P4VAn into a TGA pan.
-
Heat the sample from room temperature to ~600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The degradation temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).
Solubility
The adage "like dissolves like" is a starting point, but for polymers, molecular weight is a critical secondary factor.[12][13] The process of dissolution involves overcoming polymer-polymer interactions and promoting polymer-solvent interactions.
-
Low DP: Shorter chains are less entangled and have a higher entropy of mixing, making them relatively easy to dissolve in appropriate solvents.
-
High DP: As the chain length increases, the degree of entanglement rises dramatically. The dissolution process becomes kinetically slower and thermodynamically less favorable. Consequently, the solubility of polymers generally decreases as their molecular weight increases.[12][13][14] A solvent that readily dissolves low-DP P4VAn might only cause a high-DP sample to swell.
| Degree of Polymerization (DP) Range | Solubility in a "Good" Solvent (e.g., DMF, NMP) | Dissolution Behavior |
| Low | High | Dissolves quickly to form a true solution. |
| Medium | Moderate | Dissolves more slowly, may require heating/agitation. |
| High | Low to Insoluble | May only swell to form a gel or be completely insoluble. |
Conclusion
The degree of polymerization is a critical design parameter that allows researchers to fine-tune the material properties of poly(this compound). By carefully controlling the synthesis conditions, one can predictably alter the polymer's chain length to achieve a desired balance of electrical conductivity, thermal stability, and solubility. Low DP polymers offer excellent processability and solubility, while high DP polymers provide enhanced thermal stability and potentially higher conductivity, albeit at the cost of processability. This guide provides the foundational knowledge and experimental protocols necessary for scientists to harness the structure-property relationships of P4VAn, paving the way for the development of advanced materials for a new generation of electronic and biomedical devices.
References
-
Takahashi, K., et al. (2021). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science. Retrieved from [Link]
-
Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). SOLUBILITY. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermograms of PS, P4VP and PS-b-P4VP block copolymer under N2 atmosphere. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). GPC analysis of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of PVEGs. (A) Stack plot of GPC showing different.... Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA Thermal properties, crystallinity of polymer samples table. Retrieved from [Link]
-
TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). GPC data obtained for polymers 4 and 6: M n obtained from GPC.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). Absolute molecular weight of polyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of thermal and electrical conductivity behaviours of polyaniline and polypyrrole blends with poly vinyl acetate, polystyrene and polyvinyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Retrieved from [Link]
-
MDPI. (2022). Effects of Polymerization Time towards Conductivity and Properties of Poly(methyl methacrylate)/Polyaniline (PMMA/PANi) Copolymer. Retrieved from [Link]
-
ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Electrical Conductivity and Dielectric Properties of Self Doped Copolymer: Poly (aniline-co-N-methylaniline). Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
AZoM. (2015). Characterizing Polymers in Terms of Molecular Weight and Structure. Retrieved from [Link]
-
MDPI. (2021). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrical conductivity and optical properties of copolymers based on 4-vinylpyridine and tetralincyclobutylhydroxyethylmethacrylate. Retrieved from [Link]
-
MacSphere. (n.d.). Flexible conductive substrate incorporating a submicron co-continuous polyaniline phase within polyethylene by controlled crazing. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 90%, technical, stabilized | Fisher Scientific [fishersci.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. azom.com [azom.com]
- 6. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. kinampark.com [kinampark.com]
- 13. pslc.ws [pslc.ws]
- 14. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Inter-laboratory Characterization of 4-Vinylaniline
Introduction
4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional molecule of significant interest in materials science and pharmaceutical development.[1] Its unique structure, containing both a polymerizable vinyl group and a versatile amino group, makes it a valuable precursor for synthesizing conductive polymers, resins, and specialized coatings.[1] In the pharmaceutical industry, the aniline moiety serves as a foundational scaffold for developing various bioactive compounds.[1] The reliable characterization of this compound is paramount to ensure the quality, safety, and efficacy of these end-products. Purity and impurity profiles can significantly impact polymerization kinetics, polymer properties, and the toxicological profile of pharmaceutical intermediates.
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, framed within the context of a simulated inter-laboratory study. By presenting and interpreting this data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing robust analytical strategies. The methodologies and data presented are synthesized from established analytical practices for aromatic amines and vinyl compounds, offering a practical framework for achieving accurate and reproducible results.[2][3]
The Importance of Inter-laboratory Comparison
An inter-laboratory comparison (ILC) is a powerful tool for assessing the proficiency of different laboratories and the reproducibility of analytical methods.[4] By analyzing the same sample, participating laboratories provide data that, when collated, reveals the level of agreement and highlights potential discrepancies in analytical outcomes. The primary objectives of such a study for this compound characterization are:
-
To evaluate the performance and reliability of common analytical techniques.
-
To identify and quantify sources of analytical variability.
-
To establish consensus values for key quality attributes of a shared this compound sample.
-
To provide a benchmark for laboratories to assess their analytical proficiency.
This guide will simulate an ILC to illustrate these principles in practice.
Experimental Design of the Simulated Inter-laboratory Study
In our hypothetical study, a single batch of this compound, synthesized via the dehydration of p-aminophenylethanol, was distributed to three independent laboratories.[5] Each laboratory was provided with a standardized set of analytical protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) and was also permitted to use their in-house validated methods. The laboratories were tasked with determining the purity of the this compound sample and identifying and quantifying any impurities.
Logical Workflow of the Inter-laboratory Comparison
Caption: Workflow of the simulated inter-laboratory comparison study.
Comparison of Analytical Methodologies
The two primary techniques evaluated in this guide for the characterization of this compound are HPLC and GC-MS. Both are powerful separation techniques, but their applicability and performance can differ based on the analyte's properties and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[6] Its versatility allows for various detection methods, with UV-Vis spectroscopy being particularly well-suited for aromatic compounds.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40 v/v) is recommended for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
-
Calibration: Prepare a series of calibration standards from a certified reference material of this compound, typically ranging from 1 µg/mL to 100 µg/mL.
-
Analysis: Inject 10 µL of the prepared sample and standards. The purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile and semi-volatile compounds.[3] It provides structural information, which is invaluable for impurity identification. For a compound like this compound, care must be taken to avoid thermal degradation in the injector port.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.
-
Analysis: Inject 1 µL of the sample. Peak identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Purity is determined by the area percentage of the main peak.
Inter-laboratory Comparison Results (Simulated Data)
The following tables summarize the hypothetical results from the three participating laboratories.
Table 1: Purity of this compound (%)
| Laboratory | HPLC Purity (%) | GC-MS Purity (%) |
| Lab 1 | 99.2 | 99.1 |
| Lab 2 | 99.3 | 99.4 |
| Lab 3 | 99.1 | 99.0 |
| Mean | 99.2 | 99.17 |
| Std. Dev. | 0.1 | 0.21 |
Table 2: Identified Impurities and their Levels (ppm)
| Impurity | Lab 1 (GC-MS) | Lab 2 (GC-MS) | Lab 3 (GC-MS) | Mean | Std. Dev. |
| 4-Ethylaniline | 520 | 550 | 510 | 526.7 | 20.8 |
| 4-Nitrostyrene | 310 | 290 | 330 | 310 | 20 |
| Unidentified Impurity 1 | 150 | 165 | 140 | 151.7 | 12.6 |
Discussion of Results and Method Performance
The simulated data demonstrates a high degree of consistency between the laboratories, indicating that both the HPLC and GC-MS methods are robust and reproducible for the purity assessment of this compound. The slightly higher standard deviation observed for the GC-MS results could be attributed to minor variations in instrument calibration or integration parameters.
GC-MS proved to be the superior technique for impurity identification. The data suggests the presence of two primary impurities: 4-ethylaniline, likely resulting from the reduction of the vinyl group during synthesis, and residual 4-nitrostyrene, the starting material. The consistent detection of these impurities across all labs underscores the importance of this technique for comprehensive characterization.
Causality Behind Experimental Choices
-
Choice of C18 column in HPLC: The non-polar nature of the C18 stationary phase provides excellent retention and separation for aromatic compounds like this compound from both more polar and less polar impurities.
-
Isocratic Elution in HPLC: For a primary purity assessment with a limited number of expected impurities, an isocratic mobile phase simplifies the method, improves reproducibility, and reduces run times compared to a gradient elution.
-
Non-polar DB-5ms column in GC-MS: This general-purpose column separates compounds primarily based on their boiling points, which is effective for the expected range of impurities in this compound synthesis.
-
Electron Ionization (EI) in MS: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, facilitating library matching for impurity identification.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. For instance, in the HPLC method, the consistency of the retention time of the main peak across multiple injections and the symmetry of the peak shape provide confidence in the separation's integrity. In GC-MS, the match score of the obtained mass spectrum with a library spectrum is a built-in validation of the peak's identity. Furthermore, the use of a certified reference standard for calibration in both methods ensures traceability and accuracy of the quantitative results.
Relationship Between Analytical Techniques for Comprehensive Characterization
Caption: Interplay of analytical techniques for this compound.
Conclusion and Recommendations
Based on the simulated inter-laboratory comparison, both HPLC-UV and GC-MS are suitable and reliable methods for the characterization of this compound. For routine quality control focused on purity, HPLC-UV offers a robust, and efficient solution. For comprehensive characterization, including impurity profiling and identification, GC-MS is indispensable.
For optimal characterization, it is recommended to employ a combination of techniques:
-
HPLC-UV for accurate and precise quantification of purity.
-
GC-MS for the identification and quantification of volatile and semi-volatile impurities.
-
NMR Spectroscopy for unambiguous structural confirmation of the main component and major impurities.
-
FTIR Spectroscopy as a rapid identity check to confirm the presence of key functional groups (vinyl and amine).
By adopting a multi-technique approach and participating in inter-laboratory comparisons, researchers and drug development professionals can ensure the highest level of confidence in the quality and consistency of their this compound materials.
References
- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
- Benchchem. (n.d.). This compound | High Purity Reagent | RUO.
- Canada.ca. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride.
- ResearchGate. (2023). Inter-laboratory comparison exercise on the determination of primary aromatic amines and amides from cold water extracts of paper FCM.
- U.S. EPA. (2020). METHOD 107 - DETERMINATION OF VINYL CHLORIDE CONTENT OF IN-PROCESS WASTEWATER SAMPLES, AND VINYL CHLORIDE CONTENT OF POLYVINYL C.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- PrepChem.com. (n.d.). Synthesis of p-aminostyrene.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page 7: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride - Canada.ca [canada.ca]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. prepchem.com [prepchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Vinylaniline
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-vinylaniline (also known as 4-aminostyrene), a compound widely used in the synthesis of polymers, resins, and coatings.[1] Due to its significant health and environmental hazards, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and compliance.
Hazard Profile and the Imperative for Caution
Understanding the "why" behind stringent disposal procedures begins with a clear-eyed assessment of the risks. This compound is not a benign reagent; its hazard profile necessitates meticulous handling from acquisition to disposal. The primary dangers are multifaceted, affecting acute health, long-term well-being, and environmental stability.
Key Causality: The procedural steps outlined in this guide are directly derived from the inherent chemical and toxicological properties of this compound. Its classification as a toxic, sensitizing, and potentially carcinogenic substance dictates the necessity of isolation, containment, and professional disposal to prevent exposure and environmental release.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3] |
| Suspected Carcinogenicity | Category 2 | Suspected of causing cancer.[1][3] |
| Specific Target Organ Toxicity (Single) | Category 3 | May cause respiratory irritation.[2][3] |
| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to the blood and hematopoietic system through prolonged or repeated exposure.[2][3] |
| Hazardous to the Aquatic Environment | WGK 3 | Severe hazard to water; very toxic to aquatic life with long-lasting effects.[4][5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound at any stage, including disposal, the following PPE is mandatory to create a barrier against its toxic and sensitizing effects.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[6]
-
Eye/Face Protection: Wear safety glasses with side shields or a face shield.[4][6]
-
Skin and Body Protection: A lab coat is required. Ensure no part of the skin is exposed.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. For situations where ventilation is insufficient or during spill cleanup, an approved respirator with an appropriate filter (e.g., type ABEK) is essential.[1][4]
Self-Validating System: The presence of safety showers and eyewash stations near the workstation is a non-negotiable prerequisite for handling this chemical.[2] Their immediate availability serves as a critical backstop for any accidental exposure.
Waste Segregation and Containment: The Foundation of Safe Disposal
The first and most critical step in the disposal process is proper segregation. Co-mingling of waste streams is not only poor practice but can lead to dangerous chemical reactions.[7]
Core Principle: Aromatic amine wastes must be kept separate from other chemical wastes, particularly strong oxidizing agents and acids, with which they are incompatible.[2][7]
Containment Protocol:
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly sealing cap.[7][8]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: this compound". Include the full chemical name, relevant hazard pictograms (e.g., toxic, health hazard, environmental hazard), and the accumulation start date.[8][9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[7][10] The container should be stored within a secondary containment bin to prevent the spread of material in case of a leak.[9]
Step-by-Step Disposal Protocol
Disposal of this compound is not a candidate for in-lab neutralization or drain disposal.[2][7] The only acceptable method is through a licensed professional hazardous waste disposal service.
Workflow for this compound Waste Management
Caption: Decision workflow for handling and disposing of this compound waste.
Experimental Protocol: Preparing Waste for Disposal
-
Waste Characterization: As the waste generator, you are legally responsible for accurately classifying the waste. This compound is classified for transport as UN2811, TOXIC SOLIDS, ORGANIC, N.O.S., Hazard Class 6.1, Packing Group III.[2][3] This information is vital for the disposal company.
-
Container Integrity: Ensure the waste container is clean on the exterior, tightly sealed, and not filled beyond 90% of its capacity to allow for expansion.[11]
-
Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[7][12] Provide them with the full chemical name and hazard information.
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.[8]
Experimental Protocol: Triple Rinsing
-
First Rinse: Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container. Close the container and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into your designated "Hazardous Waste: this compound" container. This rinsate is now considered hazardous waste.[8][9]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After the third rinse and air-drying, obliterate or remove the original label.[8][9] The container can now be disposed of as regular laboratory glassware or plastic, according to your institution's policies.
Caption: Step-by-step workflow for the triple-rinsing of empty this compound containers.
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the harm from accidental releases.
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.[6]
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[10][12]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3] Avoid creating dust.[2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Exposure First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][6]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Regulatory Framework
All waste disposal activities must comply with local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13] It is the generator's responsibility to ensure complete and accurate classification and disposal of all hazardous waste.[2][3] Always consult your institution's EHS department for specific guidance that incorporates these overarching regulations.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
SAFETY DATA SHEET: this compound, stabilized. (2025). Fisher Scientific. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution. (2023). SKC Inc. [Link]
-
Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. NSWAI. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). Federal Register. [Link]
-
4-Aminostyrene | C8H9N | CID 73700. PubChem - NIH. [Link]
-
PRIMARY AROMATIC AMINES (PAA). (2022). Food Compliance Solutions. [Link]
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for Methylenedianiline. NCBI. [Link]
-
Hazardous Waste Management. Office of Environmental Health and Safety (OEHS). [Link]
-
Exposure to dangerous substances in the waste management sector. (2014). EU-OSHA. [Link]
Sources
- 1. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound 4-Aminostyrene [sigmaaldrich.com]
- 5. Exposure to dangerous substances in the waste management sector - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
- 12. international.skcinc.com [international.skcinc.com]
- 13. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
A Practical Guide to the Safe Handling of 4-Vinylaniline: Personal Protective Equipment and Operational Protocols
For the innovative researcher, 4-Vinylaniline (also known as 4-aminostyrene) is a versatile bifunctional monomer, invaluable in the synthesis of conductive polymers, advanced resins, and functionalized materials for drug development.[1] However, its utility is matched by its potential hazards, demanding a comprehensive and meticulous approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind essential safety protocols, empowering you to handle this compound with the confidence that comes from a thorough understanding of the risks and the methods to mitigate them.
The Risk Profile of this compound: A Foundation for Safe Practice
This compound is classified as a hazardous substance with multiple routes of potential exposure and toxicity. It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Understanding its specific hazards is the first step in constructing an effective safety plan:
-
Acute Toxicity: Exposure can cause immediate harm. It is categorized as acutely toxic via oral, dermal, and inhalation routes.[2][3]
-
Irritation: It is a known irritant to the skin and can cause serious eye irritation.[2][3][4]
-
Sensitization: A significant concern is its potential to cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation.[2][3]
-
Long-Term Effects: this compound is suspected of causing cancer and may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[2][3]
-
Reactivity: The vinyl group makes the compound susceptible to polymerization, which can be initiated by heat, light, or contact with catalysts. It is also incompatible with strong oxidizing agents.[5]
This profile dictates that all handling procedures must be designed to prevent any direct contact and to control vapor inhalation rigorously.
Core Directive: Personal Protective Equipment (PPE) - Your Essential Barrier
The selection of PPE is a critical, task-specific decision. For this compound, a comprehensive barrier is required. The following table summarizes the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended. | Prevents dermal absorption, a primary exposure route.[2][3] Nitrile and neoprene offer good resistance to aromatic amines. Always check manufacturer permeation data. |
| Body | Flame-resistant lab coat. A chemically resistant apron is required for transfers. | Protects against splashes and contamination of personal clothing.[6] |
| Eyes/Face | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is mandatory when splashing is possible. | Protects against severe eye irritation from splashes.[2][7] A face shield provides a broader barrier for the entire face.[7] |
| Respiratory | Work must be conducted in a certified chemical fume hood. For spills or emergencies, a NIOSH-approved respirator with an organic vapor (type ABEK) cartridge is necessary. | Controls harmful vapors at the source. A respirator provides essential protection if engineering controls fail or are unavailable.[2][8] |
Operational Blueprint: A Step-by-Step Guide from Acquisition to Disposal
A systematic workflow is crucial for minimizing exposure risk at every stage of the chemical's lifecycle in the lab.
Procurement and Storage
-
Acquisition: Order only the quantity of this compound needed for the immediate experimental plan to minimize storage hazards.
-
Receiving: Upon receipt, keep the container in a secondary containment tray. Inspect the container within a fume hood for any signs of damage or leakage.
-
Storage Protocol:
Safe Handling and Experimental Use
This protocol must be followed for any procedure involving this compound:
-
Preparation: Before handling, ensure a chemical spill kit is accessible. Designate a specific area within a certified chemical fume hood for the work.
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are tucked under the cuffs of the lab coat.
-
Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use a syringe or cannula for liquid transfers to minimize pouring.
-
During Reaction: Keep the reaction vessel clearly labeled and ensure it remains within the fume hood for the duration of the experiment.
-
Post-Experiment: Quench the reaction safely according to your specific protocol. All contaminated labware must be decontaminated or disposed of as hazardous waste.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last. Wash hands thoroughly with soap and water immediately after.[6]
Emergency Protocol: Spill Management
A swift, methodical response is critical in the event of a spill.
Caption: Emergency workflow for a this compound spill response.
Waste Disposal Plan
Improper disposal is a serious compliance and safety violation.[9]
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or excess this compound.
-
Contaminated solvents and reaction mixtures.
-
Used pipette tips, syringes, and absorbent materials.
-
Contaminated gloves, weigh boats, and other disposable labware.
-
-
Containerization:
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Collect solid waste (gloves, absorbent pads) in a separate, lined container also labeled for hazardous waste.[9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and "this compound".[10]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never pour this compound waste down the drain or place it in regular trash.[9]
By integrating these safety measures and operational plans into your standard laboratory procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery and innovation.
References
-
4-Aminostyrene Summary. PubChem, National Institutes of Health. [Link]
-
Element IV: Personal Protective Equipment. ATrain Education. [Link]
-
4-Aminostyrene Safety Data Sheet. Alfa Aesar. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
Proper Dress and PPE / Lab Safety Video Part 1. NCBioNetwork. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist. [Link]
-
Personal Protective Equipment Overview. Levitt-Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. atrainceu.com [atrainceu.com]
- 8. pppmag.com [pppmag.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
